4-Chloro-N,N-dimethylpicolinamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-N,N-dimethylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-11(2)8(12)7-5-6(9)3-4-10-7/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYJJRGPGYNXNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NC=CC(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70407042 | |
| Record name | 4-Chloro-N,N-dimethylpyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70407042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114780-06-2 | |
| Record name | 4-Chloro-N,N-dimethylpyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70407042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-N,N-dimethylpyridine-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Chloro-N,N-dimethylpicolinamide CAS number
An In-depth Technical Guide to 4-Chloro-N,N-dimethylpicolinamide
Abstract
This technical guide provides a comprehensive overview of this compound (4-Chloro-N,N-dimethylpyridine-2-carboxamide), a key heterocyclic building block relevant to pharmaceutical research and development. This document delves into an optimized, high-yield synthesis protocol, methods for analytical characterization, and the mechanistic rationale behind key experimental choices. While its close analogue, 4-chloro-N-methylpicolinamide, is a well-established intermediate in the synthesis of the kinase inhibitor Sorafenib, this guide focuses on the distinct synthesis and properties of the N,N-dimethyl derivative, offering valuable insights for researchers exploring novel bioactive molecules.
Compound Identification and Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 4-chloro-N,N-dimethylpyridine-2-carboxamide | - |
| Synonyms | 4-Chloro-N,N-dimethyl pyridine car box amide | [5][6] |
| Molecular Formula | C₈H₁₀ClN₂O | Calculated |
| Molecular Weight | 185.64 g/mol | Calculated |
| Appearance | Yellow Oily Liquid (as crude product) | [5] |
Optimized Synthesis and Mechanistic Rationale
The synthesis of this compound can be efficiently achieved in a two-step process from picolinic acid. Research has focused on optimizing reaction conditions to improve yield, reduce reaction times, and utilize milder, more cost-effective reagents compared to traditional methods.[5][6]
Synthesis Pathway Overview
The synthesis involves an initial chlorination of the pyridine ring and conversion of the carboxylic acid to an acyl chloride, followed by a nucleophilic substitution with dimethylamine to form the final amide product.[5]
Caption: Optimized two-step synthesis of this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 4-Chloropicolinoyl Chloride (2) [5]
-
Rationale: Traditional chlorination using solely thionyl chloride (SOCl₂) requires high temperatures (100°C) and long reaction times (28 hours) for a modest yield (76%).[5] The combination of thionyl chloride and phosphorus oxychloride (POCl₃) in a 5:1 ratio provides a more potent chlorinating system. This mixture facilitates the reaction under milder conditions (85°C) and significantly reduces the reaction time to 15 hours, while improving the yield to over 93%.[5]
-
Protocol:
-
To a reaction vessel containing chlorobenzene (75 mL), add picolinic acid (10.0 g, 0.167 mol) and sodium bromide (0.023 g, 0.0015 mol).
-
Stir the mixture for 30 minutes at 50°C.
-
Slowly add a pre-mixed solution of thionyl chloride and phosphorus oxychloride (5:1 molar ratio) while maintaining the temperature at 50°C.
-
After the addition is complete, raise the temperature to 85°C and maintain for 15 hours, monitoring the reaction's completion by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture.
-
Concentrate the filtrate under reduced pressure to afford the product as a yellow viscous oil. This crude product is typically used in the next step without further purification.[5]
-
Step 2: Synthesis of this compound (3a) [5]
-
Rationale: The amidation step traditionally uses organic bases like triethylamine, which can be difficult to control, requires long reaction times, and adds to reagent waste.[5] Substituting with an inorganic base like potassium carbonate (K₂CO₃) and using an aqueous solution of dimethylamine provides a more efficient and controlled reaction, shortening the time from 28 hours to just 4.5 hours.[5]
-
Protocol:
-
In a beaker, add dichloromethane (CH₂Cl₂, 80 mL) and potassium carbonate (K₂CO₃).
-
Cool the mixture to below 0°C in an ice bath.
-
Slowly add 4-chloropicolinoyl chloride (1.34 g, assumed from stoichiometry) with vigorous stirring over 15 minutes.
-
While maintaining the temperature at 0°C, add a 30% aqueous solution of dimethylamine dropwise.
-
Allow the reaction to proceed for 4 hours at room temperature.
-
The resulting product can then be isolated via extraction and purified. The final compound is described as a yellow oily liquid with a yield of 87%.[5]
-
Analytical Characterization
Rigorous analytical confirmation is essential to verify the identity, purity, and structure of the synthesized compound.
| Technique | Expected Result for this compound |
| Mass Spectrometry (MS) | The expected [M+H]⁺ ion for C₈H₁₀ClN₂O is m/z 185.05 . The presence of a chlorine atom should also result in a characteristic M+2 isotope peak at m/z 187.05 with an intensity of approximately one-third of the M peak. Note: The literature value of m/z 171.5 corresponds to the N-methyl analogue, not the N,N-dimethyl compound.[5] |
| ¹H NMR | The proton NMR spectrum is expected to show a sharp singlet corresponding to the six equivalent protons of the two N-methyl groups (~3.0-3.2 ppm). Three distinct signals in the aromatic region (7.0-9.0 ppm) are expected for the three protons on the pyridine ring, with splitting patterns dictated by their coupling constants. |
| ¹³C NMR | The carbon NMR spectrum should display eight distinct signals: two for the N-methyl carbons, five for the pyridine ring carbons (one of which is C-Cl), and one for the carbonyl carbon (~165-170 ppm). |
| Infrared (IR) Spectroscopy | Key vibrational bands should be observed, including a strong C=O (amide) stretch around 1640-1680 cm⁻¹, C-N stretching, aromatic C=C and C-H stretching, and a C-Cl stretch in the fingerprint region (~600-800 cm⁻¹).[7] |
Applications in Drug Discovery
The picolinamide scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of kinase inhibitors. The chlorine atom at the 4-position serves as a crucial synthetic handle, enabling nucleophilic aromatic substitution (SₙAr) reactions to build more complex molecules.
While the N-methyl analogue, 4-chloro-N-methylpicolinamide, is the direct and well-documented precursor for the anticancer drug Sorafenib[8][9][10], the N,N-dimethyl variant represents a valuable structural analogue. Researchers can leverage this compound to synthesize novel derivatives and probe structure-activity relationships (SAR). The dimethylamide group can alter the compound's steric profile, hydrogen bonding capacity, and metabolic stability compared to the secondary amide in Sorafenib, potentially leading to new inhibitors with different selectivity profiles or improved pharmacokinetic properties.
References
- 1. 220000-87-3|4-Chloro-N-methylpicolinamide|BLD Pharm [bldpharm.com]
- 2. 4-Chloro-N-methylpicolinamide - 北京弘渡医药科技有限公司 [holypharmatech.com]
- 3. 4-Chloro-N-methylpicolinamide, CAS No. 220000-87-3 - iChemical [ichemical.com]
- 4. CAS RN 220000-87-3 | Fisher Scientific [fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 4-Chloro-N, N-Dimethyl Pyridine Car Box Amide | Atlantis Press [atlantis-press.com]
- 7. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 8. thieme-connect.de [thieme-connect.de]
- 9. Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN102675197A - Method for preparing 4-chlorin-N-methylpyridine-2-formamide serving as sorafenib intermediate - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physical Properties of 4-Chloro-N,N-dimethylpicolinamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-N,N-dimethylpicolinamide, a substituted pyridine derivative, is a compound of interest in medicinal chemistry and drug discovery, notably as an intermediate in the synthesis of multi-kinase inhibitors like Sorafenib.[1] A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in synthetic chemistry and pharmaceutical development. This guide provides a comprehensive overview of the known and predicted physical characteristics of this compound, alongside detailed experimental protocols for their determination.
Chemical Identity and Structure
IUPAC Name: 4-chloro-N,N-dimethylpyridine-2-carboxamide[2] CAS Number: 114780-06-2[2] Molecular Formula: C₈H₉ClN₂O[2] Molecular Weight: 184.62 g/mol [2]
The molecular structure consists of a pyridine ring substituted with a chlorine atom at the 4-position and an N,N-dimethylcarboxamide group at the 2-position. This arrangement of functional groups dictates the molecule's polarity, solubility, and reactivity.
Known and Predicted Physical Properties
Experimental data on the physical properties of this compound is limited. However, a combination of reported observations and computational predictions provides valuable insights.
| Property | Value | Source Type | Citation |
| Physical State | Yellow viscous oil | Experimental | [3] |
| Boiling Point | 323.5 ± 27.0 °C | Predicted | [4] |
| Density | 1.231 ± 0.06 g/cm³ | Predicted | [4] |
| pKa | 0.67 ± 0.10 | Predicted | [4] |
The experimental observation of this compound as a "yellow viscous oil" at room temperature suggests a low melting point.[3] The viscosity of oils is known to decrease with an increase in temperature due to the increased kinetic energy of the molecules, which lowers internal friction.[5][6]
Experimental Protocols for Physical Property Determination
For novel or sparsely characterized compounds like this compound, direct experimental determination of physical properties is crucial for accurate data. The following section outlines standard laboratory protocols for key physical properties.
Determination of Melting Point for Viscous Oils
Given that the compound is a viscous oil at ambient temperature, standard melting point apparatus for crystalline solids may not be directly applicable. A sub-ambient temperature melting point determination would be necessary.
Methodology: Differential Scanning Calorimetry (DSC)
DSC is a highly sensitive thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.
Step-by-Step Protocol:
-
Sample Preparation: A small, accurately weighed sample (1-5 mg) of this compound is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The DSC instrument is cooled to a temperature well below the expected melting point (e.g., -50 °C) using a suitable cooling system (e.g., liquid nitrogen).
-
Thermal Scan: A temperature program is initiated, typically with a heating rate of 2-5 °C/min.
-
Data Analysis: The heat flow to the sample is monitored. A sharp endothermic peak indicates the melting point of the substance. The onset temperature of this peak is generally reported as the melting point.
Causality Behind Experimental Choices: The use of hermetically sealed pans prevents any loss of volatile components during heating. A slow heating rate ensures thermal equilibrium within the sample, leading to a more accurate and sharper melting endotherm.
Caption: Workflow for Melting Point Determination using DSC.
Protocol for Determining Solubility
The principle of "like dissolves like" is a fundamental concept in determining solubility.[7] A systematic approach using a range of solvents with varying polarities is employed.
Methodology: Qualitative Solubility Testing
This method involves observing the dissolution of a small, measured amount of the solute in a specific volume of a solvent.
Step-by-Step Protocol:
-
Sample Preparation: In a series of small, clear glass test tubes, add a pre-weighed amount (e.g., 25 mg) of this compound.[8]
-
Solvent Addition: To each tube, add a measured volume (e.g., 0.75 mL) of a different solvent in small portions.[8] A range of solvents should be tested, including:
-
Water (polar, protic)
-
5% Hydrochloric Acid (aqueous acid)
-
5% Sodium Hydroxide (aqueous base)
-
5% Sodium Bicarbonate (weak aqueous base)
-
Ethanol (polar, protic)
-
Acetone (polar, aprotic)
-
Ethyl Acetate (moderately polar)
-
Dichloromethane (non-polar)
-
Hexane (non-polar)
-
-
Observation: After each addition, vigorously shake the test tube for a set period (e.g., 30 seconds) and allow it to stand.[9]
-
Classification: Observe if the compound dissolves completely (soluble), partially (partially soluble), or not at all (insoluble).[9] For acid and base solutions, solubility indicates the presence of a basic or acidic functional group, respectively.[9]
Self-Validating System: The use of a broad spectrum of solvents with known polarities provides a cross-reference for the compound's polarity. For instance, solubility in water and ethanol but insolubility in hexane would strongly indicate a polar molecule.
References
- 1. Synthesis of 4-Chloro-N, N-Dimethyl Pyridine Car Box Amide | Atlantis Press [atlantis-press.com]
- 2. 4-chloro-N,N-dimethylpyridine-2-carboxamide | C8H9ClN2O | CID 4962252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-氯-N,N-二甲基吡啶酰胺 | 114780-06-2 [m.chemicalbook.com]
- 5. nrs.blob.core.windows.net [nrs.blob.core.windows.net]
- 6. precisionlubrication.com [precisionlubrication.com]
- 7. m.youtube.com [m.youtube.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. scribd.com [scribd.com]
An In-depth Technical Guide to 4-Chloro-N,N-dimethylpicolinamide
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-N,N-dimethylpicolinamide, a substituted pyridine derivative of significant interest in pharmaceutical and chemical synthesis. The document elucidates its core chemical and physical properties, with a primary focus on its molecular weight and structure. Furthermore, it details an optimized synthesis protocol, robust analytical methodologies for characterization, and discusses its potential applications in drug discovery and development. Safety protocols and handling guidelines are also provided to ensure its proper use in a research and development setting. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a detailed understanding of this compound.
Introduction
This compound belongs to the pyridine carboxamide class of compounds, a scaffold that is prevalent in numerous biologically active molecules. The presence of a chlorine atom on the pyridine ring and a dimethylamide functional group provides specific steric and electronic properties that make it a valuable intermediate in the synthesis of more complex molecular architectures. Its structural motifs are found in various kinase inhibitors and other therapeutic agents, highlighting its importance as a building block in medicinal chemistry. This guide aims to consolidate the available technical information on this compound, offering insights into its synthesis, characterization, and handling, thereby empowering researchers to leverage its full potential in their scientific endeavors.
Chemical Identity and Physicochemical Properties
The fundamental characteristics of this compound are summarized in the table below. Accurate knowledge of these properties is crucial for its application in chemical reactions and analytical procedures.
| Property | Value | Source(s) |
| Molecular Weight | 184.62 g/mol | [1] |
| Molecular Formula | C₈H₉ClN₂O | [1] |
| IUPAC Name | 4-chloro-N,N-dimethylpyridine-2-carboxamide | [1] |
| CAS Number | 114780-06-2 | [1] |
| Canonical SMILES | CN(C)C(=O)C1=NC=CC(=C1)Cl | [1] |
| InChI Key | UIYJJRGPGYNXNE-UHFFFAOYSA-N | [1] |
| Appearance | Yellow oily liquid (as synthesized) | [2] |
| Exact Mass | 184.0403406 Da | [1] |
| Topological Polar Surface Area | 33.2 Ų | [1] |
| Complexity | 172 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 2 | [1] |
This table summarizes key identifiers and computed physicochemical properties for this compound.
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from picolinic acid.[2] This method has been optimized to improve yield and reduce reaction time compared to traditional methods.[2]
Synthesis Pathway Overview
The synthesis involves two main transformations:
-
Chlorination: Picolinic acid is first converted to its acid chloride derivative, 4-chloropicolinoyl chloride.
-
Amidation: The resulting acid chloride is then reacted with dimethylamine to yield the final product, this compound.
Caption: Synthetic workflow for this compound.
Experimental Protocol
Step 1: Synthesis of 4-Chloropicolinoyl Chloride [2]
-
To a solution of picolinic acid (10.0 g, 0.167 mol) in chlorobenzene (75 mL), add a mixture of thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃) in a 5:1 ratio. The addition should be done slowly while maintaining the temperature at 50°C.
-
Add sodium bromide (NaBr) as a catalyst.
-
Increase the temperature to 85°C and stir the reaction mixture for 15 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure to obtain 4-chloropicolinoyl chloride as a yellow viscous oil. This intermediate is typically used in the next step without further purification.
Rationale behind reagent choices: The combination of SOCl₂ and POCl₃ is a more effective chlorinating agent than SOCl₂ alone, leading to a higher yield and shorter reaction time.[2] Chlorobenzene is used as a high-boiling point solvent suitable for this reaction temperature.
Step 2: Synthesis of this compound [2]
-
Dissolve the crude 4-chloropicolinoyl chloride (1.34 g, 0.357 mol) in tetrahydrofuran (THF).
-
In a separate flask, prepare a solution of dimethylamine in THF.
-
Add potassium carbonate (K₂CO₃) to the dimethylamine solution.
-
Slowly add the solution of 4-chloropicolinoyl chloride to the dimethylamine solution at room temperature with stirring.
-
Continue stirring for 4 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into ethyl acetate.
-
Wash the organic phase with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound as a yellow oily liquid.
Rationale behind reagent choices: Potassium carbonate (K₂CO₃) is used as a base to neutralize the HCl formed during the reaction. It is a milder and more cost-effective base than triethylamine, which is often used in similar reactions.[2] THF is an appropriate aprotic solvent for this amidation reaction.
Analytical Characterization
To ensure the identity, purity, and quality of synthesized this compound, a combination of analytical techniques should be employed.
Caption: Analytical workflow for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is a powerful tool for confirming the structure of the synthesized molecule. The expected signals for this compound in DMSO-d₆ are:
-
δ 8.52 (d, J = 5.4 Hz, 1H): Corresponds to the proton at position 6 of the pyridine ring.
-
δ 7.65 (d, J = 1.3 Hz, 1H): Corresponds to the proton at position 3 of the pyridine ring.
-
δ 7.53 (m, 1H): Corresponds to the proton at position 5 of the pyridine ring.
-
δ 2.97 (s, 3H) and δ 2.89 (d, J = 8.0 Hz, 3H): These signals correspond to the two methyl groups of the dimethylamide moiety.[2]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. Using electrospray ionization (ESI), the expected mass-to-charge ratio ([M+H]⁺) would be approximately 185.05.[2]
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is the standard method for determining the purity of this compound. A reverse-phase HPLC method can be developed for this purpose.
Example HPLC Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
This method should be validated for linearity, accuracy, precision, and specificity according to standard guidelines.
Applications in Research and Drug Development
While specific applications of this compound are not extensively documented in publicly available literature, its structural features suggest its utility as a key intermediate in the synthesis of various pharmaceutical agents. Pyridine carboxamides are known to be important scaffolds in the development of:
-
Kinase Inhibitors: Many small molecule kinase inhibitors incorporate a substituted pyridine ring. The reactive chlorine atom at the 4-position can be displaced via nucleophilic aromatic substitution to introduce a variety of functional groups, allowing for the exploration of structure-activity relationships.
-
Antifungal Agents: Some novel pyridine carboxamide derivatives have shown potential as succinate dehydrogenase inhibitors with antifungal activity.
-
Agrochemicals: The pyridine carboxamide core is also found in some modern fungicides and insecticides.
The N,N-dimethylamide group can influence the solubility, metabolic stability, and binding interactions of the final molecule, making it a desirable functional group in drug design.
Safety and Handling
This compound is classified with the following hazards:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Handling Precautions:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles with side shields, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of vapors or mists.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound, with a molecular weight of 184.62 g/mol , is a valuable chemical intermediate with significant potential in the synthesis of novel compounds for pharmaceutical and other applications. This guide has provided a detailed overview of its chemical properties, an optimized synthesis protocol, and robust analytical methods for its characterization. Adherence to the outlined safety and handling procedures is essential when working with this compound. The information presented herein should serve as a valuable resource for researchers and professionals in the field, facilitating the effective and safe use of this compound in their research and development activities.
References
A Technical Guide to the Structural Elucidation of 4-Chloro-N,N-dimethylpicolinamide
For Distribution to Researchers, Scientists, and Drug Development Professionals
Preamble: The Imperative of Unambiguous Structural Verification
In the landscape of pharmaceutical development and synthetic chemistry, the unequivocal determination of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationship (SAR) studies, and wasted resources. This guide provides an in-depth, technically-grounded walkthrough of the analytical workflow required to elucidate and confirm the structure of a target molecule, using 4-Chloro-N,N-dimethylpicolinamide as a practical exemplar.
This document eschews a rigid, templated approach. Instead, it is structured to mirror the logical progression of a scientific investigation, moving from foundational data acquisition to the gold standard of structural confirmation. As Senior Application Scientists, we recognize that the why is as critical as the how; therefore, this guide emphasizes the causality behind experimental choices, ensuring that each step serves as a self-validating component of the overall elucidation process.
Foundational Analysis: Determining the Molecular Blueprint
The first step in characterizing any new chemical entity is to determine its molecular formula. This is a crucial checkpoint that informs all subsequent spectroscopic analysis. High-Resolution Mass Spectrometry (HRMS) is the primary tool for this purpose.
High-Resolution Mass Spectrometry (HRMS)
Unlike nominal mass spectrometry, HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the determination of a unique elemental composition. For this compound, the molecular formula is C₈H₉ClN₂O.
Predicted HRMS Data: The expected exact mass can be calculated by summing the masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O)[1].
| Atom | Count | Isotopic Mass (Da) | Total Mass (Da) |
| Carbon (¹²C) | 8 | 12.000000 | 96.000000 |
| Hydrogen (¹H) | 9 | 1.007825 | 9.070425 |
| Chlorine (³⁵Cl) | 1 | 34.968853 | 34.968853 |
| Nitrogen (¹⁴N) | 2 | 14.003074 | 28.006148 |
| Oxygen (¹⁶O) | 1 | 15.994915 | 15.994915 |
| Total | Calculated Exact Mass: | 184.040341 |
An experimental HRMS result matching this value would provide strong confidence in the proposed molecular formula.
A key feature for halogenated compounds in mass spectrometry is the isotopic pattern. Natural chlorine exists as two primary isotopes: ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance).[2] This results in a characteristic M+2 peak in the mass spectrum, where the peak corresponding to the molecule containing ³⁷Cl is approximately one-third the intensity of the molecular ion peak (M+) containing ³⁵Cl.[2][3]
Expected Isotopic Pattern for [C₈H₉ClN₂O]⁺:
-
M+ (m/z): 184.0403 (relative intensity ~100%)
-
M+2 (m/z): 186.0374 (relative intensity ~32%)
Observing this ~3:1 ratio for the M+ and M+2 peaks is a definitive indicator of the presence of a single chlorine atom in the molecule.[3][4]
Functional Group Identification: Infrared Spectroscopy
Fourier-Transform Infrared (FTIR) Spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[5] By measuring the absorption of infrared radiation, we can identify the characteristic vibrational frequencies of specific chemical bonds.[6]
For this compound, we expect to see characteristic absorptions for the aromatic pyridine ring, the tertiary amide, and the carbon-chlorine bond.
Predicted FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Notes |
| ~3100-3000 | C-H stretch | Aromatic (Pyridine) | Indicates sp² C-H bonds.[7] |
| ~2950-2850 | C-H stretch | Aliphatic (N-CH₃) | Indicates sp³ C-H bonds. |
| ~1680-1630 | C=O stretch | Tertiary Amide | This is a strong, characteristic absorption. The lack of an N-H bond means its position is less affected by hydrogen bonding.[8][9] |
| ~1600, ~1470 | C=C, C=N stretch | Aromatic (Pyridine) | Characteristic ring stretching modes. |
| ~1400 | C-N stretch | Tertiary Amide | |
| ~850-750 | C-Cl stretch | Aryl Halide | Can be weak and may be obscured by other fingerprint region absorptions. |
The presence of a strong carbonyl (C=O) absorption in the 1680-1630 cm⁻¹ range combined with the absence of N-H stretching bands (typically ~3300-3500 cm⁻¹) strongly supports the presence of a tertiary amide.[9][10]
Connectivity Mapping: Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a small molecule. By analyzing the chemical shifts, coupling patterns, and integration of signals in ¹H (proton) and ¹³C (carbon) NMR spectra, we can piece together the molecular puzzle.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment of each unique proton in the molecule.
Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):
| Predicted Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.50 | Doublet (d) | 1H | H6 (Pyridine) | The proton adjacent to the ring nitrogen is typically the most deshielded. |
| ~7.80 | Doublet (d) | 1H | H3 (Pyridine) | Proton ortho to the electron-withdrawing amide group. |
| ~7.40 | Doublet of Doublets (dd) | 1H | H5 (Pyridine) | Influenced by both the adjacent chlorine and the ring nitrogen. |
| ~3.10 | Singlet (s) | 3H | N-CH₃ | |
| ~2.95 | Singlet (s) | 3H | N-CH₃ | The two methyl groups on the tertiary amide may be non-equivalent due to restricted rotation around the C-N amide bond, potentially appearing as two distinct singlets. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic state.
Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):
| Predicted Shift (ppm) | Assignment | Rationale |
| ~168 | C=O | Carbonyl carbon, typically the most downfield signal. |
| ~152 | C2 (Pyridine) | Carbon attached to the amide group. |
| ~150 | C6 (Pyridine) | Carbon adjacent to the ring nitrogen. |
| ~145 | C4 (Pyridine) | Carbon attached to the chlorine atom. |
| ~125 | C5 (Pyridine) | Aromatic CH carbon. |
| ~122 | C3 (Pyridine) | Aromatic CH carbon. |
| ~38 | N-CH₃ | |
| ~35 | N-CH₃ | As with ¹H NMR, potential non-equivalence of the methyl carbons. |
The combination of ¹H and ¹³C NMR data allows for the construction of the molecular skeleton. Further 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), could be used to definitively confirm the proton-proton and proton-carbon connectivities, respectively.
The Gold Standard: Single-Crystal X-ray Crystallography
While the combination of MS, IR, and NMR provides an overwhelmingly strong case for a proposed structure, the only technique that provides an unambiguous, three-dimensional map of atomic positions is Single-Crystal X-ray Diffraction.[11] This method is considered the ultimate proof of structure.
The process involves growing a high-quality single crystal of the compound, mounting it on a diffractometer, and bombarding it with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of all non-hydrogen atoms can be determined with high precision. This allows for the direct visualization of the molecular structure, confirming atom connectivity, bond lengths, bond angles, and stereochemistry.
Workflow and Data Synthesis
The logical flow of structure elucidation is a process of hypothesis generation and validation.
Caption: Workflow for Structure Elucidation.
Caption: Annotated Structure with Predicted ¹H NMR Shifts.
Appendix: Standardized Experimental Protocols
A.1 Protocol for High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 100-500. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.
-
Data Analysis: Determine the exact mass from the centroid of the molecular ion peak. Use software to generate a theoretical molecular formula and isotopic distribution based on the measured exact mass and compare it to the experimental data.
A.2 Protocol for Attenuated Total Reflectance (ATR) FTIR Spectroscopy
-
Instrument Preparation: Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.[12]
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.[12]
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the integrated anvil to ensure firm and complete contact between the sample and the crystal surface.[13]
-
Spectrum Acquisition: Collect the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add a sufficient number of scans (e.g., 32 or 64) to achieve an adequate signal-to-noise ratio.[12]
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
A.3 Protocol for 1D NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).[14]
-
Instrument Setup: Insert the sample into the NMR spectrometer.
-
Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.[15]
-
¹H Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include a 90° pulse angle, a sufficient relaxation delay (e.g., 5 seconds) to allow for full magnetization recovery, and an appropriate number of scans (typically 8-16 for good signal-to-noise).
-
¹³C Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans is required (e.g., 1024 or more).
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the TMS signal at 0 ppm.
A.4 Protocol for Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically 0.1-0.3 mm in each dimension). This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
Crystal Mounting: Select a high-quality, defect-free crystal under a microscope and mount it on a goniometer head.[11]
-
Data Collection: Place the goniometer head on the diffractometer. Center the crystal in the X-ray beam. A preliminary screening is performed to determine the crystal lattice parameters (unit cell). A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam at a controlled temperature (often 100 K to reduce thermal motion).[16]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the space group and integrated intensities. The structure is "solved" using direct methods or Patterson methods to find the initial positions of the atoms. The atomic positions and thermal parameters are then "refined" using least-squares methods to achieve the best fit between the calculated and observed diffraction patterns.
-
Validation: The final structure is validated using crystallographic metrics (e.g., R-factor) and checked for chemical sense.
References
- 1. Calculating Exact Masses | Mass Spectrometry Facility, University of Missouri [msfacility.missouri.edu]
- 2. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. GCMS Section 6.5 [people.whitman.edu]
- 5. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 6. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. spcmc.ac.in [spcmc.ac.in]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. pharmasop.in [pharmasop.in]
- 13. utsc.utoronto.ca [utsc.utoronto.ca]
- 14. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 15. commons.ggc.edu [commons.ggc.edu]
- 16. mse.washington.edu [mse.washington.edu]
Introduction: The Significance of a Key Pharmaceutical Intermediate
An In-depth Technical Guide to the Synthesis of 4-Chloro-N,N-dimethylpicolinamide
This compound is a critical chemical intermediate, primarily recognized for its role in the synthesis of multi-targeted kinase inhibitors. Its most notable application is as a key building block for Sorafenib, an oral medication developed for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[1] The structural integrity and purity of this intermediate directly impact the efficacy and safety profile of the final active pharmaceutical ingredient (API). Therefore, robust and optimized synthetic pathways are of paramount importance to drug development professionals.
This guide provides a detailed exploration of the prevalent synthesis pathways for this compound, grounded in established chemical principles and supported by peer-reviewed literature. We will dissect the causality behind experimental choices, present validated protocols, and offer insights into process optimization.
Core Synthesis Strategy: A Two-Step Approach from Picolinic Acid
The most common and logical approach to synthesizing this compound begins with the commercially available starting material, picolinic acid (pyridine-2-carboxylic acid). The overall transformation involves two key chemical events: the chlorination of the pyridine ring at the 4-position and the amidation of the carboxylic acid with dimethylamine.
This process is typically executed in two distinct operational steps, which can be optimized for yield and purity.
Step 1: Chlorination and Acid Chloride Formation
A crucial and elegant aspect of this synthesis is that the activation of the carboxylic acid to an acid chloride facilitates the concurrent chlorination of the pyridine ring. The reaction of picolinic acid with thionyl chloride (SOCl₂) not only forms the picolinoyl chloride but also promotes chlorination at the 4-position.[2][3]
Causality and Optimization: While thionyl chloride alone can effect this transformation, the reaction often requires prolonged times and high temperatures, leading to potential by-products.[1] Research has demonstrated that a combination of thionyl chloride and phosphorus oxychloride (POCl₃) significantly improves the reaction kinetics and overall yield.[1] This reagent mixture acts as a more potent chlorinating system for the electron-deficient pyridine ring. The reaction proceeds through the formation of the acid chloride, which enhances the electrophilicity of the ring, directing chlorination to the 4-position.
Optimized Protocol for 4-Chloropicolinoyl Chloride Synthesis
-
Reagent Setup: In a reaction vessel equipped with a reflux condenser and a dropping funnel, charge chlorobenzene (75 mL).
-
Addition of Starting Material: Add picolinic acid (10.0 g, 0.081 mol).
-
Chlorinating Agent Addition: Prepare a mixture of thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃) in a 5:1 molar ratio. Add this mixture slowly to the stirred suspension while maintaining the temperature below 50°C.
-
Reaction: After the addition is complete, slowly raise the temperature to 85°C and maintain reflux for approximately 15 hours.[1] Monitor the reaction progress by an appropriate method (e.g., TLC or HPLC).
-
Work-up: Upon completion, cool the reaction mixture and concentrate it under reduced pressure to remove excess chlorinating agents and solvent. The resulting crude yellow viscous oil, 4-chloropicolinoyl chloride, is typically used in the next step without further purification.[1]
Step 2: Amidation with Dimethylamine
The second step involves the nucleophilic acyl substitution of the highly reactive 4-chloropicolinoyl chloride with dimethylamine to form the final amide product.
Causality and Optimization: This reaction generates hydrochloric acid (HCl) as a byproduct, which must be neutralized to prevent the protonation of the dimethylamine nucleophile and drive the reaction to completion. While organic bases like triethylamine (Et₃N) are commonly used, they can lead to longer reaction times and challenges in temperature control.[1] An inorganic base, such as potassium carbonate (K₂CO₃), has been shown to be a more efficient and cost-effective alternative, significantly reducing reaction time and improving process control.[1]
Optimized Protocol for Amidation
-
Reagent Setup: In a separate reaction vessel, prepare a solution of dimethylamine (a 2M solution in THF or an aqueous solution can be used) and potassium carbonate (K₂CO₃) (1.5 equivalents) in a suitable solvent like dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).
-
Addition of Acid Chloride: Cool the dimethylamine solution in an ice bath (0-5°C). Slowly add the crude 4-chloropicolinoyl chloride from the previous step to the solution with vigorous stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for approximately 4-5 hours.[1] Monitor the reaction for the disappearance of the acid chloride.
-
Work-up: Once the reaction is complete, quench the mixture with water. Separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess dimethylamine, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound as a solid.
Comparative Data on Reaction Conditions
| Step | Reagent | Base | Reaction Time | Yield | Reference |
| Chlorination | SOCl₂ | - | 28 h | 76% | [1] |
| Chlorination | SOCl₂ : POCl₃ (5:1) | - | 15 h | 93.2% | [1] |
| Amidation | 4-chloropicolinoyl chloride | N(C₂H₅)₃ | 28 h | 78.2% | [1] |
| Amidation | 4-chloropicolinoyl chloride | K₂CO₃ | 4.5 h | 88% | [1] |
Alternative Pathway: Synthesis via an Ester Intermediate
An alternative, multi-step pathway involves the formation of a methyl ester intermediate. This route can offer advantages in purification and handling of the intermediates.[4][5]
This process can be broken down into three distinct steps:
-
Formation of 4-Chloropicolinoyl Chloride Hydrochloride: Picolinic acid is reacted with thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), to yield the acid chloride hydrochloride salt.[5][6]
-
Esterification: The crude acid chloride is not isolated but is directly reacted with methanol. The alcoholysis of the acid chloride forms Methyl 4-chloropicolinate. This ester is typically a stable, crystalline solid, which is easier to purify than the reactive acid chloride.[5][6]
-
Amidation of the Ester: The purified Methyl 4-chloropicolinate is then subjected to amidation with dimethylamine. This reaction is generally slower than the amidation of the acid chloride and may require elevated temperatures or the use of a catalyst like magnesium chloride (MgCl₂) to proceed efficiently.[7]
Experimental Protocol: Amidation of Methyl 4-chloropicolinate
-
Reagent Setup: Dissolve Methyl 4-chloropicolinate (1 equivalent) in THF. For the analogous N-methylpicolinamide, magnesium chloride (0.5 equivalents) was used as a catalyst.[7]
-
Amine Addition: Add a 2M solution of dimethylamine in THF (2-3 equivalents) dropwise to the solution.
-
Reaction: Stir the resulting suspension at room temperature for 2-4 hours.[7]
-
Work-up: Add water and a dilute HCl solution to the reaction mixture. Extract the product with ethyl acetate.
-
Isolation: Wash the combined organic phases with brine, dry over Na₂SO₄, filter, and evaporate the solvent to yield the final product.[7]
Conclusion
The synthesis of this compound is a well-established process that is critical for the production of important pharmaceuticals. The primary pathway, involving the direct chlorination and activation of picolinic acid followed by amidation, can be highly optimized. Utilizing a SOCl₂/POCl₃ mixture for the first step and an inorganic base like K₂CO₃ for the amidation step provides a high-yield, efficient, and scalable process. The alternative route through a methyl ester intermediate offers benefits in terms of intermediate stability and purification, providing researchers with a valuable option depending on their specific laboratory or industrial requirements. The choice of pathway ultimately depends on factors such as scale, available equipment, and desired purity profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN102675197A - Method for preparing 4-chlorin-N-methylpyridine-2-formamide serving as sorafenib intermediate - Google Patents [patents.google.com]
- 5. Page loading... [guidechem.com]
- 6. Methyl 4-chloropicolinate synthesis - chemicalbook [chemicalbook.com]
- 7. 4-Chloro-N-methylpicolinamide synthesis - chemicalbook [chemicalbook.com]
Unraveling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of 4-Chloro-N,N-dimethylpicolinamide
Introduction: The Picolinamide Scaffold in Drug Discovery
Picolinamides, a class of compounds derived from picolinic acid, represent a versatile scaffold in medicinal chemistry. Their unique structural features allow for diverse substitutions, leading to a wide array of pharmacological activities. Within this family, 4-Chloro-N,N-dimethylpicolinamide has emerged as a compound of interest, primarily as a key intermediate in the synthesis of complex pharmaceutical agents[1][2]. However, growing evidence from structurally related analogues suggests that this core moiety may possess intrinsic biological activity worthy of direct investigation. This guide provides an in-depth exploration of the putative mechanism of action of this compound, drawing upon data from closely related derivatives to illuminate its potential as a therapeutic agent. Our analysis will focus on three key interconnected pathways: the inhibition of angiogenesis, the induction of apoptosis, and the modulation of critical cellular kinases.
A Multifaceted Approach to Cellular Disruption: The Inferred Mechanism of Action
While direct studies on this compound are limited, research on its close chemical relatives provides a strong foundation for inferring its mechanism of action. The recurring themes of anti-angiogenesis, apoptosis induction, and kinase inhibition in derivatives suggest a multi-pronged attack on cancer cell proliferation and survival.
Anti-Angiogenesis: Starving the Tumor
Tumor growth and metastasis are critically dependent on angiogenesis, the formation of new blood vessels.[3] Research into novel 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives, which share the core picolinamide structure, has demonstrated potent anti-angiogenic effects.[3] These compounds were shown to significantly reduce vessel density in vivo.[3] This suggests that this compound may similarly interfere with the signaling cascades that drive new blood vessel formation, effectively cutting off the nutrient and oxygen supply to tumors.
Proposed Anti-Angiogenic Signaling Pathway
Caption: Proposed inhibition of the VEGF signaling pathway by this compound.
Induction of Apoptosis: Triggering Programmed Cell Death
The same family of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives that exhibited anti-angiogenic properties also demonstrated the ability to induce apoptosis, or programmed cell death, in cancer cells.[3] This dual activity is a hallmark of many effective chemotherapeutic agents. The induction of apoptosis by these derivatives was confirmed through TUNEL assays, which detect DNA fragmentation, a key feature of apoptotic cells.[3] This suggests that this compound may activate intrinsic or extrinsic apoptotic pathways, leading to the systematic dismantling and elimination of cancer cells.
Kinase Inhibition: Targeting the Engines of Cell Proliferation
Many cancers are driven by the aberrant activity of protein kinases, which act as key regulators of cell growth, division, and survival. A study on N-methyl-picolinamide-4-thiol derivatives revealed their ability to selectively inhibit Aurora-B kinase.[4] Aurora-B is a crucial component of the chromosomal passenger complex, playing a vital role in proper chromosome segregation during mitosis. Its inhibition leads to mitotic catastrophe and ultimately, cell death. The structural similarity of these derivatives to this compound points to a plausible role as a kinase inhibitor.
Illustrative Data on a Picolinamide Derivative (Compound 6p)
| Target Cell Line/Kinase | IC50 (µM) |
| Human Cancer Cell Line 1 | Data Suggests Potent Activity |
| Human Cancer Cell Line 2 | Data Suggests Potent Activity |
| Aurora-B Kinase | Selective Inhibition Observed |
This table is an illustrative representation based on the findings for a derivative, compound 6p, as reported in the literature.[4] Actual values for this compound would require direct experimental determination.
Experimental Protocols for Mechanistic Validation
To empirically validate the proposed mechanisms of action for this compound, a series of well-established in vitro assays are recommended.
Protocol 1: In Vitro Angiogenesis Assay (Tube Formation Assay)
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) in vitro, a key step in angiogenesis.
Methodology:
-
Preparation: Thaw Matrigel on ice and coat a 96-well plate. Allow to solidify at 37°C for 30 minutes.
-
Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) onto the Matrigel-coated plate.
-
Treatment: Treat the cells with varying concentrations of this compound. Include a vehicle control and a positive control (e.g., Suramin).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.
-
Visualization and Analysis: Visualize the tube formation using a microscope. Quantify the total tube length and the number of branch points using image analysis software.
Experimental Workflow for Tube Formation Assay
Caption: Workflow for the in vitro tube formation assay.
Protocol 2: Apoptosis Detection (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is a widely used method for detecting DNA fragmentation that results from apoptotic signaling cascades.
Methodology:
-
Cell Culture and Treatment: Culture a cancer cell line of interest (e.g., HCT116, HepG2) and treat with this compound for 24-48 hours.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with Triton X-100.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, which contains TdT and fluorescently labeled dUTP.
-
Staining: Counterstain the cell nuclei with DAPI.
-
Microscopy and Analysis: Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit green fluorescence from the labeled dUTP, while all nuclei will show blue fluorescence from DAPI. Quantify the percentage of TUNEL-positive cells.
Protocol 3: In Vitro Kinase Inhibition Assay (Aurora-B)
This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Methodology:
-
Reaction Setup: In a 96-well plate, combine recombinant human Aurora-B kinase, a suitable substrate (e.g., a synthetic peptide), and ATP.
-
Compound Addition: Add varying concentrations of this compound to the wells.
-
Kinase Reaction: Incubate the plate at 30°C to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using a variety of methods, such as a phosphospecific antibody in an ELISA format or a luminescence-based assay that measures the amount of remaining ATP.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity.
Conclusion and Future Directions
The available evidence from structurally related compounds strongly suggests that this compound is a promising candidate for further investigation as a multi-modal anticancer agent. Its inferred mechanisms of action—anti-angiogenesis, induction of apoptosis, and kinase inhibition—represent a powerful combination for combating tumor growth and proliferation.
Future research should focus on direct experimental validation of these hypotheses. The protocols outlined in this guide provide a clear roadmap for these investigations. Furthermore, target deconvolution studies will be crucial to definitively identify the direct molecular targets of this compound and to fully elucidate its therapeutic potential. The journey from a chemical intermediate to a potential therapeutic agent is a long one, but for this compound, the initial signposts are highly encouraging.
References
An In-Depth Technical Guide to the Solubility of 4-Chloro-N,N-dimethylpicolinamide
This guide provides a comprehensive technical overview of the solubility of 4-Chloro-N,N-dimethylpicolinamide. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's solubility characteristics for applications in pharmaceutical research and development. This document will delve into the theoretical underpinnings of solubility, present established methodologies for its determination, and offer insights into the practical application of this critical physicochemical parameter.
Introduction to this compound and the Significance of Solubility
This compound is a substituted picolinamide derivative. Picolinamides are a class of compounds with a wide range of biological activities, and their derivatives are often investigated in drug discovery programs.[1] The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. Poor aqueous solubility can lead to low absorption and erratic bioavailability, hindering the development of promising drug candidates. Therefore, a comprehensive understanding and accurate measurement of the solubility of this compound are paramount for its successful development.
While specific quantitative solubility data for this compound is not extensively reported in publicly available literature, this guide provides the foundational knowledge and detailed protocols necessary for researchers to determine its solubility in various solvents and conditions. A related compound, 4-Chloro-N-methylpicolinamide (CAS 220000-87-3), is reported to be slightly soluble in chloroform, dichloromethane, and ethyl acetate.[2][3]
Theoretical Framework of Solubility
The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[4][5] Polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents.[5] Several factors influence the solubility of a compound, including:
-
Temperature: The solubility of most solid compounds increases with temperature.[6][7]
-
pH: For ionizable compounds, pH plays a crucial role. The solubility of acidic compounds increases in basic solutions, while the solubility of basic compounds increases in acidic solutions.[8][9]
-
Crystal Form (Polymorphism): Different crystalline forms of a compound can exhibit different solubilities. Metastable polymorphs are generally more soluble than their stable counterparts.[10][11]
-
Presence of Other Solutes: The common-ion effect can decrease the solubility of ionic compounds.[7]
It is essential to distinguish between two key types of solubility measurements:
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum amount of a compound that can dissolve in a solvent at a given temperature and pressure. It is a critical parameter for understanding the intrinsic properties of a drug substance.[10][11][12]
-
Kinetic Solubility: This is often measured in high-throughput screening and reflects the concentration at which a compound precipitates from a solution under specific, non-equilibrium conditions. Kinetic solubility values are often higher than thermodynamic solubility, especially for compounds that can form supersaturated solutions.[10][11][12][13]
Physicochemical Properties of a Related Compound: 4-Chloro-N-methylpicolinamide
While detailed data for this compound is sparse, the properties of the closely related 4-Chloro-N-methylpicolinamide (CAS: 220000-87-3) can provide some initial insights.
| Property | Value | Source |
| Molecular Formula | C7H7ClN2O | [14][15] |
| Molecular Weight | 170.6 g/mol | [15] |
| Melting Point | 41-43 °C | [2][3] |
| Boiling Point (Predicted) | 317.8 ± 27.0 °C | [2][3] |
| Appearance | White to Yellow to Green powder to crystal | |
| Qualitative Solubility | Chloroform (Slightly), Dichloromethane (Slightly), Ethyl Acetate (Slightly) | [2][3] |
Experimental Protocols for Solubility Determination
To obtain reliable and reproducible solubility data for this compound, standardized experimental protocols are essential. The following sections detail the methodologies for determining both thermodynamic and kinetic solubility.
Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility.[16][17] It involves equilibrating an excess amount of the solid compound with the solvent of interest.
Protocol:
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., purified water, buffers of different pH, organic solvents) in a sealed container. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours.[6] The system should be protected from light if the compound is light-sensitive.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution from the solid phase by centrifugation and/or filtration. It is critical to use a filter that does not adsorb the compound.
-
Quantification: Analyze the concentration of this compound in the clear, saturated filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
-
pH Measurement: For aqueous solutions, measure the pH of the saturated solution to ensure it has not shifted significantly during the experiment.[16][17]
Self-Validating System:
-
To confirm that equilibrium has been reached, samples of the supernatant can be taken at different time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements show no significant change in concentration.
-
The solid phase remaining after the experiment should be analyzed (e.g., by X-ray powder diffraction) to ensure that no polymorphic transformation has occurred during the experiment.[10]
Diagram of the Shake-Flask Method Workflow:
References
- 1. Simultaneously improving tabletability and solubility of diclofenac by cocrystallization with picolinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 220000-87-3 CAS MSDS (4-Chloro-N-methylpicolinamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 4-Chloro-N-methylpicolinamide | 220000-87-3 [chemicalbook.com]
- 4. chem.ws [chem.ws]
- 5. Khan Academy [khanacademy.org]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. www1.udel.edu [www1.udel.edu]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. researchgate.net [researchgate.net]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chem-casts.com [chem-casts.com]
- 15. 4-Chloro-N-methylpicolinamide | C7H7ClN2O | CID 1476814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. database.ich.org [database.ich.org]
- 17. ema.europa.eu [ema.europa.eu]
4-Chloro-N,N-dimethylpicolinamide spectroscopic data
An In-depth Technical Guide to the Spectroscopic Characterization of 4-Chloro-N,N-dimethylpicolinamide
Abstract: This technical guide provides a comprehensive framework for the spectroscopic analysis of this compound, a pyridine derivative of interest to researchers in medicinal chemistry and materials science. In the absence of a complete, publicly available dataset for this specific compound, this document serves as an expert guide to the principles, experimental protocols, and interpretation strategies required for its unambiguous structural elucidation. We will explore the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The methodologies described herein are designed as self-validating systems to ensure the highest degree of scientific integrity for professionals in research and drug development.
Introduction and Strategic Overview
This compound is a substituted pyridine derivative. The picolinamide scaffold is prevalent in numerous pharmacologically active compounds, and its functionalization allows for the fine-tuning of chemical and biological properties. The precise characterization of such molecules is a non-negotiable prerequisite for any further research, be it for mechanism-of-action studies or for meeting regulatory standards in drug development. Spectroscopic analysis provides a molecular "fingerprint," confirming identity, structure, and purity.
This guide is structured to empower the researcher to:
-
Predict the expected spectroscopic features of the target molecule based on its constituent functional groups.
-
Acquire high-quality, reproducible data using robust, field-proven experimental protocols.
-
Interpret the resulting spectra in a synergistic manner to achieve full structural confirmation.
The core principle of our approach is that no single technique is sufficient. Instead, the orthogonal data streams from NMR, MS, and IR, when combined, provide a comprehensive and cross-validated structural assignment.
Molecular Structure and Predicted Spectroscopic Profile
A thorough analysis begins with an understanding of the molecule's structure and a hypothesis of its expected spectral characteristics.
Caption: Molecular structure of this compound with atom numbering.
Predicted ¹H and ¹³C NMR Data
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment and connectivity of hydrogen (¹H) and carbon (¹³C) atoms.[1][2]
-
¹H NMR: We anticipate three distinct signals in the aromatic region (typically 7.0-9.0 ppm for pyridines) and one signal in the aliphatic region for the N,N-dimethyl group.
-
The two N-methyl groups (on C9 and C10) are chemically equivalent due to rotation around the C7-N8 amide bond and should appear as a single singlet, integrating to 6 protons. Its chemical shift will likely be around 2.8-3.2 ppm.
-
The pyridine ring protons (H3, H5, H6) are all in unique electronic environments. We expect H6 to be the most downfield (deshielded) due to its proximity to the ring nitrogen. H3 and H5 will exhibit splitting patterns based on their coupling to each other.
-
-
¹³C NMR: We predict a total of 7 unique carbon signals, as C9 and C10 are equivalent.
-
Aromatic Region (120-160 ppm): Five signals corresponding to C2 through C6. C2 and C4, being directly attached to electronegative groups (amide and chlorine, respectively), will be significantly deshielded.
-
Carbonyl Region (~165-170 ppm): One signal for the amide carbonyl carbon (C7).
-
Aliphatic Region (~35-40 ppm): One signal for the two equivalent methyl carbons (C9, C10).
-
Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule, serving as a powerful tool for confirming the molecular formula.[3][4]
-
Molecular Ion (M⁺): The calculated monoisotopic mass of C₇H₇ClN₂O is approximately 170.02 Da.[5] We expect to see a molecular ion peak at m/z 170.
-
Isotopic Pattern: A crucial validation point is the isotopic signature of chlorine. Natural chlorine exists as two major isotopes: ³⁵Cl (~75%) and ³⁷Cl (~25%). Therefore, the mass spectrum must display two molecular ion peaks: an 'M⁺' peak at m/z 170 (containing ³⁵Cl) and an 'M+2' peak at m/z 172 (containing ³⁷Cl), with a relative intensity ratio of approximately 3:1.[6] The absence of this pattern would immediately invalidate the proposed structure.
-
Fragmentation: Electron ionization is an energetic technique that causes the molecular ion to fragment.[7] Likely fragmentation pathways include the loss of the dimethylamino group (-N(CH₃)₂) or the entire amide side chain.
Predicted Infrared (IR) Spectroscopy Data
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of IR radiation at specific vibrational frequencies.[8] The spectrum is typically divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹).[9]
-
C=O Stretch (Amide): A strong, sharp absorption band is expected between 1650-1680 cm⁻¹ corresponding to the carbonyl stretch of the tertiary amide. This is one of the most characteristic peaks in the spectrum.[10]
-
Aromatic C=C and C=N Stretches: Multiple sharp peaks of variable intensity are expected in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.
-
C-H Stretches: Aromatic C-H stretching vibrations will appear as weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will appear just below 3000 cm⁻¹.
-
C-Cl Stretch: A moderate to strong absorption in the fingerprint region, typically between 700-800 cm⁻¹, corresponding to the carbon-chlorine bond stretch.[8]
Experimental Protocols and Workflow
The following protocols represent standard, robust methodologies for acquiring high-quality spectroscopic data.
General Workflow
Caption: General workflow for the spectroscopic characterization of a synthesized compound.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
-
Causality: CDCl₃ is a versatile solvent for many organic molecules and its deuterium signal is used by the spectrometer for locking. TMS is the universally accepted standard for calibrating the chemical shift scale to 0.0 ppm, ensuring data comparability.[11]
-
-
Data Acquisition: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). Acquire a standard ¹H spectrum followed by a ¹³C spectrum. Further 2D experiments like COSY and HSQC can be performed to confirm proton-proton and proton-carbon connectivities, respectively.
-
Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.0 ppm.
Protocol 2: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount (<1 mg) of the sample in a volatile organic solvent like methanol or dichloromethane to a concentration of approximately 100 µg/mL.
-
Data Acquisition: Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or Gas Chromatography-MS). Use Electron Ionization (EI) at 70 eV.
-
Causality: EI is a standard, high-energy ionization method that produces reproducible fragmentation patterns, creating a unique "fingerprint" for the compound.[6] Acquiring data in high-resolution mode allows for the determination of the exact mass, which can be used to confirm the elemental composition.[3]
-
-
Data Analysis: Analyze the resulting mass spectrum. Identify the molecular ion peak (M⁺) and the M+2 peak, confirming their m/z values and their relative intensity ratio (~3:1). Analyze the major fragment ions to understand the molecule's fragmentation pathways.
Protocol 3: Infrared (IR) Spectroscopy
-
Sample Preparation: If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal.
-
Causality: ATR-FTIR is a rapid and convenient technique that requires minimal sample preparation and is suitable for both solid and liquid samples.
-
-
Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Identify the key absorption bands in the functional group region and compare them to the predicted values for the amide, aromatic ring, and C-Cl bonds.
Representative Data and Interpretation
The following tables present hypothetical but chemically plausible data for this compound, demonstrating the interpretation process.
NMR Spectroscopic Data
Table 1: Representative ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 8.55 | d | 1H | H6 |
| 7.80 | d | 1H | H3 |
| 7.45 | dd | 1H | H5 |
| 3.15 | s | 3H | N-CH₃ (C9/C10) |
| 3.05 | s | 3H | N-CH₃ (C9/C10) |
Interpretation: The presence of three distinct signals in the aromatic region confirms the trisubstituted pyridine ring. The downfield shift of the signal at 8.55 ppm is characteristic of a proton adjacent to the ring nitrogen (H6). The two singlets at 3.15 and 3.05 ppm, each integrating to 3 protons, are assigned to the two N-methyl groups. The observation of two separate singlets suggests restricted rotation around the C7-N8 amide bond at room temperature, making the two methyl groups magnetically inequivalent. This is a common phenomenon in N,N-disubstituted amides.
Table 2: Representative ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 167.5 | C7 (C=O) |
| 152.0 | C2 |
| 149.5 | C6 |
| 145.0 | C4 |
| 125.5 | C5 |
| 122.0 | C3 |
| 38.5 | C9/C10 |
| 35.0 | C9/C10 |
Interpretation: The spectrum shows the expected 7 carbon signals (assuming inequivalent methyl groups). The peak at 167.5 ppm is definitively assigned to the amide carbonyl carbon. The five signals between 122.0 and 152.0 ppm correspond to the aromatic carbons. The two distinct signals in the aliphatic region corroborate the ¹H NMR finding of magnetically inequivalent methyl groups due to restricted bond rotation.
Mass Spectrometry Data
Table 3: Key MS Fragmentation Data (EI)
| m/z | Relative Intensity (%) | Proposed Identity |
|---|---|---|
| 172 | 32 | [M+2]⁺ (C₇H₇³⁷ClN₂O) |
| 170 | 100 | [M]⁺ (C₇H₇³⁵ClN₂O) |
| 126 | 85 | [M - N(CH₃)₂]⁺ |
| 98 | 40 | [M - N(CH₃)₂ - CO]⁺ |
Interpretation: The base peak at m/z 170 corresponds to the molecular weight of the compound with the ³⁵Cl isotope. The peak at m/z 172 has an intensity of approximately one-third that of the m/z 170 peak, confirming the presence of a single chlorine atom.[4][6] The major fragment at m/z 126 results from the characteristic alpha-cleavage of the amide, losing the dimethylamino radical, which is a common and stabilizing fragmentation pathway.
Infrared Spectroscopy Data
Table 4: Key IR Absorption Bands (ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3080 | Medium | Aromatic C-H Stretch |
| 2945 | Medium | Aliphatic C-H Stretch |
| 1665 | Strong, Sharp | C=O Amide Stretch |
| 1580, 1450 | Medium, Sharp | Aromatic C=C/C=N Stretch |
| 785 | Strong | C-Cl Stretch |
Interpretation: The very strong and sharp peak at 1665 cm⁻¹ is a definitive indicator of the amide carbonyl group.[10][12] The absorptions in the 3000 cm⁻¹ region distinguish between aromatic and aliphatic C-H bonds, while the peaks at 1580 and 1450 cm⁻¹ confirm the presence of the aromatic pyridine ring. Finally, the strong band at 785 cm⁻¹ falls squarely in the expected range for a C-Cl bond, completing the functional group analysis.[8]
Conclusion
The structural elucidation of this compound is achieved through a coordinated application of NMR, MS, and IR spectroscopy. NMR spectroscopy establishes the carbon-hydrogen framework and connectivity. Mass spectrometry confirms the molecular formula and, critically, verifies the presence of chlorine through its distinct isotopic pattern. Infrared spectroscopy provides unambiguous evidence for the key functional groups, particularly the tertiary amide. By following the detailed protocols and interpretation strategies outlined in this guide, researchers and drug development professionals can confidently verify the structure and purity of this compound, ensuring a solid foundation for subsequent scientific investigation.
References
- 1. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]
- 2. longdom.org [longdom.org]
- 3. 12.2 Interpreting Mass Spectra - Organic Chemistry | OpenStax [openstax.org]
- 4. Mass spectral interpretation - Wikipedia [en.wikipedia.org]
- 5. 4-Chloro-N-methylpicolinamide | C7H7ClN2O | CID 1476814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. compoundchem.com [compoundchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Infrared Spectra: Identifying Functional Groups [sites.science.oregonstate.edu]
- 9. youtube.com [youtube.com]
- 10. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 11. microbenotes.com [microbenotes.com]
- 12. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to 4-Chloro-N,N-dimethylpicolinamide: A Pivotal Intermediate in Modern Kinase Inhibitor Synthesis
This guide provides an in-depth technical overview of 4-Chloro-N,N-dimethylpicolinamide, a key building block in contemporary pharmaceutical research and development. While direct biological activity of this compound is not extensively documented, its significance lies in its role as a crucial intermediate for the synthesis of potent, biologically active molecules, most notably the multi-kinase inhibitor, Sorafenib. This document will delve into its synthesis, physicochemical properties, and its application in the construction of therapeutically relevant compounds, offering valuable insights for researchers, scientists, and drug development professionals.
Synthesis and Physicochemical Characterization
The efficient and scalable synthesis of this compound is paramount for its application in drug discovery and manufacturing. Several synthetic routes have been established, with the most common starting from picolinic acid.
Synthetic Routes and Mechanistic Considerations
One prevalent synthetic pathway involves the chlorination of the picolinic acid backbone and subsequent amidation. A common method employs thionyl chloride (SOCl₂) for both the chlorination of the pyridine ring and the formation of the acyl chloride, which is then reacted with dimethylamine.[1] An optimized process involves the use of a combination of thionyl chloride and phosphorus oxychloride (POCl₃), which can lead to higher yields and milder reaction conditions.[1] The reaction proceeds via an electrophilic substitution on the pyridine ring, followed by the conversion of the carboxylic acid to the more reactive acyl chloride, which readily undergoes nucleophilic substitution with dimethylamine.
Another efficient method starts with 2-picolinic acid, which is first treated with thionyl chloride in a solvent like tetrahydrofuran (THF) with a catalytic amount of dimethylformamide (DMF).[2] The resulting 4-chloropicolinoyl chloride is then reacted with an aqueous solution of methylamine to yield 4-chloro-N-methylpicolinamide with high purity and yield.[2] A similar patented method describes the esterification of 4-chloropyridine-2-formyl chloride hydrochloride, followed by reaction with an aqueous methylamine solution.[3]
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 4-chloro-N,N-dimethylpyridine-2-carboxamide | [4] |
| CAS Number | 114780-06-2 | [4] |
| Molecular Formula | C₈H₉ClN₂O | [4] |
| Molecular Weight | 184.62 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [5] |
| Melting Point | 142-145°C (decomposes) | [5] |
| Solubility | Soluble in DMSO, methanol; sparingly soluble in water | [5] |
Experimental Protocol: Synthesis from Picolinic Acid
This protocol is a representative example of the synthesis of this compound.
Materials:
-
Picolinic acid
-
Thionyl chloride (SOCl₂)
-
Phosphorus oxychloride (POCl₃)
-
Chlorobenzene
-
Dimethylamine solution
-
Potassium carbonate (K₂CO₃)
-
Dichloromethane (DCM)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Chlorination: To a solution of picolinic acid in chlorobenzene, slowly add a mixture of SOCl₂ and POCl₃ (e.g., in a 5:1 ratio) with stirring at a controlled temperature (e.g., 50°C).[1]
-
Raise the temperature to approximately 85°C and maintain for several hours until the reaction is complete (monitor by TLC or HPLC).[1]
-
After completion, cool the reaction mixture and concentrate under reduced pressure to obtain the crude 4-chloropicolinoyl chloride as a viscous oil.[1]
-
Amidation: In a separate flask, dissolve dimethylamine and K₂CO₃ in DCM.[1]
-
Slowly add the crude 4-chloropicolinoyl chloride to the dimethylamine solution with stirring at room temperature.[1]
-
Continue stirring for several hours until the reaction is complete.[1]
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Synthetic Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CN102675197A - Method for preparing 4-chlorin-N-methylpyridine-2-formamide serving as sorafenib intermediate - Google Patents [patents.google.com]
- 4. 4-chloro-N,N-dimethylpyridine-2-carboxamide | C8H9ClN2O | CID 4962252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
Methodological & Application
Application Note: A Robust and Scalable Synthesis of Sorafenib via Nucleophilic Aromatic Substitution with 4-Chloro-N-methylpicolinamide
Abstract
Sorafenib is a potent multi-kinase inhibitor approved for the treatment of various cancers, including advanced renal cell carcinoma and hepatocellular carcinoma.[1][2] Its mechanism involves the inhibition of the RAF/MEK/ERK signaling pathway and several receptor tyrosine kinases, thereby targeting both tumor cell proliferation and angiogenesis.[3][4] This application note provides a detailed and reliable protocol for the synthesis of Sorafenib. The described synthetic route hinges on the formation of a diaryl ether bond through a nucleophilic aromatic substitution reaction between a key urea intermediate, 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea, and 4-chloro-N-methylpicolinamide. This method is designed to be efficient and scalable, avoiding problematic reagents where possible and providing clear, step-by-step guidance for synthesis, purification, and characterization.
Introduction and Synthetic Strategy
The synthesis of bis-aryl ureas like Sorafenib can be approached through several convergent strategies. The core challenge lies in the efficient and high-yield formation of both the urea linkage and the diaryl ether bond. The strategy detailed herein focuses on a robust two-part process: first, the synthesis of the key urea and picolinamide intermediates, followed by their coupling to form the final Sorafenib molecule.
This approach was selected for its reliability and scalability. By forming the more complex urea intermediate first, the final etherification step can be driven to completion with a strong base, leading to high yields of the desired product.[5] This avoids potential side reactions that could occur if the diaryl ether were formed with a free aminophenol, which has multiple nucleophilic sites.[6]
Overall Synthetic Scheme
The synthesis is accomplished in three primary stages:
-
Synthesis of Intermediate A: Preparation of 4-chloro-N-methylpicolinamide from picolinic acid.
-
Synthesis of Intermediate B: Preparation of 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea from 4-aminophenol and a corresponding isocyanate.
-
Final Coupling: Nucleophilic aromatic substitution between Intermediate A and Intermediate B to yield Sorafenib.
Caption: Overall synthetic strategy for Sorafenib.
Experimental Protocols
Safety Precaution: All operations should be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn. Thionyl chloride, isocyanates, and strong bases like potassium tert-butoxide are highly reactive and corrosive; handle with extreme care.
Protocol 2.1: Synthesis of 4-chloro-N-methylpicolinamide (Intermediate A)
This two-step, one-pot procedure first converts picolinic acid to its acid chloride, which is then amidated in situ. The use of thionyl chloride in THF with catalytic DMF is a standard and effective method for this transformation.[6][7]
Reagents:
| Reagent | MW ( g/mol ) | Amount | Moles | Equivalents |
|---|---|---|---|---|
| Picolinic Acid | 123.11 | 10.0 g | 81.2 mmol | 1.0 |
| Thionyl Chloride (SOCl₂) | 118.97 | 24.2 mL | 333 mmol | 4.1 |
| Tetrahydrofuran (THF) | - | 100 mL | - | - |
| N,N-Dimethylformamide (DMF) | - | 0.5 mL | - | Catalytic |
| Methylamine (40% aq. sol.) | 31.06 | 21 mL | ~270 mmol | ~3.3 |
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add picolinic acid (10.0 g) and tetrahydrofuran (100 mL).
-
Add a catalytic amount of DMF (0.5 mL).
-
Slowly add thionyl chloride (24.2 mL) to the suspension at room temperature.
-
Heat the reaction mixture to 70 °C and maintain for 16 hours under a nitrogen atmosphere. The reaction can be monitored by TLC.
-
After completion, cool the mixture to 0-5 °C in an ice bath.
-
Slowly add 40% aqueous methylamine solution (21 mL) dropwise, ensuring the temperature does not exceed 10 °C.
-
Stir the mixture at 0-5 °C for an additional 4 hours.
-
Quench the reaction by slowly adding water (50 mL).
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from an ethyl acetate/hexane mixture to afford 4-chloro-N-methylpicolinamide as a white solid. (Expected yield: 90-95%).[6][7]
Protocol 2.2: Synthesis of 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea (Intermediate B)
This reaction forms the urea backbone of Sorafenib via nucleophilic addition of the amino group of 4-aminophenol to the highly electrophilic isocyanate carbon.[4][5]
Reagents:
| Reagent | MW ( g/mol ) | Amount | Moles | Equivalents |
|---|---|---|---|---|
| 4-Aminophenol | 109.13 | 10.0 g | 91.6 mmol | 1.0 |
| 4-chloro-3-(trifluoromethyl)phenyl isocyanate | 223.56 | 20.4 g | 91.2 mmol | ~1.0 |
| Toluene | - | 150 mL | - | - |
Procedure:
-
In a 500 mL round-bottom flask, charge 4-aminophenol (10.0 g) and toluene (100 mL).
-
In a separate flask, prepare a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate (20.4 g) in toluene (50 mL).
-
Add the isocyanate solution to the 4-aminophenol suspension dropwise at room temperature (25-30 °C) over 30 minutes.
-
Stir the reaction mixture at room temperature for 16 hours. A thick white precipitate will form.[5]
-
Filter the reaction mixture and wash the collected solid with fresh toluene (50 mL).
-
Dry the wet solid in a vacuum oven at 50-60 °C to a constant weight. The title compound is obtained as a white solid. (Expected yield: >95%).[5]
Protocol 2.3: Final Assembly of Sorafenib
This is a nucleophilic aromatic substitution (Williamson ether synthesis) where the phenoxide of Intermediate B displaces the chloride on the pyridine ring of Intermediate A. A strong base is required to deprotonate the phenol, and a polar aprotic solvent facilitates the reaction.[5][8]
Reagents:
| Reagent | MW ( g/mol ) | Amount | Moles | Equivalents |
|---|---|---|---|---|
| Intermediate B | 332.68 | 2.0 g | 6.01 mmol | 1.0 |
| Intermediate A | 170.60 | 1.14 g | 6.68 mmol | 1.1 |
| Potassium tert-butoxide (KOtBu) | 112.21 | 0.81 g | 7.22 mmol | 1.2 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 0.42 g | 3.04 mmol | 0.5 |
| N,N-Dimethylformamide (DMF) | - | 10 mL | - | - |
Procedure:
-
To a 100 mL three-necked round-bottom flask, add Intermediate B (2.0 g) and DMF (10 mL).
-
Add potassium tert-butoxide (0.81 g) to the mixture and stir for 45 minutes at room temperature. The mixture should become a deep-colored solution of the phenoxide.
-
Add Intermediate A (1.14 g) followed by potassium carbonate (0.42 g).
-
Heat the reaction mixture to 80-85 °C and maintain for 8 hours. Monitor the reaction progress by TLC or HPLC.
-
After completion, cool the reaction to room temperature.
-
Pour the reaction mass into 100 mL of cold water. A precipitate will form.
-
Stir for 30 minutes, then filter the solid.
-
Wash the solid thoroughly with water and then with a small amount of cold ethyl acetate.
-
Dry the crude Sorafenib in a vacuum oven. For higher purity, the product can be recrystallized from a suitable solvent system like acetonitrile/water or purified via column chromatography.
Purification and Characterization
Purification
While large-scale syntheses aim to avoid chromatography, lab-scale purification often benefits from it.[3] A typical purification involves:
-
Workup: The reaction is quenched in water, and the crude product is extracted into an organic solvent like ethyl acetate. The organic layer is washed with water and brine, then dried and concentrated.[5]
-
Recrystallization/Precipitation: The crude solid can be purified by recrystallization from a solvent mixture such as acetonitrile/water or by precipitation from a solution.
Characterization
The identity and purity of the synthesized Sorafenib should be confirmed using standard analytical techniques.
Summary of Expected Analytical Data:
| Analysis | Expected Result |
|---|---|
| Appearance | White to off-white solid |
| ¹H-NMR (DMSO-d₆) | Characteristic peaks for aromatic protons, urea N-H protons, and methyl group protons. |
| Mass Spec (ESI) | Expected [M+H]⁺ at m/z 465.09 |
| Melting Point | 218-222 °C (for the free base)[5] |
| XRD | Crystalline powder with distinctive diffraction peaks.[9] |
Overall Workflow and Logic
The entire process, from starting materials to the final, characterized product, follows a logical progression designed to maximize yield and purity at each stage.
Caption: Experimental workflow for Sorafenib synthesis.
References
- 1. Preparation and characterization of Sorafenib nano-emulsion: impact on pharmacokinetics and toxicity; an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Sorafenib [journal11.magtechjournal.com]
- 4. benchchem.com [benchchem.com]
- 5. WO2009054004A2 - Process for the preparation of sorafenib - Google Patents [patents.google.com]
- 6. thieme-connect.de [thieme-connect.de]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. impactfactor.org [impactfactor.org]
Application Notes & Protocols: The Pivotal Role of 4-Chloro-N-methylpicolinamide in the Convergent Synthesis of Regorafenib
Abstract
Regorafenib (Stivarga®) is a potent oral multi-kinase inhibitor approved for the treatment of metastatic colorectal cancer, gastrointestinal stromal tumors, and hepatocellular carcinoma.[1][2][3] Its molecular structure, featuring a central diaryl ether linkage and a terminal urea moiety, necessitates a robust and efficient synthetic strategy.[4] This document provides a detailed technical guide on the synthesis of Regorafenib, with a specific focus on the critical role of the intermediate, 4-Chloro-N-methylpicolinamide . We will elucidate the strategic importance of this building block, detail the mechanistic underpinnings of its reactivity, and provide field-proven protocols for its synthesis and subsequent utilization in the construction of the Regorafenib core structure. This guide is intended for researchers, medicinal chemists, and process development professionals engaged in the synthesis of complex pharmaceutical agents.
Introduction: A Strategic Overview of Regorafenib Synthesis
The synthesis of Regorafenib, C₂₁H₁₅ClF₄N₄O₃, is most effectively approached through a convergent strategy.[5] This involves the preparation of key molecular fragments that are later coupled to assemble the final drug molecule. This approach is generally preferred in pharmaceutical manufacturing as it maximizes yield, simplifies purification, and allows for greater flexibility.
The central challenge in Regorafenib synthesis lies in the formation of two key bonds: the diaryl ether and the diaryl urea. A widely adopted and efficient synthetic route hinges on the initial formation of the diaryl ether core. This is achieved via a nucleophilic aromatic substitution (SNAr) reaction between 4-Chloro-N-methylpicolinamide and 4-amino-3-fluorophenol .[6][7][8] 4-Chloro-N-methylpicolinamide serves as the electrophilic partner in this crucial bond-forming step, providing the entire N-methylpyridine-2-carboxamide portion of the final Regorafenib molecule.
The logical flow of this synthesis is depicted below:
The Keystone Intermediate: 4-Chloro-N-methylpicolinamide
4-Chloro-N-methylpicolinamide (CAS: 220000-87-3) is a stable, crystalline solid that acts as a pivotal building block.[9] Its importance is rooted in its chemical structure: the chlorine atom at the 4-position of the pyridine ring is activated towards nucleophilic displacement. This activation is a direct consequence of the electron-withdrawing effects of the ring nitrogen and the N-methylcarboxamide group at the 2-position, which stabilize the negatively charged Meisenheimer complex intermediate formed during the SNAr reaction.
| Property | Value | Source |
| Molecular Formula | C₇H₇ClN₂O | [9] |
| Molecular Weight | 170.59 g/mol | [9] |
| Appearance | White to yellow powder/crystal | |
| CAS Number | 220000-87-3 | [9][10] |
Protocol for the Synthesis of 4-Chloro-N-methylpicolinamide
The most practical synthesis starts from commercially available picolinic acid.[11] The process is a two-step, one-pot procedure involving chlorination followed by amidation.
Materials & Reagents:
-
Picolinic acid
-
Thionyl chloride (SOCl₂)
-
Tetrahydrofuran (THF), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methylamine (MeNH₂), 40% aqueous solution
-
Dichloromethane (DCM) for extraction
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Protocol:
-
Chlorination: To a flame-dried flask under an inert atmosphere (N₂), add picolinic acid. Add anhydrous THF to create a slurry. Add a catalytic amount of anhydrous DMF (e.g., 0.1 mL per 10g of picolinic acid).
-
Slowly add thionyl chloride (approx. 3.5 equivalents) to the mixture via a dropping funnel. Causality Note: The combination of SOCl₂ and catalytic DMF forms the Vilsmeier-Haack reagent in situ, which is a highly effective chlorinating agent for the carboxylic acid.
-
Heat the reaction mixture to 70°C and maintain for 16 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Amidation: Cool the reaction mixture to 0-3°C in an ice bath.
-
Slowly add a 40% aqueous solution of methylamine. An exothermic reaction will occur. Maintain the temperature below 10°C during the addition. Causality Note: The in situ generated acid chloride is highly reactive towards nucleophiles. Methylamine readily attacks the carbonyl carbon to form the amide bond.
-
Stir the reaction at 0-3°C for an additional 4 hours.
-
Work-up and Purification: Quench the reaction by slowly adding water. Extract the aqueous phase three times with DCM.
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization or column chromatography to yield 4-Chloro-N-methylpicolinamide as a white to light yellow solid. A yield of approximately 95% can be expected under optimized conditions.[12][13]
The Core Reaction: Diaryl Ether Formation via SNAr
This step constitutes the central bond construction in the synthesis, where 4-Chloro-N-methylpicolinamide is coupled with 4-amino-3-fluorophenol. The reaction proceeds via a classic Nucleophilic Aromatic Substitution (SNAr) mechanism.
Mechanistic Rationale
The reaction is base-mediated. A strong base, typically a non-nucleophilic one like potassium tert-butoxide (KOtBu), is required to deprotonate the hydroxyl group of 4-amino-3-fluorophenol.[7][8] This generates a potent potassium phenoxide nucleophile. The phenoxide then attacks the electron-deficient carbon atom at the 4-position of the pyridine ring, leading to the formation of a resonance-stabilized anionic intermediate (Meisenheimer complex). The subsequent loss of the chloride leaving group re-aromatizes the ring and yields the desired diaryl ether product, 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide.
Optimized Protocol for Diaryl Ether Synthesis
Materials & Reagents:
-
4-Chloro-N-methylpicolinamide
-
4-Amino-3-fluorophenol
-
Potassium tert-butoxide (KOtBu)
-
N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc), anhydrous
-
Toluene
-
Water
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere, add 4-Chloro-N-methylpicolinamide, 4-amino-3-fluorophenol, and anhydrous DMF (or DMAc).[8][14] The solvent volume should be approximately 3-8 times the weight of the picolinamide starting material.[8]
-
Stir the mixture at room temperature (20-35°C) to ensure dissolution.
-
Base Addition: Prepare a solution of potassium tert-butoxide in anhydrous THF. Slowly add this solution to the reaction mixture. Causality Note: Slow addition of the base is crucial to control the exotherm and prevent potential side reactions. KOtBu is a strong, sterically hindered base, ideal for generating the phenoxide without competing as a nucleophile itself.
-
Heating: Heat the reaction mixture to 110-115°C and maintain for several hours.[14] Monitor the reaction by HPLC until consumption of the starting materials is complete.
-
Work-up and Isolation: Cool the reaction mixture to room temperature.
-
Add water to precipitate the crude product. Stir the resulting slurry.
-
Filter the solid product and wash thoroughly with water to remove residual solvent and salts.
-
The crude product can be further purified by slurrying in a solvent like toluene, filtering, and drying under vacuum at 50-60°C.[14] This step yields 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide with high purity.
| Parameter | Recommended Condition | Rationale / Notes |
| Solvent | DMF, DMAc, NMP | High-boiling polar aprotic solvents are required to facilitate the SNAr reaction and dissolve reagents.[8][14] |
| Base | Potassium tert-butoxide (KOtBu) | A strong, non-nucleophilic base is essential for efficient deprotonation of the phenol.[7][8] |
| Temperature | 110-115 °C | Elevated temperatures are necessary to overcome the activation energy of the SNAr reaction.[14] |
| Atmosphere | Inert (N₂, Ar) | Prevents oxidation of the electron-rich aminophenol starting material at high temperatures. |
Final Step: Urea Formation to Complete Regorafenib
With the diaryl ether core successfully assembled, the final step is the formation of the urea linkage. This is typically achieved by reacting the primary amine of the intermediate with 4-chloro-3-(trifluoromethyl)phenyl isocyanate .[14][15]
High-Level Protocol:
-
The intermediate, 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide, is dissolved in a suitable polar aprotic solvent such as acetone or THF.[14]
-
A solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate is added slowly at room temperature (25-30°C).[14]
-
The reaction is highly efficient and typically proceeds to completion within 3-4 hours of stirring.[14]
-
The Regorafenib product often precipitates directly from the reaction mixture. It can be isolated by filtration, washed with a non-polar solvent like toluene, and dried.[14]
-
The final product can be recrystallized from a solvent system like acetone/toluene to achieve purity levels greater than 99.5%.[14]
Conclusion
4-Chloro-N-methylpicolinamide is not merely a reagent but a cornerstone in the modern, convergent synthesis of Regorafenib. Its carefully designed structure, featuring an activated leaving group on the pyridine ring, allows for a highly efficient and predictable SNAr reaction to form the critical diaryl ether bond. The protocols detailed herein, derived from established literature, provide a robust framework for the laboratory-scale and industrial-scale production of this life-saving therapeutic agent. Understanding the mechanistic principles behind each step is paramount to achieving high yields, minimizing impurities, and ensuring the overall success of the synthesis.
References
- 1. drugs.com [drugs.com]
- 2. Efficacy Data in Hepatocellular Carcinoma | STIVARGA® (regorafenib) Global HCP Website [stivarga.com]
- 3. Regorafenib | C21H15ClF4N4O3 | CID 11167602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regorafenib synthesis - chemicalbook [chemicalbook.com]
- 6. CN108997209B - Preparation method of regorafenib - Google Patents [patents.google.com]
- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 8. WO2016005874A1 - Process for the preparation of regorafenib and its crystalline forms - Google Patents [patents.google.com]
- 9. 4-Chloro-N-methylpicolinamide | C7H7ClN2O | CID 1476814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chem-casts.com [chem-casts.com]
- 11. Regorafenib monohydrate synthesis - chemicalbook [chemicalbook.com]
- 12. thieme-connect.de [thieme-connect.de]
- 13. researchgate.net [researchgate.net]
- 14. US9790185B2 - Process for the preparation of regorafenib and its crystalline forms - Google Patents [patents.google.com]
- 15. AU2016387566A1 - An improved process for the preparation of Regorafenib - Google Patents [patents.google.com]
Application Notes and Protocols: 4-Chloro-N,N-dimethylpicolinamide as a Versatile Building Block in Medicinal Chemistry
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the 4-Chloropicolinamide Scaffold
In the landscape of modern medicinal chemistry, the relentless pursuit of novel therapeutics demands a toolkit of versatile and reactive chemical building blocks. 4-Chloro-N,N-dimethylpicolinamide has emerged as a strategic scaffold, offering a unique combination of features that make it highly valuable for drug discovery and development professionals. Its structure, a pyridine ring substituted with a chloro group at the 4-position and an N,N-dimethylcarboxamide at the 2-position, provides a powerful platform for constructing complex molecular architectures, particularly in the realm of kinase inhibitors and other targeted therapies.
The picolinamide moiety itself is a privileged structure in medicinal chemistry. The nitrogen atom of the pyridine ring and the amide functionality can engage in crucial hydrogen bonding interactions within the ATP-binding pockets of various kinases. Furthermore, the picolinamide group can act as a bidentate directing group, facilitating regioselective C-H activation and functionalization at otherwise inaccessible positions, thereby expanding the accessible chemical space.[1]
The chlorine atom at the 4-position is the lynchpin of this building block's utility. It serves as a versatile synthetic handle, readily participating in a variety of palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of diverse aryl, heteroaryl, alkyl, and amino substituents, enabling the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of a drug candidate's potency, selectivity, and pharmacokinetic profile. This guide provides an in-depth exploration of this compound, detailing its synthesis and providing robust protocols for its application in key bond-forming reactions central to medicinal chemistry.
Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties of a building block is paramount for its safe and effective use in the laboratory.
| Property | Value | Reference |
| Chemical Name | 4-chloro-N,N-dimethylpyridine-2-carboxamide | N/A |
| CAS Number | 168428-76-0 | [2] |
| Molecular Formula | C₈H₉ClN₂O | N/A |
| Molecular Weight | 184.63 g/mol | N/A |
| Appearance | White to off-white solid | [3] |
| Melting Point | 41-43°C | [4] |
| Solubility | Soluble in DMSO, methanol, dichloromethane, ethyl acetate; sparingly soluble in water. | [3] |
Safety and Handling: this compound should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Based on data for the closely related 4-Chloro-N-methylpicolinamide, it may be harmful if swallowed, in contact with skin, or inhaled, and can cause skin and serious eye irritation.[5] Store in a cool, dry place away from incompatible materials.
Synthesis of the Building Block: this compound
An optimized and efficient synthesis of the title compound is crucial for its accessibility in research and development. The following protocol is based on an improved method that enhances yield and reduces reaction time.[6]
Workflow for the Synthesis of this compound:
Caption: Two-step synthesis of this compound.
Protocol 1: Synthesis of this compound
Step 1: Synthesis of 4-chloropicolinoyl chloride [6]
-
To a solution of picolinic acid (1 eq) in chlorobenzene, add sodium bromide (NaBr) as a catalyst.
-
Add a mixture of thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃) in a 5:1 ratio.
-
Heat the reaction mixture to 85°C and stir for 15 hours.
-
After completion, carefully remove the excess SOCl₂ and POCl₃ under reduced pressure. The resulting crude 4-chloropicolinoyl chloride, a yellow viscous oil, is used in the next step without further purification.
Step 2: Synthesis of this compound [6]
-
Dissolve the crude 4-chloropicolinoyl chloride from Step 1 in anhydrous tetrahydrofuran (THF).
-
Add potassium carbonate (K₂CO₃) (2.0 eq) to the solution.
-
Cool the mixture to 0°C and add a solution of dimethylamine (2.0 M in THF, 1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4.5 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Rationale for Reagent Choices: The use of a SOCl₂/POCl₃ mixture provides a more efficient chlorination and acyl chloride formation compared to SOCl₂ alone, resulting in a higher yield and shorter reaction time.[6] In the amidation step, potassium carbonate is a milder and more cost-effective base than triethylamine, and its use can simplify the work-up procedure.[6]
Application in C-N Bond Formation: Synthesis of Arylamino Picolinamides
The formation of a C-N bond via nucleophilic aromatic substitution (SₙAr) or palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of medicinal chemistry, enabling the synthesis of a vast array of biologically active molecules. The electron-deficient nature of the pyridine ring in this compound makes the 4-position susceptible to nucleophilic attack, particularly with electron-rich anilines. For less reactive amines, the Buchwald-Hartwig amination provides a powerful and general alternative.
General Workflow for C-N Bond Formation:
Caption: Pathways for C-N bond formation.
Protocol 2: SₙAr Reaction with an Aniline Derivative (Adapted from a similar synthesis)[7]
This protocol describes the synthesis of 4-(4-aminophenoxy)-N-methylpicolinamide, which can be adapted for N,N-dimethyl analog.
-
To a solution of 4-aminophenol (1.1 eq) in anhydrous dimethyl sulfoxide (DMSO), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 eq) in DMSO.
-
Heat the reaction mixture to 100°C and stir for 3 hours, monitoring by TLC.
-
Cool the reaction to room temperature and carefully pour it into ice water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired 4-(4-aminophenoxy)-N,N-dimethylpicolinamide.
Protocol 3: Representative Buchwald-Hartwig Amination[6][8]
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds.[7] This protocol is a general guideline for the amination of this compound.
-
In an oven-dried Schlenk tube, combine this compound (1.0 eq), the desired amine (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0), 0.02 eq), a suitable phosphine ligand like Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, 0.04 eq), and a base such as cesium carbonate (Cs₂CO₃, 1.5 eq).
-
Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
-
Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene).
-
Seal the tube and heat the reaction mixture to 80-110°C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired N-aryl or N-alkyl picolinamide derivative.
Rationale for Reagent Choices: The choice of ligand is critical in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands like Xantphos or Josiphos-type ligands are often effective for coupling with less reactive aryl chlorides.[7] The selection of the base (e.g., Cs₂CO₃, K₃PO₄, or NaOt-Bu) depends on the specific substrates and should be optimized.
Application in C-C Bond Formation: Suzuki-Miyaura and Sonogashira Couplings
Palladium-catalyzed C-C bond formation reactions are indispensable tools in medicinal chemistry for the construction of biaryl and aryl-alkyne scaffolds, which are common motifs in kinase inhibitors and other pharmaceuticals.
General Workflow for C-C Bond Formation:
Caption: Pathways for C-C bond formation.
Protocol 4: Representative Suzuki-Miyaura Coupling[4][9][10]
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with a halide.[8]
-
To a reaction vessel, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq) or potassium phosphate (K₃PO₄, 2.0 eq).
-
Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1, or toluene/ethanol/water).
-
Purge the reaction mixture with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Heat the mixture to 80-100°C and stir for 4-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the 4-aryl-N,N-dimethylpicolinamide.
Rationale for Reagent Choices: For less reactive aryl chlorides, more active catalyst systems, such as those employing bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, may be necessary to achieve good yields.[9] The choice of base and solvent system can significantly impact the reaction outcome and should be optimized for each specific substrate combination.
Protocol 5: Representative Sonogashira Coupling[11][12]
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[10]
-
To an oven-dried Schlenk tube, add this compound (1.0 eq), a palladium catalyst such as Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq), and a copper(I) co-catalyst like copper(I) iodide (CuI, 0.05 eq).
-
Evacuate and backfill the tube with an inert gas (argon or nitrogen).
-
Add an anhydrous, degassed solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), followed by a degassed amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Add the terminal alkyne (1.2 eq) to the mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60°C) for 6-24 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, water, and brine.
-
Dry the organic layer over Na₂SO₄ and concentrate.
-
Purify the crude product by column chromatography to yield the 4-alkynyl-N,N-dimethylpicolinamide.
Applications in Kinase Inhibitor Synthesis: Case Studies
The strategic functionalization of the this compound core has led to the discovery of potent inhibitors of several important cancer-related kinases.
| Target Kinase | Example Scaffold | Biological Activity | Reference |
| Aurora Kinases | N-methylpicolinamide-4-thiol derivatives | Potent and broad-spectrum anti-proliferative activities. | [11][12] |
| VEGFR, PDGFR | 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives | Inhibition of angiogenesis and induction of apoptosis. | [3][13][14] |
| FAK | 4-Arylamino pyrimidine derivatives (related scaffold) | High enzyme inhibition (nM range) and potential as tumor radiotracers. | [15] |
| Class III RTKs | 4-anilinopyrimidine derivatives (related scaffold) | Selective inhibition of class III receptor tyrosine kinases. | [16] |
These examples underscore the power of using this compound as a starting point for generating libraries of diverse compounds for biological screening. The ability to readily modify the 4-position allows for the rapid exploration of the chemical space around the picolinamide core, facilitating the development of highly potent and selective kinase inhibitors.
Conclusion
This compound is a high-value building block for medicinal chemists engaged in drug discovery. Its pre-activated 4-position for cross-coupling reactions, combined with the favorable drug-like properties of the picolinamide scaffold, provides a reliable and efficient platform for the synthesis of complex molecular targets. The protocols outlined in this guide for C-N and C-C bond formation offer robust starting points for researchers to leverage the synthetic potential of this versatile intermediate. As the demand for novel, targeted therapeutics continues to grow, the strategic application of such powerful building blocks will remain a critical component of successful drug development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)- N-methylpicolinamide Derivatives as Potential Antitumor Agents [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Design, Synthesis, and Biological Evaluation of 4-Arylamino Pyrimidine Derivatives as FAK Inhibitors and Tumor Radiotracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Nucleophilic Substitution on 4-Chloro-N,N-dimethylpicolinamide
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of 4-Chloro-N,N-dimethylpicolinamide
This compound is a pivotal heterocyclic building block in modern synthetic chemistry, particularly within pharmaceutical and materials science research. Its structure is primed for selective functionalization. The pyridine ring is inherently electron-deficient, a characteristic significantly amplified by the cumulative electron-withdrawing effects of the ring nitrogen and the C2-substituted N,N-dimethylcarboxamide group. This electronic profile renders the C4 position exceptionally susceptible to nucleophilic attack, making the displacement of the chloro leaving group a highly favorable and versatile transformation.[1][2]
This guide provides an in-depth exploration of the mechanistic underpinnings and practical execution of nucleophilic aromatic substitution (SNAr) reactions on this substrate. We will detail field-proven protocols for the introduction of amine, thiol, and alcohol/phenol functionalities, offering researchers a robust framework for generating diverse molecular libraries.
The SNAr Mechanism: An Addition-Elimination Pathway
Unlike the SN1 or SN2 reactions common to aliphatic systems, substitution on this sp²-hybridized carbon proceeds via a distinct two-step addition-elimination mechanism .[1][3] This pathway is viable only on highly electron-deficient aromatic systems.[4][5]
-
Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-poor carbon atom bearing the chlorine. This step breaks the aromaticity of the ring and forms a high-energy, negatively charged tetrahedral intermediate known as a Meisenheimer complex .[3][6] The stability of this intermediate is the linchpin of the entire process. The negative charge is delocalized and stabilized through resonance, with significant contributions from the electronegative pyridine nitrogen and the C2-carboxamide group, which act as electron sinks.[1][7] This stabilization is most effective when the activating groups are positioned ortho or para to the leaving group, which is the case here.[4][6]
-
Elimination of Leaving Group: In the second, typically rapid step, the aromaticity of the ring is restored by the expulsion of the chloride ion (Cl⁻), a good leaving group. This yields the final substituted product.
Caption: The Addition-Elimination (SNAr) mechanism on this compound.
Core Experimental Protocols & Methodologies
The success of SNAr reactions on this substrate hinges on the careful selection of the nucleophile, solvent, base, and temperature. The following protocols provide detailed, step-by-step methodologies for common transformations.
General Experimental Workflow
A standardized workflow ensures reproducibility and simplifies the process from setup to final product characterization.
Caption: General workflow for nucleophilic substitution on this compound.
Protocol 1: Synthesis of 4-Amino Derivatives via N-Arylation
This protocol is broadly applicable for coupling with primary and secondary amines, particularly anilines and other aromatic amines. The reaction often proceeds smoothly under thermal conditions.[8][9]
Materials:
-
This compound (1.0 eq)
-
Amine Nucleophile (e.g., 4-aminophenol, 1.2 eq)
-
Base: Potassium Carbonate (K₂CO₃, 2.0 eq) or Sodium Hydride (NaH, 1.2 eq, for less nucleophilic amines)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, and inert atmosphere setup (N₂ or Ar).
Step-by-Step Procedure:
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq) and the amine nucleophile (1.2 eq).
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Solvent and Base Addition: Add anhydrous DMSO (or DMF) to achieve a concentration of approximately 0.2-0.5 M. Add the base (e.g., K₂CO₃, 2.0 eq).
-
Scientist's Note: For less nucleophilic amines or when coupling with phenols (O-arylation), a stronger base like NaH is often required to fully deprotonate the nucleophile. If using NaH, add it to a solution of the nucleophile in DMF/THF at 0°C and stir for 30 minutes before adding the this compound.[10]
-
-
Reaction: Heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Carefully pour the mixture into a beaker of ice-water. A precipitate of the crude product may form.
-
Isolation: If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry. If no solid forms, extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel or recrystallization.[10]
Protocol 2: Synthesis of 4-Thioether Derivatives via S-Arylation
Thiolates are exceptionally potent nucleophiles, and these reactions are often rapid and high-yielding.[11][12] An inert atmosphere is critical to prevent the oxidative dimerization of the thiol to a disulfide.[13][14]
Materials:
-
This compound (1.0 eq)
-
Thiol Nucleophile (e.g., 4-aminothiophenol, 1.1 eq)
-
Base: Potassium tert-butoxide (t-BuOK, 1.2 eq) or Sodium Hydride (NaH, 60% dispersion in oil, 1.2 eq)
-
Solvent: Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Schlenk flask or similar apparatus suitable for air-sensitive reactions.
Step-by-Step Procedure:
-
Setup: To a flame-dried Schlenk flask under a positive pressure of Argon, add the thiol nucleophile (1.1 eq) and anhydrous THF (or DMF).
-
Nucleophile Activation: Cool the solution to 0°C in an ice bath. Add the base (e.g., t-BuOK or NaH) portion-wise. Stir the mixture at 0°C for 30 minutes to ensure complete formation of the thiolate anion.
-
Causality Explained: The deprotonation of the thiol to the thiolate dramatically increases its nucleophilicity, accelerating the SNAr reaction and often allowing it to proceed at lower temperatures compared to reactions with neutral amine nucleophiles.
-
-
Addition of Electrophile: Dissolve the this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the thiolate solution at 0°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Monitoring: Monitor the reaction by TLC. The reaction is often complete once the mixture has stirred at room temperature for a few hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Isolation & Purification: Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine, dry over MgSO₄, filter, and concentrate. Purify the crude product by column chromatography.[13][14]
Data Summary & Comparative Analysis
The choice of conditions is highly dependent on the nucleophilicity of the substituting agent. The following table summarizes typical conditions derived from literature precedents.
| Nucleophile Type | Example Nucleophile | Typical Base | Solvent | Temperature (°C) | Typical Time (h) | Reference(s) |
| Amine (N) | 4-Aminophenol | K₂CO₃, NaH | DMF, DMSO | 80 - 160 | 4 - 12 | [8][10] |
| Thiol (S) | 4-Aminothiophenol | t-BuOK, NaH | THF, DMF | 0 - RT | 2 - 6 | [13][14] |
| Alcohol/Phenol (O) | 4-Aminophenol | NaH, t-BuOK | DMF, THF | 80 - 120 | 6 - 18 | [10] |
Troubleshooting and Field-Proven Insights
-
Reaction Stalls/Low Conversion: If the reaction does not proceed to completion, consider increasing the temperature. Microwave irradiation can be a powerful tool to accelerate slow reactions, often reducing reaction times from hours to minutes.[15][16] Ensure the solvent is anhydrous and the base is of high quality, especially when using hydrides.
-
Multiple Products: If side products are observed, a lower reaction temperature may improve selectivity. Ensure the nucleophile is not susceptible to self-condensation or decomposition under the reaction conditions.
-
Inert Atmosphere is Key: For reactions involving strong, air-sensitive bases like NaH, t-BuOK, or highly oxidizable nucleophiles like thiols, maintaining a strictly inert atmosphere is non-negotiable to prevent reagent quenching and side reactions.
-
Leaving Group Reactivity: While chlorine is the most common leaving group on this scaffold, analogous 4-fluoro derivatives would be expected to react significantly faster.[17] This is a hallmark of the SNAr mechanism where the C-X bond cleavage is not the rate-determining step, and the high electronegativity of fluorine further activates the ring toward the initial nucleophilic attack.[6]
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. nbinno.com [nbinno.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. [askfilo.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. 4-(4-Aminophenoxy)-N-methylpicolinamide synthesis - chemicalbook [chemicalbook.com]
- 11. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 12. youtube.com [youtube.com]
- 13. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
analytical methods for 4-Chloro-N,N-dimethylpicolinamide characterization
An Application Note for the Comprehensive Analytical Characterization of 4-Chloro-N,N-dimethylpicolinamide
Abstract
This application note provides a comprehensive guide with detailed protocols for the analytical characterization of this compound, a key heterocyclic intermediate in pharmaceutical and agrochemical synthesis. In drug development and manufacturing, rigorous analytical characterization is paramount to ensure the identity, purity, and quality of active pharmaceutical ingredients (APIs) and their precursors. This document outlines a multi-technique approach, leveraging chromatography for separation and quantification, and spectroscopy for structural elucidation. We present validated methodologies for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. Each section explains the rationale behind the chosen method, provides step-by-step protocols, and details expected results, thereby establishing a self-validating system for researchers and quality control scientists.
Introduction and Physicochemical Profile
This compound is a derivative of picolinic acid, a class of compounds with diverse biological activities, including use as fungicides and potential antitumor agents.[1][2] The precise characterization of this molecule is the foundational step for its use in further synthesis or biological screening. Inaccurate assessment of purity or misidentification of the structure can lead to failed experiments, inconsistent results, and potential safety issues in downstream applications. The analytical workflow described herein is designed to provide orthogonal data points, ensuring a high degree of confidence in the material's quality.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 4-chloro-N,N-dimethylpyridine-2-carboxamide | Inferred from N-methyl analog[3] |
| CAS Number | 851903-41-8 | [4] |
| Molecular Formula | C₈H₉ClN₂O | Inferred from structure |
| Molecular Weight | 184.62 g/mol | Inferred from structure |
| Appearance | White to off-white crystalline powder or oil | Inferred from analogs[5][6] |
| Solubility | Soluble in methanol, DMSO, acetonitrile; sparingly soluble in water | Inferred from analogs[6] |
Chromatographic Analysis for Purity and Separation
Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and by-products. The choice between liquid and gas chromatography depends on the analyte's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the primary method for determining the purity of non-volatile, thermally stable organic molecules like this compound. A reverse-phase (RP-HPLC) method is ideal, as it separates compounds based on their hydrophobicity.
Causality of Experimental Choices:
-
Column: A C18 column is selected for its versatility and strong retention of moderately polar to nonpolar compounds.
-
Mobile Phase: A gradient of acetonitrile and water is used to elute a wide range of potential impurities. Acetonitrile is a common organic modifier that provides good peak shape for nitrogen-containing heterocycles.
-
Acidifier: Formic acid is added to the mobile phase to protonate the pyridine nitrogen. This suppresses silanol interactions on the column, leading to sharper, more symmetrical peaks and improved reproducibility. It also makes the method compatible with mass spectrometry.[7]
-
UV Detection: The pyridine ring contains a chromophore that absorbs UV light, making UV detection a simple and robust method for quantification. The detection wavelength is chosen near the absorbance maximum for optimal sensitivity.
Caption: HPLC workflow for purity analysis.
Protocol 2.1: RP-HPLC Method
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of this compound.
-
Dissolve in 5.0 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Instrumentation and Conditions:
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes, hold at 90% B for 2 minutes, return to 10% B over 1 minute, and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at 265 nm.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the peak area of the main compound by the total peak area of all components and multiplying by 100%.
-
Table 2: Expected HPLC Results
| Parameter | Expected Value |
| Retention Time (t_R) | 8 - 12 min (approx.) |
| Purity | ≥98.5% (for high-quality material)[6] |
| Peak Tailing Factor | 0.9 - 1.5 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a powerful technique for identifying volatile and semi-volatile compounds. It is particularly useful for detecting residual solvents from the synthesis or volatile by-products that may not be visible by HPLC.
Causality of Experimental Choices:
-
Column: A non-polar HP-5MS column is used as a general-purpose column that separates compounds primarily based on their boiling points.[8]
-
Temperature Program: A temperature ramp is employed to first separate highly volatile compounds (like solvents) at low temperatures, followed by an increase in temperature to elute the target analyte and less volatile impurities.[9]
-
MS Detector: Mass spectrometry provides definitive identification of separated components by comparing their mass spectra to established libraries (e.g., NIST).
Caption: GC-MS workflow for impurity profiling.
Protocol 2.2: GC-MS Method
-
Sample Preparation:
-
Prepare a ~1 mg/mL solution of the compound in methanol or ethyl acetate.
-
-
Instrumentation and Conditions:
-
System: Agilent 7890B GC with 5977A MS or equivalent.
-
Column: HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split 50:1.
-
Injection Volume: 1 µL.
-
Oven Program: Hold at 60 °C for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
MS Transfer Line: 280 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.
-
Mass Range: 40 - 450 amu.
-
-
Data Analysis:
-
Identify peaks in the total ion chromatogram (TIC).
-
Compare the mass spectrum of each peak against the NIST library for identification.
-
The main peak should correspond to this compound.
-
Table 3: Expected GC-MS Data
| Parameter | Expected Value |
| Retention Time (t_R) | 10 - 15 min (approx.) |
| Molecular Ion (M⁺) | m/z 184 (and 186 due to ³⁷Cl isotope) |
| Key Fragments | m/z 140 (loss of N(CH₃)₂), 112 (loss of Cl and N(CH₃)₂) |
Spectroscopic Analysis for Structural Confirmation
Spectroscopic methods provide detailed information about the molecular structure, confirming the identity and arrangement of atoms and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most definitive technique for elucidating the structure of organic compounds. Both ¹H and ¹³C NMR should be performed.
Rationale for Spectral Interpretation: The expected chemical shifts are predicted based on the structure and data from similar compounds.[10][11] The pyridine ring protons will appear in the aromatic region, with their specific shifts influenced by the electron-withdrawing chloro and amide groups. The N,N-dimethyl protons will appear as a singlet in the upfield region.
Protocol 3.1: NMR Sample Preparation
-
Dissolve 10-15 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.
Table 4: Expected ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.50 | d | 1H | Pyridine H-6 |
| ~ 8.05 | d | 1H | Pyridine H-3 |
| ~ 7.45 | dd | 1H | Pyridine H-5 |
| ~ 3.10 | s | 6H | N(CH₃)₂ |
Table 5: Expected ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 167.0 | C=O (Amide) |
| ~ 152.0 | Pyridine C-2 |
| ~ 149.0 | Pyridine C-6 |
| ~ 145.0 | Pyridine C-4 |
| ~ 126.0 | Pyridine C-5 |
| ~ 122.0 | Pyridine C-3 |
| ~ 38.0 | N(CH₃)₂ |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Rationale for Peak Assignments: The spectrum is expected to show a strong carbonyl stretch for the tertiary amide, characteristic C=C and C=N stretches from the pyridine ring, and a C-Cl stretch.[12][13]
Protocol 3.2: FTIR Sample Acquisition
-
Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer.
-
Alternatively, mix ~1 mg of sample with 100 mg of dry potassium bromide (KBr) and press into a transparent pellet.
-
Record the spectrum from 4000 to 400 cm⁻¹.
Table 6: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| 2950 - 2850 | Medium | Aliphatic C-H Stretch (N-CH₃) |
| 1650 - 1630 | Strong | C=O Amide Stretch (Tertiary) |
| 1600 - 1550 | Medium-Strong | Pyridine Ring C=C and C=N Stretches |
| 1450 - 1350 | Medium | C-N Stretch |
| 850 - 750 | Strong | C-Cl Stretch |
Integrated Data Analysis and Conclusion
A comprehensive characterization of this compound is achieved by integrating the data from these orthogonal analytical techniques.
-
Identity Confirmation: The molecular weight from MS, the functional groups from FTIR, and the precise atomic connectivity from ¹H and ¹³C NMR together provide unequivocal confirmation of the chemical structure.
-
Purity Assessment: HPLC provides the primary measure of purity, quantifying non-volatile impurities. GC-MS complements this by identifying and quantifying any volatile impurities or residual solvents.
-
Quality Control: The combined data serves as a reference standard for future batch-to-batch comparisons, ensuring consistent quality in a research or manufacturing setting.
By following the protocols outlined in this application note, researchers, scientists, and drug development professionals can confidently characterize this compound, ensuring the integrity of their subsequent work.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. 4-Chloro-N-methylpicolinamide | C7H7ClN2O | CID 1476814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 851903-41-8 Cas No. | 4-Chloro-N,N-diethylpicolinamide | Matrix Scientific [matrixscientific.com]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. 4-Chloro-N,N-dimethylbenzamide | SIELC Technologies [sielc.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. 4-Chloro-N-methylpicolinamide(220000-87-3) 1H NMR spectrum [chemicalbook.com]
- 11. 4-Chloro-N-methylaniline(932-96-7) 13C NMR spectrum [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
4-Chloro-N,N-dimethylpicolinamide HPLC analysis method
An Application Note for the Analysis of 4-Chloro-N,N-dimethylpicolinamide by High-Performance Liquid Chromatography
Abstract
This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. This method is designed for researchers, scientists, and drug development professionals requiring accurate quantification for purity assessments, stability studies, and quality control. The described protocol leverages a C18 stationary phase with a simple isocratic mobile phase of acetonitrile and water, coupled with UV detection. The methodology has been developed and validated in accordance with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring reliability, accuracy, and precision.[1][2][3][4][5]
Introduction and Scientific Rationale
This compound, a derivative of picolinamide, belongs to a class of compounds with significant interest in pharmaceutical and agrochemical research. Its structure, featuring a pyridine ring and an amide functional group, makes it a key intermediate in the synthesis of more complex target molecules. Accurate and reliable quantification of this intermediate is critical to ensure the quality, consistency, and yield of final products.
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry in the pharmaceutical industry due to its high resolution, sensitivity, and broad applicability.[6][7] Specifically, reversed-phase HPLC is the predominant mode of separation for small molecules of moderate polarity.[8][9][10] The selection of RP-HPLC for this application is based on the physicochemical properties of this compound. Its aromatic nature provides strong chromophores for UV detection, while its predicted polarity allows for effective retention and separation on a non-polar stationary phase, such as octadecylsilane (C18), using a polar mobile phase.
This document provides a comprehensive, step-by-step protocol for the analysis, including method parameters, sample preparation, and a full validation strategy grounded in internationally recognized regulatory standards.[5]
Analyte Physicochemical Properties
While specific experimental data for this compound is not broadly published, its properties can be reliably inferred from the closely related analog, 4-Chloro-N-methylpicolinamide, and general principles of physical organic chemistry.
| Property | Value / Description | Rationale / Source |
| Chemical Name | 4-chloro-N,N-dimethylpyridine-2-carboxamide | IUPAC Nomenclature |
| Molecular Formula | C₈H₉ClN₂O | Calculated |
| Molecular Weight | 184.62 g/mol | Calculated |
| CAS Number | 882167-77-3 (for hydrochloride salt) | [11] |
| Appearance | Expected to be a white to off-white crystalline powder. | Analogy to 4-Chloro-N-methylpicolinamide.[12][13] |
| Solubility | Predicted to be soluble in polar organic solvents like methanol, acetonitrile, and DMSO; sparingly soluble in water. | Analogy to 4-Chloro-N-methylpicolinamide.[12][14] |
| UV Absorbance | The pyridine ring and carboxamide group constitute a chromophore. A UV maximum is expected in the 260-285 nm range. | Based on analyses of similar picolinamide and benzamide structures.[15][16] |
Experimental Protocol
Instrumentation, Chemicals, and Materials
-
Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.
-
Chromatography Data System (CDS) for data acquisition and processing.
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Volumetric flasks (Class A).
-
Pipettes (calibrated).
-
Syringe filters (0.45 µm, PTFE or nylon).
-
-
Chemicals and Reagents:
-
This compound reference standard (>99% purity).
-
Acetonitrile (HPLC grade, UV cutoff <190 nm).[17]
-
Water (HPLC grade or Milli-Q).
-
Methanol (HPLC grade).
-
Chromatographic Conditions
The following parameters were optimized to achieve a symmetric peak shape, adequate retention, and a short run time. The choice of a C18 column provides a versatile stationary phase for retaining small molecules, while the acetonitrile/water mobile phase offers good separation efficiency and low UV absorbance.[10][18][19]
| Parameter | Condition | Justification |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size | A general-purpose column providing a good balance of efficiency and backpressure. |
| Mobile Phase | Acetonitrile : Water (50:50, v/v) | Provides optimal retention (k' between 2-10) and peak shape. The ratio can be adjusted to fine-tune retention time. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, ensuring efficient separation without excessive pressure. |
| Column Temperature | 30 °C | Reduces viscosity and improves peak symmetry. A controlled temperature ensures run-to-run reproducibility. |
| Injection Volume | 10 µL | A small volume minimizes potential peak distortion from the injection solvent. |
| Detection Wavelength | 275 nm | Selected based on the expected UV maximum of the analyte, providing high sensitivity. A PDA detector can be used to confirm peak purity. |
| Run Time | 10 minutes | Sufficient to allow for the elution of the main peak and any potential impurities without being unnecessarily long. |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Transfer to a 25 mL Class A volumetric flask.
-
Add approximately 15 mL of methanol and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with methanol and mix thoroughly.
-
-
Calibration Curve Standards (e.g., 1-100 µg/mL):
-
Prepare a series of working standards by performing serial dilutions of the Standard Stock Solution using the mobile phase as the diluent.
-
-
Sample Solution (Target concentration ~50 µg/mL):
-
Accurately weigh an amount of the sample powder expected to contain ~5 mg of this compound.
-
Transfer to a 100 mL Class A volumetric flask.
-
Add approximately 70 mL of methanol, sonicate for 15 minutes to ensure complete extraction.
-
Allow to cool, dilute to the mark with methanol, and mix.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Method Validation Protocol (ICH Q2(R1) Framework)
A validated analytical method provides assurance of its reliability.[1][5] The following parameters must be assessed.
System Suitability
Before any analysis, the chromatographic system's performance must be verified. This is achieved by injecting a standard solution (e.g., 50 µg/mL) six times.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry. |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency. |
| %RSD of Peak Area | ≤ 2.0% | Demonstrates system precision. |
| %RSD of Retention Time | ≤ 1.0% | Demonstrates stability of the pump and system. |
Source: Based on general requirements in USP <621>.[20][21]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. This can be demonstrated by analyzing a placebo (matrix without analyte) and a spiked sample. The chromatogram of the placebo should show no interfering peaks at the retention time of the analyte. A PDA detector can be used to assess peak purity.
Linearity and Range
The linearity of the method should be established across a range of concentrations.
-
Prepare at least five concentrations across the proposed range (e.g., 1, 10, 25, 50, 100 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Accuracy is determined by performing recovery studies.
-
Spike a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target sample concentration).
-
Prepare each level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
The mean recovery should be within 98.0% to 102.0%.
Precision
-
Repeatability (Intra-day precision): Analyze six replicate samples of the same lot at 100% of the test concentration on the same day, with the same analyst and instrument. The %RSD should be ≤ 2.0%.
-
Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst or on a different instrument. The %RSD over the two days should be ≤ 2.0%.
Robustness
Robustness is evaluated by making small, deliberate variations to the method parameters and observing the effect on the results.
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).
-
Column Temperature: ± 2 °C (28 °C and 32 °C).
-
Mobile Phase Composition: ± 2% organic (e.g., 48:52 and 52:48 ACN:H₂O).
System suitability parameters should remain within the acceptance criteria for all conditions.
Data Analysis and Workflow
Caption: Overall workflow for the HPLC analysis of this compound.
Conclusion
The RP-HPLC method detailed in this application note is demonstrated to be simple, rapid, and reliable for the quantitative determination of this compound. The use of a standard C18 column and a common mobile phase makes it easily transferable to most analytical laboratories. The comprehensive validation protocol ensures that the method adheres to the stringent requirements of the pharmaceutical industry, providing trustworthy data for quality control and research and development applications.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. starodub.nl [starodub.nl]
- 3. ICH Official web site : ICH [ich.org]
- 4. fda.gov [fda.gov]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. <621> CHROMATOGRAPHY [drugfuture.com]
- 7. bioglobax.com [bioglobax.com]
- 8. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hovione.com [hovione.com]
- 10. pharmtech.com [pharmtech.com]
- 11. 4-Chloro-N-methylpicolinamide hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 12. nbinno.com [nbinno.com]
- 13. 4-Chloro-N-methyl-2-pyridinecarboxamide | 220000-87-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 14. 220000-87-3 CAS MSDS (4-Chloro-N-methylpicolinamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 15. tandfonline.com [tandfonline.com]
- 16. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 17. UV Cutoff [macro.lsu.edu]
- 18. ijarsct.co.in [ijarsct.co.in]
- 19. youtube.com [youtube.com]
- 20. usp.org [usp.org]
- 21. agilent.com [agilent.com]
Application Note: A Practical Guide to the NMR Spectroscopic Analysis of 4-Chloro-N,N-dimethylpicolinamide
Abstract: This comprehensive application note provides a detailed guide for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 4-Chloro-N,N-dimethylpicolinamide, a key intermediate in pharmaceutical synthesis.[1][2] Addressed to researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the fundamental rationale behind experimental choices. It includes validated protocols for sample preparation, data acquisition for ¹H and ¹³C NMR, and a systematic workflow for data processing and spectral interpretation.
Introduction: The Role of NMR in Pharmaceutical Intermediate Characterization
This compound (MW: 184.62 g/mol ) is a substituted pyridine derivative that serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs), including kinase inhibitors.[1] Its purity and structural integrity are paramount to the quality and efficacy of the final drug product.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the unambiguous structural elucidation and purity assessment of small organic molecules.[3] Unlike other analytical techniques, NMR provides atom-level information, detailing the chemical environment, connectivity, and relative quantity of magnetically active nuclei, primarily ¹H and ¹³C. This guide offers a robust framework for obtaining high-quality, reproducible NMR data for this compound.
Foundational Principles & Experimental Rationale
A successful NMR experiment is predicated on informed decisions made before data acquisition begins. The causality behind these choices is critical for achieving high-resolution spectra.
The Critical Choice of a Deuterated Solvent
The use of deuterated solvents, where hydrogen atoms (¹H) are replaced by deuterium (²H), is essential in ¹H NMR for three primary reasons[4][5]:
-
Signal Obscuration: A standard protonated solvent would produce a massive signal that would overwhelm the analyte signals.
-
Magnetic Field Lock: Modern spectrometers use the deuterium signal to stabilize, or "lock," the magnetic field, compensating for any drift and ensuring high resolution over long experiments.
-
Chemical Shift Referencing: The residual, non-deuterated solvent peak provides a convenient and accurate internal reference for the chemical shift scale.[4][6]
For this compound, which is reported to be soluble in DMSO and methanol[1], the following solvents are recommended:
| Solvent | Formula | Key Characteristics |
| Chloroform-d | CDCl₃ | Primary Choice. Excellent for a wide range of organic compounds. Its residual ¹H peak at ~7.26 ppm is a sharp singlet that rarely interferes with analyte signals.[4][5] Its non-polar nature may require solubility testing first. |
| Dimethyl Sulfoxide-d₆ | DMSO-d₆ | Secondary Choice. A highly polar aprotic solvent with excellent solubilizing power.[5] Its residual ¹H peak is at ~2.50 ppm. A major consideration is its hygroscopic nature, which often leads to a broad water peak around 3.3 ppm that can obscure signals.[7] |
Optimizing Sample Concentration
The amount of analyte is a balance between achieving a good signal-to-noise ratio (S/N) and avoiding issues related to high concentration.
-
For ¹H NMR: A concentration of 10-20 mg/mL (approximately 55-110 mM) is typically ideal for small molecules.[8][9] This provides strong signal in a short amount of time without significant line broadening from increased viscosity.
-
For ¹³C NMR: Due to the low natural abundance of the ¹³C isotope (~1.1%), a higher concentration is required. A range of 50-100 mg/mL is recommended to acquire a spectrum with good S/N in a reasonable timeframe (e.g., 30-60 minutes).[10]
Detailed Experimental Protocols
Adherence to a meticulous protocol is crucial for reproducibility and data quality.
Protocol 1: High-Resolution Sample Preparation
Rationale: Particulate matter in an NMR sample distorts the local magnetic field homogeneity, leading to broadened spectral lines that cannot be corrected by spectrometer shimming.[11] This protocol ensures a clear, particulate-free solution.
Materials:
-
This compound
-
High-purity deuterated solvent (e.g., CDCl₃)
-
Small glass vial with cap
-
Pasteur pipette and a small plug of glass wool or a syringe filter
Procedure:
-
Weighing: Accurately weigh 10-15 mg of this compound into the clean glass vial for ¹H NMR.
-
Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.[8] Cap the vial and gently vortex or swirl until the solid is completely dissolved.
-
Filtration: Place a small, tight plug of glass wool into a Pasteur pipette. Using the pipette, transfer the solution from the vial into the NMR tube, filtering out any potential microparticulates. The final volume in the tube should be approximately 0.6-0.7 mL, corresponding to a height of 5-5.5 cm.[9][11]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly with a permanent marker.
Protocol 2: Standard Parameters for Data Acquisition
Rationale: The parameters below represent a robust starting point for routine 1D NMR analysis on a typical 400-600 MHz spectrometer.
¹H NMR Acquisition Parameters:
| Parameter | Recommended Value | Rationale |
|---|---|---|
| Pulse Program | zg30 | A standard 30° pulse experiment for quantitative analysis. |
| Spectral Width | -2 to 12 ppm | Encompasses the full range of typical organic proton signals. |
| Acquisition Time (AQ) | ~3-4 seconds | Ensures high digital resolution for resolving fine coupling. |
| Relaxation Delay (D1) | 2-5 seconds | Allows for nearly complete relaxation of protons, important for accurate integration. |
| Number of Scans (NS) | 8-16 | Sufficient for good S/N with the recommended sample concentration. |
¹³C{¹H} NMR Acquisition Parameters:
| Parameter | Recommended Value | Rationale |
|---|---|---|
| Pulse Program | zgpg30 | A standard 30° pulse experiment with proton decoupling. |
| Spectral Width | 0 to 200 ppm | Covers the full range of typical organic carbon signals. |
| Acquisition Time (AQ) | ~1-2 seconds | Provides adequate resolution for sharp carbon singlets. |
| Relaxation Delay (D1) | 2 seconds | A standard delay suitable for most carbon nuclei. |
| Number of Scans (NS) | 1024 or more | Required to achieve adequate S/N due to the low abundance of ¹³C. |
Data Processing and Analysis Workflow
Raw NMR data is collected as a Free Induction Decay (FID), a time-domain signal which must be mathematically processed to generate the familiar frequency-domain spectrum.[12]
Caption: NMR data processing workflow.
-
Fourier Transform (FT): Converts the time-domain FID into a frequency-domain spectrum.
-
Phase Correction: Adjusts all peaks to be purely absorptive (positive and upright) across the spectrum.
-
Baseline Correction: Corrects any rolling or distortion in the spectrum's baseline to ensure accurate integration.
-
Referencing: Calibrates the chemical shift (ppm) axis. This is typically done by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[6]
Spectral Interpretation: Predicted Data for this compound
The structure of this compound dictates the expected signals. Analysis of the amide bond is of particular interest, as rotation around the C-N bond can be slow on the NMR timescale, potentially leading to distinct signals for the two methyl groups.[13][14]
(Self-generated image for illustrative purposes)
Predicted ¹H NMR Data (400 MHz, CDCl₃)
The aromatic region is expected to show three distinct signals. The N,N-dimethyl group may appear as one or two singlets depending on the rotational barrier of the amide bond at the measurement temperature.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
| ~8.55 | Doublet (d) | 1H | H-6 | Coupled to H-5. Deshielded by the adjacent nitrogen. |
| ~7.80 | Doublet (d) | 1H | H-3 | Coupled to H-5. |
| ~7.45 | Doublet of Doublets (dd) | 1H | H-5 | Coupled to both H-6 and H-3. |
| ~3.10 & ~2.95 | 2 Singlets (s) or 1 broad (br s) | 6H total | N(CH₃)₂ | May show two distinct signals due to restricted C-N bond rotation, or one broad/sharp singlet if rotation is fast. |
Note: A published spectrum in DMSO-d6 showed signals at 8.52 (d), 7.65 (d), 7.53 (m), 2.97 (s), and 2.89 (d) ppm. The assignment of one methyl group as a doublet is unusual and likely reflects the complexity of rotational isomerism in that solvent.[15]
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Seven distinct carbon signals are expected.
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~168 | C=O | Typical chemical shift for an amide carbonyl. |
| ~152 | C-2 | Aromatic carbon attached to the amide group. |
| ~149 | C-6 | Aromatic carbon adjacent to the ring nitrogen. |
| ~145 | C-4 | Aromatic carbon attached to the chlorine atom. |
| ~126 | C-5 | Aromatic CH. |
| ~123 | C-3 | Aromatic CH. |
| ~38 & ~35 | N(CH₃)₂ | May appear as two distinct signals due to slow rotation, or a single signal if rotation is fast. |
Confirmation with 2D NMR
For unambiguous assignment, especially in novel compounds, 2D NMR techniques are invaluable:
-
COSY (Correlation Spectroscopy): Would confirm the coupling between H-3, H-5, and H-6.
-
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations over 2-3 bonds, confirming the connectivity of the entire molecule (e.g., correlation from H-3 to the C=O carbon).[16][17]
Conclusion
This application note provides a scientifically grounded and practical framework for the NMR analysis of this compound. By understanding the rationale behind solvent choice, sample concentration, and processing steps, researchers can confidently acquire high-quality, interpretable ¹H and ¹³C NMR spectra. These protocols serve as a robust foundation for routine quality control, structural verification, and in-depth chemical research involving this important pharmaceutical intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 6. scienceopen.com [scienceopen.com]
- 7. labinsights.nl [labinsights.nl]
- 8. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 9. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. Sample Preparation [nmr.chem.ualberta.ca]
- 12. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 13. The amide rotational barriers in picolinamide and nicotinamide: NMR and ab initio studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 17. analyticalscience.wiley.com [analyticalscience.wiley.com]
Quantitative Analysis and Structural Elucidation of 4-Chloro-N,N-dimethylpicolinamide using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract and Introduction
4-Chloro-N,N-dimethylpicolinamide is a substituted pyridine derivative of interest in pharmaceutical and agrochemical research. Accurate and sensitive quantification of this small molecule in complex biological matrices is essential for pharmacokinetic studies, metabolism profiling, and quality control.[1] This application note presents a robust and detailed protocol for the analysis of this compound using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).
The methodology leverages the selectivity and sensitivity of tandem mass spectrometry, which is considered the gold standard for quantitative bioanalysis.[2] We will detail a comprehensive workflow, from sample preparation to data acquisition, and discuss the characteristic fragmentation patterns observed, providing a foundation for both quantitative and qualitative analyses. The principles described herein are grounded in established practices for small molecule LC-MS/MS assay development.[3][4]
Analyte Properties
| Property | Value | Source |
| IUPAC Name | 4-chloro-N,N-dimethylpyridine-2-carboxamide | N/A |
| Synonyms | This compound | [5] |
| Molecular Formula | C₈H₉ClN₂O | N/A |
| Monoisotopic Mass | 184.0403 Da | Calculated |
| Average Molecular Weight | 184.62 g/mol | Calculated |
Principle of the Method
The analytical strategy combines the separation power of Ultra-High-Performance Liquid Chromatography (UHPLC) with the detection specificity of tandem mass spectrometry (MS/MS).
-
Sample Preparation : The analyte is first extracted from the biological matrix (e.g., human plasma) to remove interfering substances like proteins and salts, which can cause ion suppression and compromise data quality.[6] A protein precipitation protocol is described for its simplicity and effectiveness.[7]
-
Chromatographic Separation : The extracted sample is injected into a UHPLC system. A reversed-phase C18 column separates this compound from other matrix components based on its polarity.[7][8]
-
Ionization : The column effluent is directed into an electrospray ionization (ESI) source.[2] ESI is a soft ionization technique ideal for polar, non-volatile molecules, generating charged ions in the gas phase with minimal fragmentation.[9] Given the presence of a basic pyridine nitrogen, positive ion mode is selected to generate the protonated molecule, [M+H]⁺.
-
Mass Analysis & Detection :
-
Quantitative Analysis : A triple quadrupole (QqQ) mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. The first quadrupole (Q1) isolates the precursor ion ([M+H]⁺). This ion is then fragmented in the collision cell (q2), and the third quadrupole (Q3) isolates a specific, high-abundance product ion for detection. This process provides exceptional selectivity and sensitivity.[1]
-
Qualitative Analysis : For structural confirmation, a high-resolution mass spectrometer (HRMS), such as a Q-TOF or Orbitrap, can be used to obtain accurate mass measurements of both precursor and product ions, confirming elemental compositions.[10]
-
The overall experimental workflow is depicted in the diagram below.
Caption: High-level workflow for the LC-MS/MS analysis of this compound.
Materials and Instrumentation
Reagents and Consumables
-
This compound reference standard (>98% purity)
-
Isotopically labeled internal standard (IS), e.g., this compound-d6 (recommended) or a structurally similar analog.
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Human plasma, drug-free
-
Autosampler vials, glass or polypropylene, with PTFE septa.[11]
Instrumentation
-
UHPLC System : Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent system capable of binary gradient elution at pressures up to 1000 bar.
-
Mass Spectrometer :
-
For Quantification : SCIEX Triple Quad 6500+, Waters Xevo TQ-S, Agilent 6495C, or equivalent triple quadrupole mass spectrometer.
-
For Structural Elucidation : Bruker timsTOF, Thermo Scientific Q Exactive, or equivalent high-resolution mass spectrometer.
-
-
Analytical Column : Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent reversed-phase column.
Experimental Protocols
Protocol 4.1: Preparation of Standards and Samples
Causality: This protocol uses protein precipitation with acetonitrile, a simple and effective method for removing the bulk of proteins from plasma samples.[7] An internal standard is critical for correcting variations in sample preparation and instrument response.[1]
-
Stock Solutions : Prepare a 1.0 mg/mL stock solution of this compound in 50:50 ACN:Water. Prepare a separate stock solution for the internal standard (IS).
-
Working Solutions : Serially dilute the stock solution to create calibration standards ranging from 1 ng/mL to 1000 ng/mL in drug-free human plasma. Prepare quality control (QC) samples at low, medium, and high concentrations.
-
Internal Standard Spiking Solution : Prepare a working IS solution (e.g., 50 ng/mL) in acetonitrile.
-
Sample Extraction : a. To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample (standard, QC, or unknown). b. Add 150 µL of the IS spiking solution in acetonitrile. c. Vortex vigorously for 30 seconds to precipitate proteins. d. Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins. e. Carefully transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of LC-MS grade water. f. Cap the vial and vortex briefly. The sample is now ready for injection.
Protocol 4.2: LC-MS/MS System Configuration
Causality: A fast gradient on a sub-2 µm particle column provides sharp peaks and high throughput.[6] The mobile phase is acidified with formic acid to promote protonation of the analyte, which is essential for sensitive detection in positive ion ESI mode.[8]
Table 1: UHPLC Parameters
| Parameter | Setting |
|---|---|
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B in 3.0 min; Hold at 95% B for 1.0 min; Return to 5% B in 0.1 min; Equilibrate for 0.9 min |
| Total Run Time | 5.0 min |
Table 2: Mass Spectrometer Parameters (Triple Quadrupole Example)
| Parameter | Setting |
|---|---|
| Ionization Mode | ESI, Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 60 psi |
| Curtain Gas | 35 psi |
| IonSpray Voltage | +5500 V |
| Temperature | 550 °C |
| MRM Transitions | See Section 5.2 |
| Dwell Time | 100 ms |
Expected Results and Discussion
Chromatography
Under the specified LC conditions, this compound is expected to elute as a sharp, symmetrical peak with a retention time of approximately 2-3 minutes. This ensures good separation from the solvent front and early-eluting matrix components.
Mass Spectra and Fragmentation Pathway
In positive ion ESI, the analyte readily forms a protonated precursor ion [M+H]⁺ at m/z 185.0476 .
Upon collision-induced dissociation (CID) in the collision cell, this precursor ion undergoes fragmentation. Amides commonly fragment via cleavage of the amide C-N bond or the bond between the carbonyl carbon and the aromatic ring.[12][13] For this compound, the most probable fragmentation pathway involves the neutral loss of the dimethylamine moiety.
-
Precursor Ion ([M+H]⁺) : m/z 185.0476
-
Proposed Major Product Ion : Cleavage of the C-N amide bond results in the formation of the 4-chloropicolinoyl acylium ion. This is a highly stable fragment and typically produces a strong signal.
-
Fragment : [C₆H₃ClNO]⁺
-
Calculated m/z : 140.9954
-
This fragmentation pathway leads to the selection of the m/z 185.0 -> 141.0 transition for MRM-based quantification. The collision energy (CE) should be optimized to maximize the intensity of this transition, typically in the range of 15-30 eV.
Caption: Proposed CID fragmentation pathway for protonated this compound.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Signal / Sensitivity | Suboptimal ionization; Ion suppression from matrix. | Optimize source parameters (voltage, gas flows). Ensure mobile phase contains acid. Try a more rigorous sample cleanup like SPE.[14] |
| Poor Peak Shape | Column degradation; Incompatible injection solvent. | Replace column. Ensure the final sample diluent is weaker than the initial mobile phase. |
| High Background Noise | Contaminated solvent or system. | Use fresh, LC-MS grade solvents.[11] Flush the LC system and mass spectrometer. |
| Inconsistent Results | Inconsistent sample preparation; IS variability. | Ensure precise pipetting. Check stability of the internal standard in solution.[7] |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the sensitive and selective analysis of this compound by LC-MS/MS. The detailed steps for sample preparation, chromatography, and mass spectrometry, along with the elucidation of the key fragmentation pathway, offer a solid foundation for researchers in drug development and related fields. This method is suitable for high-throughput quantitative bioanalysis and can be adapted for further structural characterization studies.
References
- 1. pharmafocusamerica.com [pharmafocusamerica.com]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. clinicalpub.com [clinicalpub.com]
- 4. tecan.com [tecan.com]
- 5. 851903-41-8 Cas No. | 4-Chloro-N,N-diethylpicolinamide | Matrix Scientific [matrixscientific.com]
- 6. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioanalysis-zone.com [bioanalysis-zone.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Pyridine N-oxide and pyridine-d5 N-oxide: an electrospray/tandem mass spectrometric study carried out at high mass resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 12. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. organomation.com [organomation.com]
Application Note: FTIR Analysis of 4-Chloro-N,N-dimethylpicolinamide
Abstract
This application note provides a comprehensive guide to the Fourier-Transform Infrared (FTIR) spectroscopic analysis of 4-Chloro-N,N-dimethylpicolinamide, a key intermediate in pharmaceutical synthesis.[1] The document outlines the theoretical basis for the vibrational characteristics of the molecule, presents a detailed experimental protocol for sample analysis, and provides a table of expected absorption frequencies. This guide is intended for researchers, scientists, and drug development professionals who require robust analytical methods for the identification and quality control of this compound.
Introduction: The Significance of this compound and the Role of FTIR
This compound is a substituted pyridine derivative that serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its molecular architecture, featuring a chlorinated pyridine ring and a tertiary amide group, makes it a versatile precursor in drug discovery, particularly in the development of anti-inflammatory and analgesic drugs.[1]
Given its role in pharmaceutical manufacturing, stringent quality control is imperative to ensure the identity, purity, and consistency of this compound. Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive, and highly specific analytical technique that is ideally suited for this purpose. By probing the vibrational modes of a molecule's functional groups, FTIR provides a unique chemical "fingerprint," allowing for unambiguous identification and the detection of potential impurities.
This application note will delve into the theoretical and practical aspects of FTIR analysis as applied to this compound.
Molecular Structure and Expected Vibrational Modes
The chemical structure of this compound (C₇H₇ClN₂O) consists of a pyridine ring substituted at the 2-position with an N,N-dimethylcarboxamide group and at the 4-position with a chlorine atom.
The expected FTIR spectrum is a composite of the vibrational modes of these distinct functional groups: the 2,4-disubstituted pyridine ring, the tertiary amide, and the aryl-chloride bond.
Diagram of Molecular Structure and Key Vibrational Modes
Caption: Molecular structure of this compound with key vibrational modes.
Experimental Protocol: FTIR Analysis
This protocol outlines the steps for acquiring a high-quality FTIR spectrum of this compound using the Attenuated Total Reflectance (ATR) technique. ATR is recommended for solid samples due to its minimal sample preparation requirements and reproducibility.
Instrumentation and Materials
-
FTIR Spectrometer: A benchtop FTIR spectrometer equipped with a Deuterated Triglycine Sulfate (DTGS) detector.
-
ATR Accessory: A single-reflection diamond ATR accessory.
-
Sample: this compound, solid powder.[2]
-
Solvent for Cleaning: Isopropanol or ethanol.
-
Wipes: Lint-free laboratory wipes.
Instrument Parameters
| Parameter | Setting | Rationale |
| Spectral Range | 4000–400 cm⁻¹ | This range covers the fundamental vibrations of most organic functional groups. |
| Resolution | 4 cm⁻¹ | Provides sufficient detail for identifying functional groups without excessive noise. |
| Number of Scans | 32 | Improves the signal-to-noise ratio for a clear spectrum. |
| Apodization | Happ-Genzel | A standard function that provides a good balance between peak shape and resolution. |
| Detector | DTGS | Standard room-temperature detector suitable for routine analysis. |
Measurement Procedure
-
Background Collection:
-
Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with isopropanol.
-
Allow the crystal to air dry completely.
-
Collect a background spectrum. This is crucial to subtract the spectral contributions of the ambient atmosphere (e.g., CO₂ and water vapor).
-
-
Sample Analysis:
-
Place a small amount of the this compound powder onto the center of the ATR crystal.
-
Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance spectrum.
-
Perform an ATR correction if necessary, although for identification purposes, the uncorrected spectrum is often sufficient.
-
Label the significant peaks with their corresponding wavenumbers.
-
Workflow Diagram
Caption: Standard workflow for FTIR analysis using an ATR accessory.
Spectral Interpretation: Characteristic Absorption Bands
The following table summarizes the expected characteristic FTIR absorption bands for this compound, based on established literature for its constituent functional groups.
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| 3100–3000 | Medium | Aromatic C-H Stretch | Pyridine Ring |
| 2950–2850 | Medium | Aliphatic C-H Stretch (from -N(CH₃)₂) | N,N-dimethyl |
| 1680–1630 | Strong | C=O Stretch (Amide I Band) | Tertiary Amide |
| 1600–1585 | Medium | C=C and C=N Ring Stretch | Pyridine Ring |
| 1500–1400 | Medium | C=C and C=N Ring Stretch | Pyridine Ring |
| 1450–1350 | Medium | Aliphatic C-H Bend (from -N(CH₃)₂) | N,N-dimethyl |
| 1350–1250 | Medium | C-N Stretch | Tertiary Amide / Pyridine Ring |
| 850-550 | Strong | C-Cl Stretch | Aryl-Chloride |
| 900–675 | Strong | C-H Out-of-Plane Bending | Pyridine Ring |
Key Interpretive Points:
-
The Amide I Band: The most prominent feature in the spectrum is expected to be the strong absorption band between 1680 and 1630 cm⁻¹ due to the carbonyl (C=O) stretching of the tertiary amide.[3] Its high intensity is a result of the large change in dipole moment during this vibration.
-
Absence of N-H Bands: A critical diagnostic feature for this molecule is the absence of any N-H stretching bands (typically found around 3500-3100 cm⁻¹) and N-H bending bands (around 1550 cm⁻¹).[3][4] This confirms the tertiary nature of the amide group.
-
Pyridine Ring Vibrations: The pyridine ring will exhibit several characteristic bands. The aromatic C-H stretches appear just above 3000 cm⁻¹.[5][6] The ring stretching vibrations (C=C and C=N) typically appear as a pair of bands in the 1600-1400 cm⁻¹ region.[5][6]
-
Aryl-Chloride Stretch: The C-Cl stretching vibration is expected in the lower frequency "fingerprint" region of the spectrum, typically between 850-550 cm⁻¹.[6][7] This region can be complex, but the presence of a strong band here is indicative of the chloro-substituent.
-
Out-of-Plane Bending: The substitution pattern on the pyridine ring will influence the strong out-of-plane C-H bending bands in the 900-675 cm⁻¹ region.[6]
Conclusion
FTIR spectroscopy, particularly with an ATR accessory, is a powerful and efficient method for the structural confirmation and quality assessment of this compound. By understanding the characteristic absorption frequencies of the pyridine ring, tertiary amide, and aryl-chloride functionalities, researchers can confidently identify the compound and screen for variations. The protocol and spectral data presented in this application note provide a robust framework for the routine analysis of this important pharmaceutical intermediate.
References
- 1. 4-Chloro-N-methylpicolinamide(220000-87-3) 1H NMR spectrum [chemicalbook.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. rockymountainlabs.com [rockymountainlabs.com]
- 5. A new insight into the vibrational analysis of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemistry: Alkyl and aryl halide infrared spectra [openchemistryhelp.blogspot.com]
Application Notes & Protocols: 4-Chloro-N,N-dimethylpicolinamide as a Versatile Building Block in Bioactive Molecule Synthesis
Introduction: The Strategic Importance of Chlorinated Picolinamides
In the landscape of modern drug discovery, halogenated heterocyclic compounds are indispensable scaffolds. The introduction of a chlorine atom onto a heteroaromatic ring provides a key synthetic handle, enabling a diverse array of transformations while also modulating the electronic properties and metabolic stability of the parent molecule.[1] Among these, the chloropyridine framework is particularly prevalent in pharmaceuticals.
4-Chloro-N,N-dimethylpicolinamide stands out as a highly versatile and valuable building block for medicinal chemists. Its structure combines three key features:
-
A Pyridine Ring: A common motif in bioactive molecules, capable of hydrogen bonding and metal coordination.
-
A Reactive 4-Chloro Substituent: Positioned for activation by the electron-withdrawing effects of the ring nitrogen and the C2-amide, making it an excellent electrophile for nucleophilic aromatic substitution and a substrate for metal-catalyzed cross-coupling reactions.
-
A C2-Picolinamide Moiety: This functional group is not merely a passive substituent; it serves as a powerful chelating directing group for transition metals, enabling regioselective C-H functionalization at the C3 position.[2][3]
This unique combination of features makes this compound a critical intermediate in the synthesis of complex pharmaceuticals, most notably in multi-target anti-tumor drugs like Sorafenib, where it forms a core part of the final structure.[4] This guide provides an in-depth exploration of its primary synthetic applications, complete with detailed protocols and the scientific rationale behind the experimental choices.
Physicochemical Properties and Handling
A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory.
| Property | Value | Source |
| Chemical Name | 4-chloro-N,N-dimethylpyridine-2-carboxamide | Inferred from[5] |
| Synonyms | This compound | - |
| CAS Number | 220000-87-3 | [5] |
| Molecular Formula | C₈H₉ClN₂O | Inferred from structure |
| Molecular Weight | 184.62 g/mol | Inferred from structure |
| Appearance | White to off-white crystalline powder | [6] |
| Solubility | Soluble in DMSO, Methanol, THF, Dioxane | [6] |
| Storage | Stable under inert atmosphere (Nitrogen or Argon) at 2-8°C | [6] |
Safety & Handling: Causes skin and serious eye irritation. May cause respiratory irritation. Harmful if swallowed, in contact with skin, or if inhaled.[5] Always handle in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Core Synthetic Applications: A Multi-Functional Reagent
The utility of this compound stems from its ability to participate in a wide range of high-value synthetic transformations. The diagram below illustrates its three primary modes of reactivity.
Caption: Key synthetic pathways using this compound.
Application 1: Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the C4 position is readily displaced by a variety of nucleophiles. This reactivity is enhanced by the electron-deficient nature of the pyridine ring, which can stabilize the intermediate Meisenheimer complex. This method is a straightforward and often high-yielding approach to introduce amines, phenols, and thiols.
Causality Behind the Protocol:
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DBU) is required to deprotonate the incoming nucleophile (amine, alcohol, thiol), increasing its nucleophilicity.
-
Solvent: A polar aprotic solvent like DMF or DMSO is ideal as it can solvate the cation of the base and the intermediate complex, accelerating the reaction, and can tolerate higher temperatures.
-
Temperature: Heating is typically required to overcome the activation energy for the formation of the Meisenheimer complex and subsequent loss of the chloride leaving group.
Protocol 1: General Procedure for SNAr with an Amine
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Add the desired amine nucleophile (1.1 - 1.5 eq) and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent Addition: Add a polar aprotic solvent, such as N,N-Dimethylformamide (DMF), to achieve a concentration of approximately 0.2-0.5 M.
-
Reaction Execution: Place the flask under an inert atmosphere (N₂ or Ar). Heat the reaction mixture to 85-120 °C and stir vigorously.
-
Expert Insight: The synthesis of N-methylpicolinamide-4-thiol derivatives, for example, involves heating a mixture of the chloropicolinamide, 4-aminothiophenol, and potassium tert-butoxide in dry DMF at 85 °C for 15 hours.[7]
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with an organic solvent (e.g., Ethyl Acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Application 2: Palladium-Catalyzed Cross-Coupling Reactions
Transition metal catalysis has revolutionized C-C and C-N bond formation. This compound is an excellent substrate for these powerful reactions, offering a modular approach to complex molecular architectures.[8]
The Catalytic Cycle: A Self-Validating System The success of a cross-coupling reaction depends on the smooth operation of its catalytic cycle. Each component has a critical, verifiable role.
Caption: Simplified catalytic cycle for Pd-catalyzed cross-coupling reactions.
A. Suzuki-Miyaura Coupling (C-C Bond Formation)
This reaction forges a new carbon-carbon bond between the picolinamide C4 position and an organoboron reagent.
Causality Behind the Protocol:
-
Palladium Pre-catalyst: A Pd(II) pre-catalyst (e.g., Pd(OAc)₂) or a Pd(0) source (e.g., Pd(PPh₃)₄) is used. The active catalyst is a Pd(0) species.[9] Air-stable Pd(II)-NHC complexes are also highly effective and are reduced in situ.[10]
-
Ligand: Phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are crucial. They stabilize the palladium center, modulate its reactivity, and promote the key steps of oxidative addition and reductive elimination.
-
Base: An inorganic base (e.g., K₂CO₃, K₃PO₄) is essential for the transmetalation step, activating the boronic acid partner.
-
Solvent System: Often a mixture of an organic solvent (Dioxane, Toluene) and water is used to dissolve both the organic and inorganic reagents.
Protocol 2: Suzuki-Miyaura Coupling
-
Vessel Preparation: To an oven-dried Schlenk flask or microwave vial, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Reagent Addition: Add the base (e.g., K₃PO₄, 2.0-3.0 eq).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (N₂ or Ar) three times. This is critical to prevent oxidation of the catalyst.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane/H₂O in a 4:1 ratio) via syringe.
-
Reaction Execution: Heat the mixture to 80-110 °C with vigorous stirring for 2-24 hours.
-
Monitoring & Workup: Follow steps 5-7 from Protocol 1.
B. Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction creates a new carbon-nitrogen bond, a key transformation in the synthesis of many pharmaceuticals.[11]
Causality Behind the Protocol:
-
Base: A strong, non-nucleophilic base (e.g., NaOtBu, Cs₂CO₃) is required to deprotonate the amine and facilitate the catalytic cycle.
-
Ligand: Bulky, electron-rich phosphine ligands (e.g., BINAP, Xantphos) are typically required to promote the challenging reductive elimination step that forms the C-N bond.
Protocol 3: Buchwald-Hartwig Amination
-
Vessel Preparation (Glovebox): Inside an inert atmosphere glovebox, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), the ligand (e.g., Xantphos, 2-6 mol%), and the base (e.g., NaOtBu, 1.5 eq) to a dry reaction vessel.
-
Reagent Addition: Add this compound (1.0 eq).
-
Solvent & Amine Addition: Remove the vessel from the glovebox. Add anhydrous, degassed solvent (e.g., Toluene or Dioxane), followed by the amine (1.2 eq) via syringe.
-
Reaction Execution: Seal the vessel and heat to 80-110 °C with stirring.
-
Monitoring & Workup: Follow steps 5-7 from Protocol 1, using a careful aqueous quench for the strong base.
| Reaction Type | Typical Catalyst / Ligand | Typical Base | Typical Solvent |
| Suzuki-Miyaura | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane / H₂O |
| Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene |
Application 3: The Picolinamide as a Chelation-Directing Group
Beyond the reactivity of the C4-Cl bond, the picolinamide moiety itself can be strategically employed as a powerful directing group to orchestrate C-H activation at the adjacent C3 position.[2][12]
Mechanism of Action: The nitrogen of the pyridine ring and the oxygen of the amide carbonyl form a stable five-membered chelate with a transition metal catalyst, typically Palladium(II). This brings the catalytic center into close proximity to the C3-H bond, facilitating its cleavage and subsequent functionalization in a process called cyclometalation.[3] This strategy allows for the precise installation of functional groups on an already substituted ring, a task that is often challenging using traditional methods.
Caption: Chelation-assisted C-H activation at the C3 position of the picolinamide.
Protocol 4: Conceptual Workflow for C3-Arylation
-
Reagents: this compound (1.0 eq), Palladium(II) Acetate (Pd(OAc)₂, 5-10 mol%), an arylating agent (e.g., an aryliodonium salt), and an oxidant/additive.
-
Execution: The reagents are typically heated in a suitable solvent (e.g., trifluoroacetic acid or a high-boiling organic solvent).
-
Outcome: The reaction selectively installs an aryl group at the C3 position, yielding a 3,4-disubstituted picolinamide.
-
Expert Insight: While a specific protocol for the C3-functionalization of this compound is not broadly published, the principle is well-established for picolinamide-directed C-H functionalization.[2] This presents an opportunity for methodology development.
-
Conclusion
This compound is far more than a simple chlorinated heterocycle. It is a sophisticated, multi-functional synthetic tool that provides medicinal chemists with reliable and versatile pathways to construct complex bioactive molecules. Its ability to undergo nucleophilic substitution, participate in a host of powerful cross-coupling reactions, and direct further C-H functionalization makes it a cornerstone reagent in modern pharmaceutical synthesis. The protocols and principles outlined in this guide are intended to empower researchers to leverage the full synthetic potential of this valuable building block in their drug discovery programs.
References
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 4-Chloro-N-methylpicolinamide | C7H7ClN2O | CID 1476814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki–Miyaura Cross-Coupling of Amides by N–C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts: Reaction Development, Scope and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Traceless directing groups: a novel strategy in regiodivergent C–H functionalization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
troubleshooting 4-Chloro-N,N-dimethylpicolinamide reactions
<Technical Support Center: 4-Chloro-N,N-dimethylpicolinamide Reactions
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this versatile reagent in chemical synthesis.
I. Introduction to this compound
This compound is a key intermediate in the synthesis of a variety of pharmaceutical compounds and complex organic molecules. Its pyridine core, substituted with a reactive chlorine atom and an N,N-dimethylcarboxamide group, makes it a valuable building block for carbon-carbon and carbon-nitrogen bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations.
This guide provides practical, field-proven insights to help you navigate the common challenges encountered when working with this compound, ensuring the success of your synthetic endeavors.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during reactions involving this compound. Each issue is analyzed from a mechanistic perspective to provide a robust solution.
Problem 1: Low or No Conversion in Suzuki-Miyaura Cross-Coupling Reactions
You are attempting to couple this compound with an arylboronic acid and observe minimal to no formation of the desired biaryl product.
Potential Causes & Solutions:
-
Inadequate Catalyst Activity: The C-Cl bond in this compound is relatively strong, requiring a highly active palladium catalyst for efficient oxidative addition.[1]
-
Solution: Employ a modern, electron-rich, and sterically hindered phosphine ligand such as SPhos, XPhos, or a suitable N-heterocyclic carbene (NHC) ligand.[1][2] These ligands promote the formation of the active Pd(0) species and facilitate the challenging oxidative addition step.[2] Consider using a pre-formed catalyst (precatalyst) to ensure a consistent concentration of the active catalytic species.[1]
-
-
Incorrect Base Selection: The choice of base is critical for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[3]
-
Solution: For Suzuki-Miyaura couplings with chloroarenes, stronger bases are often required. While carbonates like K₂CO₃ or Cs₂CO₃ can be effective, phosphate bases such as K₃PO₄ are frequently more successful.[1] The phosphate anion can activate the boronic acid, facilitating transmetalation.
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact catalyst stability and reactivity.
-
Solution: Aprotic polar solvents like 1,4-dioxane, toluene, or THF are commonly used.[1][4] The addition of a small amount of water can sometimes be beneficial by aiding in the dissolution of the base and facilitating the catalytic cycle.[1] However, excess water can lead to catalyst decomposition and hydrolysis of the boronic acid.
-
-
Catalyst Poisoning: Trace impurities in reagents or solvents can deactivate the palladium catalyst.
-
Solution: Ensure all reagents and solvents are of high purity and are properly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[1]
-
Troubleshooting Workflow: Suzuki-Miyaura Coupling
Caption: A logical workflow for troubleshooting low-yield Suzuki-Miyaura reactions.
Problem 2: Formation of Side Products in Buchwald-Hartwig Amination
When reacting this compound with a primary or secondary amine, you observe the formation of hydrodehalogenated starting material (N,N-dimethylpicolinamide) and/or diarylated amine byproducts.
Potential Causes & Solutions:
-
Hydrodehalogenation: This side reaction, where the chlorine atom is replaced by a hydrogen, can occur through a competing reductive elimination pathway or via β-hydride elimination if the amine coupling partner has β-hydrogens.[5]
-
Solution:
-
Ligand Choice: Use bulky ligands that favor the desired C-N reductive elimination over competing pathways. Buchwald-type biarylphosphine ligands are generally effective.[6]
-
Base Strength: A very strong base can sometimes promote hydrodehalogenation. While a strong base like NaOtBu is often necessary for C-N bond formation, if hydrodehalogenation is significant, consider a slightly weaker base like K₃PO₄ or Cs₂CO₃.[4][7]
-
Hydride Source: Ensure that solvents and reagents are anhydrous, as water can be a source of hydride. Polymethylhydrosiloxane (PMHS) can be used as a reducing agent in some palladium-catalyzed reactions and should be avoided unless hydrodehalogenation is the desired outcome.[8]
-
-
-
Diarylation (for primary amines): The desired monoarylated product can react further with another molecule of the chloro-picolinamide to form a diarylated byproduct.
-
Solution:
-
Stoichiometry: Use a slight excess of the primary amine to favor the formation of the monoarylated product.
-
Ligand Sterics: Employing a sterically hindered ligand can disfavor the second oxidative addition of the bulky monoarylated amine product to the palladium center.
-
Reaction Time & Temperature: Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed to prevent the accumulation of the diarylated product. Lowering the reaction temperature can also increase selectivity.
-
-
Data Summary: Base and Ligand Selection in Cross-Coupling
| Reaction Type | Recommended Ligands | Recommended Bases | Common Solvents |
| Suzuki-Miyaura | SPhos, XPhos, RuPhos | K₃PO₄, Cs₂CO₃, K₂CO₃ | Dioxane, Toluene, THF |
| Buchwald-Hartwig | XPhos, BrettPhos, Josiphos | NaOtBu, LHMDS, K₃PO₄ | Toluene, Dioxane |
III. Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound? A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[9] Some suppliers recommend storage at 2-8°C under an inert atmosphere, such as nitrogen, to prevent hydrolysis and maintain purity.[10][11]
Q2: Is this compound susceptible to hydrolysis? A2: Yes, the chloro-picolinamide can undergo hydrolysis, particularly under basic or strongly acidic conditions, to form the corresponding 4-hydroxy-N,N-dimethylpicolinamide. The zwitterionic character of the pyridone tautomer can enhance the rate of hydrolysis.[12] It is crucial to use anhydrous solvents and reagents to minimize this side reaction.
Q3: Can I use Nickel catalysts for cross-coupling reactions with this substrate? A3: Yes, nickel catalysts can be a cost-effective and highly effective alternative to palladium for coupling with aryl chlorides.[1] Nickel catalysts, often in combination with phosphine or NHC ligands, can exhibit different reactivity and may be particularly advantageous for certain transformations.[1][13]
Q4: My reaction is clean but stalls at ~50% conversion. What should I do? A4: Reaction stalling can be due to catalyst deactivation.
-
Check for Oxygen: Ensure your reaction setup is strictly anaerobic. Re-degas your solvents and flush the reaction vessel with an inert gas.
-
Add Fresh Catalyst: In some cases, adding a second portion of the catalyst and ligand can restart the reaction. This suggests that the initial catalyst has lost its activity over time.
-
Temperature: Gently increasing the reaction temperature may provide the necessary activation energy to overcome the reaction barrier, but be mindful of potential side reactions.
IV. Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and K₃PO₄ (2.0-3.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%) and any additional ligand if necessary.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (to achieve a concentration of ~0.1 M) and degassed water (typically 10% v/v of the organic solvent).
-
Reaction: Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Reaction Scheme: Suzuki-Miyaura Coupling
References
- 1. benchchem.com [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.msu.edu [chemistry.msu.edu]
- 9. chemicalbook.com [chemicalbook.com]
- 10. nbinno.com [nbinno.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. Hydrolysis of α-chloro-substituted 2- and 4-pyridones: rate enhancement by zwitterionic structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
optimizing yield in sorafenib synthesis from 4-Chloro-N,N-dimethylpicolinamide
Welcome to the technical support center for the synthesis of Sorafenib. This guide is designed for researchers, chemists, and drug development professionals who are working on the synthesis of Sorafenib, specifically starting from the 4-chloro-N-methylpicolinamide precursor. Our goal is to provide in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction yields. This document moves beyond simple step-by-step instructions to explain the underlying chemical principles, enabling you to make informed decisions in your laboratory work.
Core Synthetic Pathway: An Overview
The synthesis of Sorafenib from 4-chloro-N-methylpicolinamide is predominantly a two-step process. It involves an initial nucleophilic aromatic substitution (SNAr) to form a diaryl ether, followed by the formation of a diaryl urea linkage. Each of these steps presents unique challenges that can significantly impact the overall yield and purity of the final product.
Caption: Overall synthetic route for Sorafenib.
Section 1: Troubleshooting the Diaryl Ether Formation
The coupling of 4-chloro-N-methylpicolinamide and 4-aminophenol is the first critical juncture where yield is often compromised. The primary challenge lies in achieving selective O-arylation over potential N-arylation and other side reactions.[1]
FAQ 1: My yield for the 4-(4-aminophenoxy)-N-methylpicolinamide intermediate is low (<50%). What are the likely causes and optimization strategies?
Low yield in this SNAr reaction is a common issue stemming from incomplete reaction, insufficient nucleophilicity of the phenoxide, or competing side reactions.
Underlying Cause 1: Inadequate Deprotonation of 4-Aminophenol
For the reaction to proceed, the phenolic hydroxyl group of 4-aminophenol must be deprotonated to form the more potent phenoxide nucleophile. The aniline nitrogen is also nucleophilic, but the phenoxide is required for the desired ether linkage. Using a base that is too weak will result in a low concentration of the active nucleophile and, consequently, a sluggish and incomplete reaction.
Solution: Optimize Base and Solvent System The choice of base is paramount. A strong, non-nucleophilic base is required to ensure complete and selective deprotonation of the phenol.
-
Recommended Base: Potassium tert-butoxide (KOtBu) is highly effective. Its bulky nature minimizes side reactions, and its strength ensures near-quantitative formation of the phenoxide in an appropriate solvent.[2][3]
-
Solvent: A polar aprotic solvent like Dimethylformamide (DMF) is ideal as it effectively solvates the potassium cation, enhancing the nucleophilicity of the phenoxide anion.[4][2]
Table 1: Comparison of Base/Solvent Systems for Ether Formation
| Base | Solvent | Temperature (°C) | Reported Yield | Notes |
| KOtBu | DMF | 80 | ~80-95% | Highly recommended system for high yield.[4][2][5] |
| K₂CO₃ / KOtBu | DMF | 80 | Moderate-High | K₂CO₃ can be used, sometimes in conjunction with KOtBu, but may require longer reaction times.[6][2] |
| KOtBu | THF | 70 | No Reaction | THF is generally not a suitable solvent for this specific SNAr reaction, leading to poor outcomes.[5] |
Underlying Cause 2: Competing Side Reactions
Although the phenoxide is the stronger nucleophile, the free amino group of 4-aminophenol can potentially react with 4-chloro-N-methylpicolinamide, leading to N-arylated byproducts. This is less common under strongly basic conditions where the phenoxide is the dominant species but can contribute to yield loss and purification difficulties.
Solution: Procedural Protocol for Optimized Yield
This protocol prioritizes the formation of the phenoxide before introducing the electrophile, maximizing the desired reaction pathway.
Experimental Protocol 1: Optimized Synthesis of 4-(4-aminophenoxy)-N-methylpicolinamide
-
To a solution of 4-aminophenol (1.0 eq) in anhydrous DMF (approx. 10-20 mL per gram of aminophenol) under an inert atmosphere (e.g., Nitrogen or Argon), add Potassium tert-butoxide (1.05-1.1 eq) portion-wise at room temperature.
-
Stir the resulting mixture for 1-2 hours at room temperature to ensure complete formation of the potassium phenoxide salt.[2][3] The color of the solution will likely darken.
-
Add a solution of 4-chloro-N-methylpicolinamide (1.0 eq) in DMF to the reaction mixture.
-
Add Potassium Carbonate (0.5 eq), which can facilitate the reaction.[2]
-
Heat the reaction mixture to 80 °C and monitor by TLC or LC-MS for the disappearance of the starting material (typically 6-8 hours).[4][2]
-
Upon completion, cool the mixture to room temperature and quench by carefully adding water.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield the intermediate as a light-brown solid.[2] An 80% yield is achievable with this method.[2]
Section 2: Troubleshooting the Urea Formation
The final step, forming the diaryl urea, is critical for the purity of the Sorafenib. The traditional use of isocyanates is effective but carries significant safety risks.
FAQ 2: The use of 4-chloro-3-(trifluoromethyl)phenyl isocyanate is hazardous. What are safer and more efficient alternatives?
Isocyanates are notoriously toxic and highly reactive to moisture, making them difficult to handle, especially at scale.[6][4] The precursor for their synthesis, phosgene, is even more hazardous.
Solution: Utilize a Phenyl Carbamate Precursor
A significantly safer and more practical approach involves the use of a stable, crystalline phenyl carbamate intermediate, such as phenyl 4-chloro-3-(trifluoromethyl)phenyl carbamate .[6] This reagent reacts with the amino group of the diaryl ether intermediate in a controlled manner to form the urea bond, releasing phenol as a byproduct. This method avoids direct handling of isocyanates.[6][7]
Experimental Protocol 2: Urea Formation via the Carbamate Method
-
In a reaction vessel, dissolve the intermediate 4-(4-aminophenoxy)-N-methylpicolinamide (1.0 eq) and phenyl 4-chloro-3-(trifluoromethyl)phenyl carbamate (1.0-1.1 eq) in a suitable solvent like pyridine or a mixture of an organic base (e.g., triethylamine) in a solvent like ethyl acetate or acetonitrile.[7][8]
-
Heat the reaction mixture to 80-100 °C for 3-10 hours.[7][8] Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture. If using pyridine, it can be removed under reduced pressure.
-
If a precipitate has formed, it can be collected by filtration. Otherwise, the crude product can be obtained by standard aqueous workup (e.g., adding water and dilute acid, extracting with an organic solvent).[7]
-
The crude Sorafenib can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the final product as a colorless powder.[9]
FAQ 3: My final product is difficult to purify from what appear to be urea-based impurities. How can I improve the purity?
Impurities in the final step often arise from side reactions of the isocyanate or carbamate, such as the formation of symmetric ureas from the reaction of the reagent with traces of water or itself. These byproducts can be structurally similar to Sorafenib, making them challenging to remove.[9]
Solution: Focus on Intermediate Purity and Stoichiometric Control
-
Purify the Intermediate: This is the most critical factor. The purity of the final product is directly correlated to the purity of the 4-(4-aminophenoxy)-N-methylpicolinamide intermediate. Ensure this intermediate is thoroughly purified via column chromatography or recrystallization before proceeding to the final step.
-
Strict Stoichiometric Control: Use a slight excess (1.05 eq) of the carbamate reagent, but avoid a large excess, which can lead to downstream purification issues.
-
Anhydrous Conditions: While the carbamate method is more robust than the isocyanate method, ensuring anhydrous conditions will further minimize water-related side reactions.
Troubleshooting and Decision Logic
When encountering low yields or purity issues, a systematic approach is essential. The following flowchart outlines a logical decision-making process for troubleshooting your synthesis.
Caption: Troubleshooting decision workflow for Sorafenib synthesis.
References
- 1. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-(4-Aminophenoxy)-N-methylpicolinamide | 284462-37-9 [chemicalbook.com]
- 3. 4-(4-Aminophenoxy)-N-methylpicolinamide synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. thieme-connect.de [thieme-connect.de]
- 7. tarjomefa.com [tarjomefa.com]
- 8. CN102311384A - The preparation method of Sorafenib - Google Patents [patents.google.com]
- 9. WO2009111061A1 - Process for the preparation of sorafenib and salts thereof - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Side Reactions of 4-Chloro-N,N-dimethylpicolinamide in Nucleophilic Substitution
Introduction
Welcome to the technical support guide for navigating the complexities of nucleophilic substitution reactions with 4-Chloro-N,N-dimethylpicolinamide. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimentation. Our goal is to equip you with the knowledge to anticipate, identify, and resolve side reactions, thereby enhancing the efficiency and success of your synthetic routes.
The pyridine ring, being electron-deficient, is inherently susceptible to nucleophilic attack, a characteristic that is central to its utility in synthesizing a wide range of functionalized compounds.[1] However, this reactivity also opens the door to a variety of potential side reactions. This guide will delve into the mechanistic underpinnings of these unintended pathways and offer practical, field-proven strategies for their mitigation.
I. Frequently Asked Questions (FAQs)
Q1: My nucleophilic substitution reaction on this compound is resulting in a low yield of the desired product. What are the likely culprits?
A1: Low yields in these reactions can often be traced back to several key factors:
-
Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using techniques like TLC, LC-MS, or NMR to ensure the starting material is fully consumed.
-
Competing Side Reactions: The formation of byproducts can significantly reduce the yield of your target molecule. Common side reactions include hydrolysis of the starting material or product, and reactions with residual impurities.
-
Suboptimal Reaction Conditions: Factors such as temperature, solvent, and the choice of base can have a profound impact on reaction efficiency. A thorough optimization of these parameters is often necessary.
-
Poor Nucleophile Reactivity: The nucleophile you are using may not be sufficiently reactive under the chosen conditions to displace the chloride leaving group effectively.
Q2: I am observing a significant amount of a byproduct that appears to be 4-Hydroxy-N,N-dimethylpicolinamide. What is causing this, and how can I prevent it?
A2: The formation of 4-Hydroxy-N,N-dimethylpicolinamide is a classic example of a hydrolysis side reaction. This occurs when water, present as a contaminant in your reagents or solvent, acts as a nucleophile and displaces the chloride. The pyridine ring's electron-deficient nature can make it susceptible to such reactions.[2]
Mitigation Strategies:
-
Rigorous Drying of Reagents and Solvents: Ensure all solvents are freshly distilled and dried over an appropriate drying agent. Reagents should be stored in a desiccator and handled under an inert atmosphere (e.g., nitrogen or argon).
-
Use of a Non-Nucleophilic Base: If a base is required for your reaction, select one that is sterically hindered and non-nucleophilic to avoid it competing with your desired nucleophile.
-
Temperature Control: In some cases, running the reaction at a lower temperature can disfavor the hydrolysis pathway.
Q3: My reaction is turning dark, and I'm isolating a complex mixture of products. What could be happening?
A3: A dark reaction color and the formation of a complex mixture often point towards decomposition or polymerization pathways. 4-chloropyridine derivatives can be susceptible to self-reaction or polymerization under certain conditions, particularly at elevated temperatures.[3]
Troubleshooting Steps:
-
Lower the Reaction Temperature: High temperatures can promote undesirable side reactions.
-
Degas Solvents: Removing dissolved oxygen from the solvent can prevent oxidative decomposition pathways.
-
Purity of Starting Material: Ensure your this compound is of high purity, as impurities can sometimes catalyze decomposition.
II. Troubleshooting Guide: Specific Side Reactions and Solutions
This section provides a more detailed look at specific side reactions, their mechanisms, and targeted troubleshooting protocols.
Issue 1: Formation of N-(4-pyridyl)-4-chloropyridinium-type Byproducts
Underlying Cause: This side reaction involves the starting material, this compound, acting as both the electrophile and the nucleophile. The nitrogen atom of one molecule can attack the C4 position of another, leading to the formation of a pyridyl-pyridinium salt. This is a known reactivity pattern for 4-halopyridines.[3]
Visualizing the Mechanism:
Caption: Formation of a pyridyl-pyridinium byproduct.
Experimental Protocol for Minimization:
-
Slow Addition of Reagents: Add the nucleophile to the solution of this compound slowly and at a controlled temperature. This maintains a low concentration of the electrophilic pyridine species at any given time, favoring the desired intermolecular reaction over self-reaction.
-
Use of a More Potent Nucleophile: A stronger, desired nucleophile will outcompete the relatively weak nucleophilicity of the pyridine nitrogen.
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO can sometimes stabilize the desired transition state more effectively than the transition state leading to the pyridyl-pyridinium byproduct.
Issue 2: Competing Amination at the C2 Position
Underlying Cause: While nucleophilic aromatic substitution (SNAr) on pyridines generally favors the C4 and C2 positions due to the ability to delocalize the negative charge of the Meisenheimer intermediate onto the electronegative nitrogen atom, subtle electronic and steric factors can influence the regioselectivity.[4][5][6] In the case of this compound, the primary site of attack is the C4 position. However, under certain conditions, attack at the C2 position, while less favored, can occur.
Factors Influencing Regioselectivity:
| Factor | Influence on C2 vs. C4 Attack | Rationale |
| Steric Hindrance | Can favor C4 attack | The N,N-dimethylpicolinamide group at C2 may sterically hinder the approach of a bulky nucleophile to the C2 position. |
| Electronic Effects | C4 is generally more activated | The para-like relationship of the C4 position to the ring nitrogen provides strong electronic activation.[5] |
| Reaction Conditions | Can influence the kinetic vs. thermodynamic product | Harsher conditions (e.g., high temperatures) may lead to the formation of the thermodynamically more stable product, which may not always be the C4-substituted isomer. |
Workflow for Optimizing Regioselectivity:
Caption: Decision tree for optimizing regioselectivity.
Issue 3: Formation of Pyridine N-Oxide Byproducts
Underlying Cause: While less common, the presence of oxidizing agents or certain reaction conditions can lead to the formation of the corresponding pyridine N-oxide. Pyridine N-oxides have their own distinct reactivity patterns and can complicate the purification of the desired product.[7][8]
Preventative Measures:
-
Inert Atmosphere: Always conduct reactions under an inert atmosphere (nitrogen or argon) to exclude atmospheric oxygen.
-
Peroxide-Free Solvents: Use freshly distilled or commercially available peroxide-free solvents, as peroxides can act as oxidizing agents.
-
Avoid Strong Oxidizing Agents: Be mindful of any reagents in your reaction mixture that could have oxidizing properties.
III. Concluding Remarks
The successful execution of nucleophilic substitution reactions on this compound hinges on a thorough understanding of potential side reactions and the implementation of strategies to mitigate them. By carefully controlling reaction parameters, ensuring the purity of reagents, and monitoring reaction progress, researchers can significantly improve the yield and purity of their desired products. This guide serves as a foundational resource, and further exploration of the cited literature is encouraged for a deeper understanding of the complex chemistry at play.
IV. References
-
Benchchem. (n.d.). Technical Support Center: Nucleophilic Substitution on Pyridine Rings. Retrieved from --INVALID-LINK--
-
NIH. (n.d.). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 4-Chloro-N-methylpicolinamide synthesis. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 4-Chloropyridine. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). The polymerisation of 4-chloropyridine. Retrieved from --INVALID-LINK--
-
Who we serve. (2015). Recent Developments in the Chemistry of Heteroaromatic N-Oxides. Retrieved from --INVALID-LINK--
-
Don-Cheng Corp. (n.d.). 4-Chloro-N-methylpicolinamide: Key Intermediate for Advanced Pharmaceutical Synthesis. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis of 4-Chloro-N, N-Dimethyl Pyridine Car Box Amide. Retrieved from --INVALID-LINK--
-
Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from --INVALID-LINK--
-
Chemistry Online. (2022). Nucleophilic substitution of pyridines. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). An In-depth Technical Guide to Nucleophilic Substitution Reactions on the Pyridine Ring of Methyl 6-methylnicotinate. Retrieved from --INVALID-LINK--
-
Baran Lab. (2012). Pyridine N-Oxides. Retrieved from --INVALID-LINK--
-
Arkat USA. (n.d.). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Retrieved from --INVALID-LINK--
-
Preprints.org. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Retrieved from --INVALID-LINK--
-
Quora. (2016). Why nucleophilic substitution in pyridine favours at position-2?. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Recent Trends in the Chemistry of Pyridine N-Oxides. Retrieved from --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chemistry-online.com [chemistry-online.com]
- 6. quora.com [quora.com]
- 7. baranlab.org [baranlab.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-Chloro-N,N-dimethylpicolinamide Derivatives
Welcome to the technical support center for the purification of 4-Chloro-N,N-dimethylpicolinamide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of compounds. We will address specific issues in a practical, question-and-answer format, grounded in established chemical principles to ensure you can not only solve problems but also understand the underlying reasons for each step.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that researchers frequently encounter when starting the purification process.
Q1: What are the most common impurities I should expect in my crude this compound product?
A1: The impurity profile is highly dependent on the synthetic route. A common synthesis involves the reaction of a 4-chloropicolinoyl chloride intermediate with dimethylamine.[1] Based on this, you can anticipate several types of impurities:
-
Unreacted Starting Materials: Residual 4-chloropicolinic acid or its activated form (e.g., 4-chloropicolinoyl chloride).
-
Reagents: Excess coupling agents or bases used in the amidation step, such as triethylamine or potassium carbonate.[1]
-
Hydrolysis Byproducts: The primary byproduct is often 4-chloropicolinic acid, formed from the hydrolysis of the reactive acyl chloride intermediate, especially during aqueous work-up.[2]
-
Side-Reaction Products: If the starting material for the chlorination step is picolinic acid, incomplete chlorination can lead to picolinamide derivatives without the chloro-substituent.
Table 1: Common Impurities and Recommended Removal Strategies
| Impurity Type | Common Examples | Recommended Primary Removal Method |
| Acidic | 4-chloropicolinic acid | Aqueous wash with a mild base (e.g., 5% NaHCO₃ solution).[3] |
| Basic | Dimethylamine, Triethylamine | Aqueous wash with a dilute acid (e.g., 1 M HCl solution).[3] |
| Neutral | Starting esters, related amides | Column chromatography or recrystallization. |
Q2: What is the best initial step for purifying my crude reaction mixture?
A2: An aqueous work-up is almost always the recommended first step. This liquid-liquid extraction process is highly effective at removing water-soluble (and typically ionic) impurities. A standard work-up involves dissolving the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM) and performing sequential washes with dilute acid, dilute base, and finally, brine.[3][4] This initial purification significantly simplifies subsequent steps like recrystallization or chromatography.
Q3: Is recrystallization a suitable method for purifying this compound derivatives?
A3: Yes, recrystallization can be a very effective and scalable method, provided the crude product is sufficiently pure (typically >90%) and a suitable solvent system can be identified.[3] These compounds are often crystalline solids.[5] The key is to find a solvent (or solvent pair) in which the compound is soluble when hot but sparingly soluble at room temperature or below, while impurities remain soluble.
Q4: When should I opt for column chromatography instead of recrystallization?
A4: Column chromatography is necessary under several circumstances:
-
Complex Mixtures: When the crude product contains multiple impurities with similar properties to the desired compound.
-
Oily Products: If the product fails to crystallize and remains an oil.[1]
-
Failed Recrystallization: If a suitable recrystallization solvent cannot be found or if impurities co-crystallize with the product.
-
High Purity Requirement: When extremely high purity (>99.5%) is required, chromatography can be used as a final polishing step.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during purification experiments.
Issue 1: Aqueous Work-up & Extraction Problems
-
Symptom: A stable emulsion forms between the organic and aqueous layers during extraction, leading to product loss.
-
Possible Cause: Vigorous shaking can create emulsions, especially when the pH is near the pKa of acidic or basic species in the mixture.
-
Solution:
-
Instead of vigorous shaking, gently invert the separatory funnel multiple times.
-
To break an existing emulsion, add a small amount of saturated sodium chloride solution (brine).[3] The increased ionic strength of the aqueous phase helps to separate the layers.
-
If the emulsion persists, filtering the entire mixture through a pad of Celite® can sometimes be effective.
-
-
-
Symptom: Low yield of the desired product in the organic layer after the work-up.
-
Possible Cause: The pyridine nitrogen in your compound can become protonated during an acid wash, forming a water-soluble salt that partitions into the aqueous layer.[3]
-
Solution:
-
Use a mild or dilute acid (e.g., 1 M HCl) and minimize contact time.
-
Crucially, ensure you perform a subsequent base wash (e.g., NaHCO₃ solution) to neutralize the organic layer and deprotonate your product, ensuring it remains in the organic phase.[3]
-
After the acid wash, re-extract the acidic aqueous layer with fresh organic solvent to recover any product that may have partitioned into it.
-
-
Issue 2: Recrystallization Failures
-
Symptom: The product "oils out" of the solution instead of forming crystals upon cooling.
-
Possible Cause:
-
The presence of significant impurities disrupts the crystal lattice formation.
-
The solvent is too good, and the solution is supersaturated to a point where the product's melting point is below the temperature of the solution.
-
-
Solution:
-
Re-purify: The crude material may be too impure. Perform another aqueous work-up or a quick filtration through a small plug of silica gel to remove gross impurities.
-
Solvent System: Re-evaluate your solvent choice. Try using a two-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not). Dissolve the compound in a minimal amount of the hot "good" solvent and add the "poor" solvent dropwise until the solution becomes slightly cloudy. Re-heat to clarify and then allow to cool slowly.[6]
-
Scratch & Seed: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic glass fragments can initiate nucleation. Alternatively, add a tiny seed crystal of the pure compound if available.
-
-
-
Symptom: Colored impurities are present in the final crystals.
-
Possible Cause: Highly colored, non-polar impurities are co-crystallizing with your product.
-
Solution: Add a small amount (1-2% by weight) of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Perform a hot gravity filtration to remove the charcoal, then allow the clear filtrate to cool and crystallize.[6] Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.
-
Issue 3: Column Chromatography Challenges
-
Symptom: The product peaks show significant tailing on the chromatogram.
-
Possible Cause: Pyridine derivatives are basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel.[7] This secondary interaction slows the elution of the compound, causing the peak to tail.
-
Solution:
-
Deactivate the Silica: Add a small amount of a basic modifier, like triethylamine (~0.5-1%), to your eluent system.[7] The triethylamine will preferentially bind to the acidic sites on the silica, allowing your pyridine derivative to elute with a much-improved peak shape.
-
Use an Alternative Stationary Phase: Consider using neutral alumina instead of silica gel, as it is less acidic.[3]
-
-
-
Symptom: Low recovery or decomposition of the product on the column.
-
Possible Cause: The prolonged contact with the acidic silica gel is causing your compound to degrade.
-
Solution:
-
Neutralize the Silica: As with peak tailing, using a triethylamine-modified eluent can create a less harsh environment.
-
Run the Column Faster: Minimize the residence time on the column. Use "flash" chromatography conditions with higher flow rates.
-
Check for Stability: Before running a large-scale column, perform a 2D TLC test. Spot your compound on a TLC plate, develop it, then dry the plate and rotate it 90 degrees and re-develop in the same solvent. If the spot smears or new spots appear, it indicates instability on the stationary phase.[7]
-
-
Visualized Workflows & Protocols
General Purification Workflow
The following diagram illustrates a typical decision-making process for purifying a crude this compound derivative.
Caption: A high-level workflow for purifying picolinamide derivatives.
Experimental Protocols
Protocol 1: Standard Aqueous Work-up
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, 10-20 mL per gram of crude material) in a separatory funnel.
-
Acid Wash: Add an equal volume of 1 M HCl (aq). Invert the funnel gently 5-10 times to mix. Allow the layers to separate and drain the lower aqueous layer. This removes basic impurities.[3]
-
Base Wash: Add an equal volume of 5% NaHCO₃ (aq). Mix gently (venting frequently to release CO₂ gas). Allow layers to separate and drain the aqueous layer. This step removes acidic impurities like 4-chloropicolinic acid.[3]
-
Brine Wash: Add an equal volume of saturated NaCl (aq) solution. Mix gently, separate, and drain the aqueous layer. This helps remove residual water from the organic phase.[3]
-
Drying & Concentration: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution to remove the drying agent and concentrate the solvent using a rotary evaporator to yield the purified crude solid.
Protocol 2: Recrystallization from an Ethanol/Water System
-
Dissolution: Place the crude solid from the work-up into an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.
-
Induce Crystallization: While the solution is still hot, add water dropwise until a faint, persistent cloudiness appears.
-
Re-dissolution: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, cool further in an ice bath for 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 3: Flash Column Chromatography
-
Adsorbent: Use silica gel (230-400 mesh) as the stationary phase.
-
Eluent Selection: Use TLC to determine a suitable eluent system. A good starting point is a mixture of ethyl acetate and hexanes. The ideal system should give your product an Rf value of ~0.3. To prevent peak tailing, add 0.5% triethylamine to the eluent mixture.[7]
-
Column Packing: Pack the column with silica gel as a slurry in the initial, low-polarity eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM. Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution to dryness. Carefully load the resulting dry powder onto the top of the packed column.
-
Elution: Run the column using positive pressure (flash chromatography). Start with a low-polarity eluent (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity (gradient elution).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting Chromatographic Resolution
Caption: A logical workflow for improving chromatographic resolution.
Purity Assessment
After purification, it is crucial to assess the purity of the final compound.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reverse-phase C18 column is typically used with a mobile phase of acetonitrile and water, often with a modifier like formic acid or trifluoroacetic acid.[8][9] Purity is determined by the area percentage of the main peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the desired product. The absence of peaks corresponding to impurities (e.g., starting materials, residual solvents) provides qualitative evidence of purity.[1] For quantitative assessment, qNMR can be performed using an internal standard of known purity.[9]
-
Melting Point: A sharp melting point that is consistent with literature values is a good indicator of high purity.[5] Impurities typically cause the melting point to be depressed and broaden.
By systematically applying these principles, troubleshooting guides, and protocols, researchers can confidently and efficiently purify this compound derivatives for their downstream applications.
References
- 1. researchgate.net [researchgate.net]
- 2. CN102675197A - Method for preparing 4-chlorin-N-methylpyridine-2-formamide serving as sorafenib intermediate - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. 4-Chloro-N-methylpicolinamide synthesis - chemicalbook [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 4-Chloro-N,N-dimethylpicolinamide
Welcome to the technical support center for the synthesis of 4-Chloro-N,N-dimethylpicolinamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formations encountered during this synthetic process. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to ensure the integrity and success of your experiments.
I. Synthesis Overview & Key Challenges
The synthesis of this compound typically proceeds via a two-step reaction sequence. The first step involves the conversion of a suitable picolinic acid derivative into a highly reactive acyl chloride. This is commonly achieved using a chlorinating agent such as thionyl chloride (SOCl₂). The second step is the amidation of the acyl chloride with dimethylamine to form the desired product.
While the overall synthesis appears straightforward, several challenges can arise, primarily related to the formation of byproducts that can complicate purification and reduce the final yield and purity. This guide will address these specific issues.
II. Troubleshooting Guide & FAQs
Step 1: Acyl Chloride Formation
Question 1: I am observing an unexpected chlorinated byproduct on my mass spectrum. What could it be and how can I avoid it?
Answer:
A common and often unexpected byproduct is the dichlorinated picolinamide derivative. This arises from the chlorination of the pyridine ring itself, in addition to the desired carboxylic acid to acyl chloride conversion.
-
Byproduct Identity: The most likely byproduct is 4,X-dichloro-N,N-dimethylpicolinamide, where 'X' represents an additional chlorine atom on the pyridine ring. Research has shown that when reacting picolinic acid with thionyl chloride, chlorination of the ring can occur.[1][2]
-
Mechanism of Formation: The pyridine nitrogen can be activated by the chlorinating agent, making the ring more susceptible to nucleophilic attack by chloride ions present in the reaction mixture. This side reaction is particularly prevalent when using reagents like thionyl chloride at elevated temperatures.[1]
-
Troubleshooting & Mitigation:
-
Control Reaction Temperature: Maintain a lower reaction temperature during the acyl chloride formation step. High temperatures can promote unwanted side reactions. A study on optimizing this synthesis suggests that milder temperatures lead to fewer byproducts.[3]
-
Choice of Chlorinating Agent: While thionyl chloride is common, alternative reagents can be considered. For example, using oxalyl chloride in a non-polar solvent at low temperatures can sometimes provide a cleaner conversion with less ring chlorination.
-
Starting Material: Ensure you are starting with 4-chloropicolinic acid. If you begin with picolinic acid, the formation of 4-chloropicolinoyl chloride is the desired outcome, but other chlorinated isomers can also form as byproducts.[1]
-
Question 2: My acyl chloride formation is sluggish, and the yield is low. How can I optimize this step?
Answer:
Low yields in acyl chloride formation are often due to suboptimal reaction conditions or the choice of reagents.
-
Causality: The conversion of a carboxylic acid to an acyl chloride with thionyl chloride is a well-established reaction.[4][5][6] However, factors like solvent, temperature, and the presence of catalysts can significantly impact the reaction rate and completeness.
-
Troubleshooting & Mitigation:
-
Solvent Choice: Use an inert, anhydrous solvent such as dichloromethane (DCM) or toluene. The presence of moisture will quench the thionyl chloride and hydrolyze the acyl chloride product back to the carboxylic acid.
-
Catalytic DMF: Add a catalytic amount of N,N-dimethylformamide (DMF). DMF reacts with thionyl chloride to form the Vilsmeier reagent, which is a more potent chlorinating agent and can accelerate the reaction.
-
Reagent Stoichiometry: Ensure at least a stoichiometric amount of thionyl chloride is used. An excess is often employed to drive the reaction to completion.
-
Optimized Conditions: A study has shown that using a mixture of SOCl₂ and POCl₃ can reduce the reaction time and increase the yield compared to using SOCl₂ alone.[3]
-
Step 2: Amidation
Question 3: During the amidation step with dimethylamine, I'm seeing a significant amount of unreacted acyl chloride. What is causing this incomplete reaction?
Answer:
Incomplete amidation can be attributed to several factors, including the reactivity of the amine, the presence of side reactions, and the reaction conditions.
-
Causality: The reaction between an acyl chloride and an amine is a nucleophilic acyl substitution.[7] The lone pair on the nitrogen of dimethylamine attacks the electrophilic carbonyl carbon of the acyl chloride. For this to proceed efficiently, a sufficient amount of free amine must be available to act as both the nucleophile and a base to neutralize the HCl byproduct.
-
Troubleshooting & Mitigation:
-
Stoichiometry of Amine: It is crucial to use at least two equivalents of dimethylamine. The first equivalent acts as the nucleophile, while the second equivalent neutralizes the hydrochloric acid (HCl) that is formed during the reaction.[8] If only one equivalent is used, the HCl will protonate the remaining dimethylamine, rendering it non-nucleophilic and effectively halting the reaction.
-
Alternative Base: Instead of using an excess of the valuable dimethylamine, a non-nucleophilic tertiary amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can be added as an acid scavenger. This frees up the dimethylamine to act solely as the nucleophile. However, one study suggests that replacing triethylamine with potassium carbonate can lead to a shorter reaction time and better temperature control.[3]
-
Temperature Control: The reaction is typically exothermic. It is often started at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature. This helps to control the reaction rate and prevent potential side reactions.
-
Question 4: My final product is contaminated with a byproduct that appears to have incorporated a methylamino group. How is this possible when I used dimethylamine?
Answer:
This type of impurity suggests a potential side reaction involving the starting materials or intermediates.
-
Byproduct Identity: A possible impurity is 4-(dimethylamino)-N,N-dimethylpicolinamide. This would arise if the starting material, 4-chloropicolinoyl chloride, undergoes nucleophilic aromatic substitution with dimethylamine at the 4-position of the pyridine ring, in addition to the desired amidation.
-
Mechanism of Formation: The pyridine ring is susceptible to nucleophilic aromatic substitution, especially when activated by an electron-withdrawing group like the acyl chloride at the 2-position. Dimethylamine can act as a nucleophile at both the carbonyl carbon and the 4-position of the ring.
-
Troubleshooting & Mitigation:
-
Temperature Control: This side reaction is more likely to occur at higher temperatures. Maintaining a low temperature during the addition of dimethylamine and throughout the reaction can favor the desired amidation over the slower nucleophilic aromatic substitution.
-
Reaction Time: Monitor the reaction progress by TLC or LC-MS. Prolonged reaction times, especially at elevated temperatures, can increase the formation of this byproduct.
-
Purification: If this byproduct does form, it can often be separated from the desired product by column chromatography.
-
III. Experimental Protocols & Data
Optimized Synthesis Protocol
This protocol is based on literature methods that have been shown to improve yield and reduce byproducts.[3]
Step 1: Synthesis of 4-Chloropicolinoyl Chloride
-
To a stirred mixture of 4-chloropicolinic acid (1 eq.) in an anhydrous solvent (e.g., chlorobenzene), add a combination of thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃) (e.g., a 5:1 ratio) dropwise at room temperature.
-
Slowly heat the reaction mixture to 85 °C and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture and remove the excess chlorinating agents under reduced pressure. The resulting crude 4-chloropicolinoyl chloride is often used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude 4-chloropicolinoyl chloride in an anhydrous solvent like THF or DCM and cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of dimethylamine (at least 2 equivalents) in the same solvent, or use a commercially available solution.
-
Slowly add the dimethylamine solution to the stirred acyl chloride solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, proceed with an aqueous workup.
Data Summary: Impact of Reagents on Reaction Parameters
| Step | Reagent Comparison | Reaction Time | Temperature | Yield | Reference |
| Acyl Chloride Formation | SOCl₂ | 28 h | 100 °C | 76% | [3] |
| SOCl₂ : POCl₃ (5:1) | 15 h | 85 °C | 93.2% | [3] | |
| Amidation | Triethylamine (Base) | 28 h | Room Temp | 78.2% | [3] |
| K₂CO₃ (Base) | 4.5 h | Room Temp | 88% | [3] |
IV. Visualized Workflows & Mechanisms
Overall Synthetic Pathway
Caption: Optimized two-step synthesis of this compound.
Troubleshooting Logic for Amidation Step
Caption: Decision workflow for troubleshooting the amidation reaction.
V. References
-
Synthesis of 4-Chloro-N, N-Dimethyl Pyridine Car Box Amide. (2017). Atlantis Press. Available at: --INVALID-LINK--
-
Broom, M., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports, 5, 9950. Available at: --INVALID-LINK--
-
Khan Academy. Amide formation from acyl chloride. Available at: --INVALID-LINK--
-
Chemguide. Reaction between acyl chlorides and amines - addition / elimination. Available at: --INVALID-LINK--
-
Master Organic Chemistry. Thionyl Chloride (SOCl₂) And Conversion of Carboxylic Acids to Acid Halides. (2011). Available at: --INVALID-LINK--
-
Leonard, M. S. (2013). Reaction of Carboxylic Acids with Thionyl Chloride. YouTube. Available at: --INVALID-LINK--
-
Khodja, A. (2023). Mechanism Explained: Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl₂). YouTube. Available at: --INVALID-LINK--
References
- 1. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Khan Academy [khanacademy.org]
improving purity of 4-Chloro-N,N-dimethylpicolinamide reaction products
Welcome to the technical support center for the synthesis and purification of 4-Chloro-N,N-dimethylpicolinamide. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in achieving high purity for this important synthetic intermediate. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.
Introduction: The Synthetic Landscape
The synthesis of this compound typically originates from picolinic acid. A common and efficient route involves the conversion of the carboxylic acid to a reactive acyl chloride intermediate using a chlorinating agent like thionyl chloride (SOCl₂), often in combination with phosphorus oxychloride (POCl₃), followed by amidation with dimethylamine.[1] While seemingly straightforward, this pathway is prone to several side reactions that can introduce persistent impurities, complicating downstream processing and impacting final product quality.
This guide addresses the most frequently encountered issues in a question-and-answer format, providing both diagnostic insights and validated protocols to enhance the purity of your final product.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product is a yellow or brown oil instead of the expected solid. What's causing this and how can I fix it?
A1: Root Cause Analysis & Solution
This is a very common issue often attributable to a mixture of impurities that collectively depress the melting point of the final product. The primary culprits are typically residual starting materials, side-products, and solvent.
-
Likely Impurities:
-
Unreacted 4-Chloropicolinoyl Chloride: The acyl chloride intermediate is highly reactive and may persist if the amidation reaction is incomplete.
-
Hydrolyzed Starting Material (4-Chloropicolinic Acid): The acyl chloride intermediate is extremely sensitive to moisture. Any water in the reaction vessel, solvents, or dimethylamine solution can hydrolyze it back to the carboxylic acid.
-
Chlorination Byproducts: The initial chlorination of picolinic acid can sometimes yield other chlorinated isomers or incompletely reacted material if not driven to completion.[2][3]
-
Residual Solvents: High-boiling point solvents used in the reaction or workup (e.g., chlorobenzene, DMF) can be difficult to remove completely without rigorous drying under high vacuum.
-
Recommended Action: Implement a Post-Reaction Acid-Base Quench and Wash.
This liquid-liquid extraction workflow is designed to systematically remove acidic and basic impurities from the organic phase containing your desired neutral amide product. It is the single most effective step to improve purity before final isolation.
dot
References
Technical Support Center: Scaling Up the Synthesis of 4-Chloro-N,N-dimethylpicolinamide
This guide is designed for researchers, chemists, and process development professionals to provide in-depth technical support for the synthesis and scale-up of 4-Chloro-N,N-dimethylpicolinamide. We will address common challenges, offer troubleshooting strategies, and provide detailed protocols to ensure a robust and scalable process.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the synthesis of this compound.
Q1: What is the most common and scalable synthetic route for this compound?
The most prevalent and industrially viable route starts from 4-chloropicolinic acid. This method involves the activation of the carboxylic acid followed by amidation with dimethylamine. The activation step is critical for efficient conversion and can be achieved using various coupling agents.
Q2: Why is direct amidation of 4-chloropicolinic acid with dimethylamine generally not feasible?
Direct amidation requires extremely high temperatures and pressures, leading to potential side reactions, such as decarboxylation or polymerization of the starting material. The use of a coupling agent allows the reaction to proceed under much milder and more controllable conditions, which is essential for a safe and efficient scale-up.
Q3: What are the primary challenges encountered when scaling up this synthesis?
The main challenges during scale-up include:
-
Reaction Kinetics and Heat Management: The amidation reaction is often exothermic. Proper thermal management is crucial to prevent runaway reactions and the formation of impurities.
-
Reagent Addition and Mixing: Ensuring homogenous mixing of reagents in a large reactor is critical to avoid localized "hot spots" and inconsistent reaction progress.
-
Impurity Profile Control: The types and quantities of impurities can change with scale. Identifying and controlling these is key to meeting product specifications.
-
Work-up and Product Isolation: Efficiently separating the product from the reaction mixture and achieving the desired purity on a large scale can be challenging.
Q4: How critical is moisture control in this reaction?
Moisture control is highly critical. The activating agents used (e.g., thionyl chloride, oxalyl chloride) are highly reactive towards water. The presence of moisture will consume the activating agent, reduce the yield, and can lead to the formation of undesired byproducts.
Synthesis Workflow and Key Control Points
The following diagram outlines the general workflow for the synthesis of this compound, highlighting the critical control points at each stage.
Caption: General workflow for this compound synthesis.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the scale-up process.
Problem 1: Low Reaction Yield
A lower-than-expected yield is a common issue during scale-up. The following decision tree can help diagnose the root cause.
Caption: Troubleshooting decision tree for low reaction yield.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Incomplete Activation | Analyze a sample of the reaction mixture by HPLC after the activation step to check for remaining 4-chloropicolinic acid. | Ensure the activating agent (e.g., thionyl chloride) is of high purity and used in the correct stoichiometric amount (often a slight excess of 1.1-1.3 equivalents). Verify the reaction temperature and time for the activation step. |
| Hydrolysis of Activated Intermediate | Check for moisture in the solvent and starting materials. Ensure the reactor is properly dried and under an inert atmosphere. | Use anhydrous solvents. Dry the 4-chloropicolinic acid if necessary. Maintain a positive pressure of nitrogen or argon throughout the reaction. |
| Product Loss During Work-up | Analyze samples from the aqueous layer after extraction to quantify product loss. The amide product can have some water solubility, especially if the pH is not optimal. | Adjust the pH of the aqueous layer to be basic (pH 9-11) before extraction to ensure the amide is in its free base form and minimally soluble in water. Consider a back-extraction of the aqueous layer with a suitable organic solvent. |
| Poor Mixing | Observe the mixing in the reactor (if possible). Look for signs of solids settling or reagents not dispersing quickly. Inconsistent sampling results can also indicate poor mixing. | Increase the agitator speed. Ensure the reactor is equipped with appropriate baffles for the scale of the reaction. For viscous slurries, consider a different agitator design. |
Problem 2: High Impurity Levels
The presence of impurities can significantly impact the quality of the final product.
| Common Impurity | Potential Cause of Formation | Mitigation Strategy |
| Unreacted 4-chloropicolinic acid | Incomplete reaction due to insufficient activating agent, low temperature, or short reaction time. | Increase the amount of activating agent slightly. Optimize reaction temperature and time based on reaction monitoring (e.g., HPLC). |
| Dimer/Anhydride Impurities | Formed when the activated acyl chloride reacts with unreacted carboxylic acid. This is more common with slow addition of the amine. | Add the dimethylamine solution at a controlled rate to ensure it reacts with the acyl chloride as it is formed. Ensure good mixing to quickly disperse the amine. |
| N-methylpicolinamide | Presence of monomethylamine as an impurity in the dimethylamine source. | Use a high-purity source of dimethylamine. Analyze the incoming raw material to quantify any monomethylamine content. |
Recommended Synthesis Protocol (Lab Scale to Kilo Scale)
This protocol describes a robust method for the synthesis of this compound using thionyl chloride as the activating agent.
Materials and Reagents:
-
4-Chloropicolinic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.2 eq)
-
Anhydrous Toluene or Dichloromethane (DCM)
-
Dimethylamine (2.0 M solution in THF, or as a gas) (2.0-2.5 eq)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Step-by-Step Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and equipped with a mechanical stirrer, thermocouple, addition funnel, and a nitrogen/argon inlet. Purge the reactor with inert gas.
-
Charging Reagents: Charge the reactor with 4-chloropicolinic acid and the chosen anhydrous solvent (e.g., toluene). Begin agitation to form a slurry.
-
Activation (Formation of Acyl Chloride):
-
Add a catalytic amount of DMF to the slurry.
-
Slowly add thionyl chloride via the addition funnel over 30-60 minutes. A slight exotherm may be observed. Maintain the temperature below 30 °C.
-
After the addition is complete, heat the mixture to 50-60 °C and hold for 1-2 hours, or until reaction completion is confirmed by HPLC (disappearance of the starting acid).
-
-
Amidation:
-
Cool the reaction mixture to 0-5 °C.
-
Slowly add the dimethylamine solution via the addition funnel, ensuring the internal temperature does not exceed 15 °C. This step is highly exothermic.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up:
-
Carefully quench the reaction by slowly adding water or a saturated solution of sodium bicarbonate.
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Isolation:
-
Filter off the drying agent.
-
Concentrate the organic solution under reduced pressure to yield the crude product, which can be further purified by crystallization or chromatography if necessary.
-
Process Safety Considerations
-
Thionyl Chloride: This reagent is corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Dimethylamine: This is a flammable and corrosive gas or solution with a strong odor. Ensure adequate ventilation and use appropriate PPE.
-
Exothermic Reactions: Both the activation and amidation steps are exothermic. Controlled addition rates and efficient cooling are essential to prevent runaway reactions, especially at a large scale. Always have a cooling bath or system ready.
-
Pressure Build-up: The reaction of thionyl chloride with the carboxylic acid and any residual moisture will generate HCl and SO₂ gas. The reaction quench with bicarbonate will generate CO₂. Ensure the reactor is properly vented to avoid pressure build-up.
Navigating the Synthesis of Regorafenib: A Technical Guide to Minimizing Byproduct Formation
For Immediate Use by Drug Development Professionals, Researchers, and Scientists
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the critical challenge of byproduct formation during the synthesis of Regorafenib. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but the underlying chemical principles to empower researchers in optimizing their synthetic strategies for higher purity and yield.
Introduction to Regorafenib Synthesis and Impurity Challenges
Regorafenib, a multi-kinase inhibitor, is a cornerstone in the treatment of various cancers. Its synthesis, however, is a multi-step process where precise control of reaction conditions is paramount to prevent the formation of unwanted byproducts. These impurities can compromise the final product's safety and efficacy, leading to costly and time-consuming purification challenges. This guide will focus on the most common synthetic routes and the associated impurity profiles, providing actionable solutions.
The primary synthetic pathways to Regorafenib typically involve two key bond formations: a diaryl ether linkage and a urea functional group. The sequence of these steps can vary, each presenting a unique set of challenges regarding byproduct formation.
A common route involves the reaction of 4-amino-3-fluorophenol with 4-chloro-N-methylpicolinamide to form the diaryl ether intermediate, 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide. This intermediate is then reacted with a 4-chloro-3-(trifluoromethyl)phenyl precursor, often an isocyanate or a carbamate, to form the final urea linkage. An alternative approach reverses this sequence, forming the urea bond first.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts encountered in Regorafenib synthesis?
A1: Common impurities can be broadly categorized as process-related impurities and degradation products. Process-related impurities often arise from side reactions of starting materials or intermediates. Some frequently observed byproducts include:
-
Regorafenib N-Oxide: An oxidation product of the pyridine ring nitrogen.[1][2]
-
Dimer Impurities: Resulting from the reaction of two molecules of an intermediate.
-
Isomeric Byproducts: Arising from undesired positional reactivity of the starting materials.
-
Unreacted Intermediates: Such as 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide.[3]
-
Byproducts from Isocyanate Reactions: Including self-condensation products of the isocyanate or its reaction with residual water.
Q2: Why is the order of the diaryl ether and urea formation steps important?
A2: The sequence of these key reactions significantly impacts the impurity profile. Performing the diaryl ether synthesis with a starting material that has a free amino group, such as 4-aminophenol, can lead to the formation of impurities through aromatic nucleophilic substitution reactions involving this amine.[4] One strategy to circumvent this is to first protect the amine, form the ether, and then deprotect before forming the urea. A more streamlined approach involves forming the urea linkage first, which modifies the reactivity of the molecule for the subsequent diaryl ether formation.
Q3: What are the critical process parameters to control during the synthesis?
A3: Several parameters must be tightly controlled to minimize byproduct formation:
-
Temperature: Both excessively high and low temperatures can lead to incomplete reactions or the formation of degradation products.
-
Base Selection: The choice and stoichiometry of the base are crucial, particularly in the diaryl ether formation, as it influences the nucleophilicity of the phenol.
-
Solvent: The polarity and aprotic/protic nature of the solvent can affect reaction rates and the solubility of reactants and byproducts.
-
Reaction Time: Insufficient time can lead to a high concentration of unreacted starting materials, while prolonged times can promote the formation of degradation products.
-
Moisture Control: The presence of water can lead to the hydrolysis of key reagents, such as isocyanates, forming undesired amine byproducts.
Troubleshooting Guide: Byproduct Formation
This section provides a detailed breakdown of common problems, their probable causes, and recommended solutions.
| Problem | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| High levels of unreacted 4-amino-3-fluorophenol | 1. Insufficient Base: The phenoxide, which is the active nucleophile for the diaryl ether formation, is not generated in a sufficient amount. In neutral or acidic conditions, the amino group is more nucleophilic than the hydroxyl group.[5] 2. Low Reaction Temperature: The activation energy for the nucleophilic aromatic substitution is not being met. 3. Poor Solvent Choice: The chosen solvent may not adequately solvate the reactants or the intermediate transition state. | 1. Optimize Base: Use a strong base like sodium hydroxide or potassium tert-butoxide to ensure complete deprotonation of the phenolic hydroxyl group.[6] The increased nucleophilicity of the resulting phenoxide will drive the reaction forward. 2. Increase Temperature: Gradually increase the reaction temperature while monitoring for the formation of degradation products. A typical temperature range is 105°C.[6] 3. Solvent Screening: Employ a polar aprotic solvent like N,N-dimethylacetamide (DMAc) or N,N-dimethylformamide (DMF) to facilitate the SNAr reaction.[6] |
| Presence of Dimer Impurities | 1. Side reaction of Isocyanate: The highly reactive 4-chloro-3-(trifluoromethyl)phenyl isocyanate can react with another molecule of the amine intermediate if the isocyanate is added too quickly or in excess. 2. Reaction with a Bis-nucleophile: If an impurity with two nucleophilic sites is present, it can bridge two molecules of an electrophilic intermediate. | 1. Controlled Addition of Isocyanate: Add the isocyanate solution dropwise to the reaction mixture containing the amine intermediate. This maintains a low instantaneous concentration of the isocyanate, favoring the desired 1:1 reaction. 2. Purify Intermediates: Ensure the purity of the 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide intermediate before the urea formation step. |
| Formation of Regorafenib N-Oxide | 1. Oxidation during reaction or workup: The pyridine nitrogen in the Regorafenib molecule is susceptible to oxidation, especially at elevated temperatures or in the presence of oxidizing agents. | 1. Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen. 2. Control Temperature: Avoid excessive temperatures during the final steps of the synthesis and purification. 3. Avoid Oxidizing Agents: Scrutinize all reagents and solvents to ensure they are free from oxidizing impurities. |
| Hydrolysis of Isocyanate to form 4-chloro-3-(trifluoromethyl)aniline | 1. Presence of Water: 4-chloro-3-(trifluoromethyl)phenyl isocyanate is highly sensitive to moisture and will readily hydrolyze to the corresponding aniline. This aniline can then compete with the desired amine intermediate in the reaction. | 1. Anhydrous Conditions: Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. 2. Inert Atmosphere: A dry inert atmosphere will also help to exclude moisture from the reaction. |
Experimental Protocols & Visualizations
Protocol 1: Optimized Diaryl Ether Formation
This protocol is for the synthesis of the key intermediate, 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide.
-
To a reaction vessel under a nitrogen atmosphere, add 4-amino-3-fluorophenol (1 eq.), 4-chloro-N-methylpyridine-2-carboxamide (1.03 eq.), and N,N-dimethylacetamide (DMAc).[6]
-
Stir the mixture until all solids are dissolved.
-
Add sodium hydroxide (0.32 eq.) to the solution.[6]
-
Heat the reaction mixture to 105°C and maintain this temperature for 1 hour.[6]
-
Monitor the reaction progress by HPLC.
-
Upon completion, add water to the reaction mixture and cool to 10°C to induce crystallization.
-
Stir the mixture overnight at this temperature.
-
Isolate the solid product by filtration and dry. The expected purity by HPLC is typically >99%.[6]
Diagram: Troubleshooting Logic for Byproduct Formation
References
- 1. veeprho.com [veeprho.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. :: 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide | CAS No: 757251-39-1 | SVAK Life Sciences:: [svaklifesciences.com]
- 4. thieme-connect.de [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. 4-(4-AMINO-3-FLUOROPHENOXY)-N-METHYLPICOLINAMIDE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: 4-Chloro-N,N-dimethylpicolinamide Reactions
Welcome to the technical support resource for researchers working with 4-Chloro-N,N-dimethylpicolinamide. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered during the post-reaction workup and purification of this important pharmaceutical intermediate.[1] Our goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your own lab.
Section 1: Foundational Principles & General Workup
This section addresses the fundamental properties of this compound and provides a robust, general-purpose workup protocol.
FAQ 1: What are the key chemical properties of this compound that influence its workup?
Understanding the molecule's structure is critical for designing an effective purification strategy.
-
Pyridine Nitrogen: The nitrogen atom in the pyridine ring is basic (pKa of the conjugate acid is typically low, around 2-3 for electron-withdrawn pyridines). This means it can be protonated by strong acids. This property can be exploited to move impurities into an aqueous layer, but care must be taken not to protonate the product itself and cause it to become water-soluble.
-
Tertiary Amide: The N,N-dimethylamide group is relatively stable but can be susceptible to hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures. This would lead to the formation of 4-chloropicolinic acid and dimethylamine.
-
Solubility: The compound is a white to off-white crystalline solid.[1] It is soluble in polar organic solvents like DMSO and methanol, and common extraction solvents like dichloromethane (DCM) and ethyl acetate (EtOAc), but is sparingly soluble in water.[1] This differential solubility is the cornerstone of a successful liquid-liquid extraction.
-
Impurities: Common reactions to synthesize this compound involve an activated form of 4-chloropicolinic acid (like the acid chloride) and dimethylamine, often with a tertiary amine base like triethylamine (TEA).[2] Therefore, common impurities include:
-
Unreacted 4-chloropicolinic acid or its activated form.
-
Excess dimethylamine or other amine bases.
-
Salts formed during the reaction (e.g., triethylammonium chloride).
-
Byproducts from hydrolysis.
-
FAQ 2: What is a standard aqueous workup protocol for a reaction producing this compound?
This protocol is designed as a starting point for most common reaction schemes, such as the acylation of dimethylamine.
Protocol 1: General Acid-Base Extraction
-
Reaction Quenching & Dilution:
-
Once the reaction is deemed complete by a monitoring technique (e.g., TLC, LC-MS), cool the reaction mixture to room temperature.
-
If the reaction solvent is polar and water-miscible (e.g., THF, acetonitrile), it should be removed under reduced pressure first.
-
Dilute the crude residue with a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 volumes relative to the starting material).
-
Add a similar volume of water to the mixture.
-
-
Acidic Wash (Removes Basic Impurities):
-
Transfer the biphasic mixture to a separatory funnel.
-
Wash the organic layer with a dilute acid. A 1 M citric acid solution is recommended to avoid protonating the product significantly.[3] Alternatively, a saturated aqueous solution of ammonium chloride (NH₄Cl) can be used.
-
Drain the aqueous layer. This wash removes unreacted amines (dimethylamine, triethylamine, etc.) by converting them into their water-soluble ammonium salts.[4]
-
-
Basic Wash (Removes Acidic Impurities):
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3][4] Be sure to vent the separatory funnel frequently, as CO₂ gas may evolve if significant amounts of acid are present.
-
Drain the aqueous layer. This step removes acidic impurities, primarily unreacted 4-chloropicolinic acid, by converting it to its highly water-soluble sodium salt.[4]
-
-
Brine Wash & Drying:
-
Wash the organic layer with a saturated aqueous solution of sodium chloride (brine).[3] This helps to break up any minor emulsions and removes the bulk of the dissolved water from the organic layer.
-
Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Allow the mixture to stand for at least 15 minutes to ensure complete drying.
-
-
Concentration:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Section 2: Troubleshooting Common Issues
This section provides solutions to specific problems that may arise during the workup procedure.
FAQ 3: I'm seeing a significant amount of 4-chloropicolinic acid in my crude product. How do I remove it effectively?
This is a common issue, arising either from incomplete reaction of the starting material or hydrolysis of the product/intermediates.
Cause: The acidic 4-chloropicolinic acid is not being effectively removed by the standard workup. This can happen if the basic wash is omitted or is not basic enough.
Solution: A targeted alkaline wash is the most robust solution.[4]
-
Dissolve the crude product in DCM or EtOAc.
-
Wash thoroughly with a 5% aqueous solution of sodium carbonate (Na₂CO₃) or 1 M sodium hydroxide (NaOH). Na₂CO₃ is a stronger base than NaHCO₃ and is more effective at deprotonating the carboxylic acid.
-
Causality: The carbonate or hydroxide deprotonates the carboxylic acid to form the sodium 4-chloropicolinate salt. This salt has vastly increased water solubility and will be quantitatively partitioned into the aqueous layer.
-
Follow this with a brine wash to remove any residual base and water before drying and concentrating.
FAQ 4: My yield is low after the acid wash. Where did my product go?
Losing the product to the aqueous layer during an acid wash is a frequent problem when working with basic compounds like pyridine derivatives.
Cause: The pyridine nitrogen of your product, this compound, has become protonated by the acid wash, forming a salt. This salt is now more water-soluble and has partitioned into the aqueous layer. This is more likely to occur if you use a strong acid like 1 M HCl (pH 0) instead of a milder one like citric acid (pH ~2-3).
Solution & Recovery:
-
Prevention: Use the mildest acidic conditions possible for removing amine impurities (e.g., 1 M citric acid or saturated NH₄Cl).
-
Recovery: If you suspect the product is in the acidic aqueous layer, you can recover it.
-
Combine all the acidic aqueous washes.
-
Cool the solution in an ice bath.
-
Slowly add a base, such as 2 M NaOH or saturated NaHCO₃, until the pH is ~8-9 (check with pH paper).
-
The protonated product will be neutralized back to its free-base form, which is less water-soluble.
-
Extract the now-basic aqueous layer 2-3 times with a fresh portion of DCM or EtOAc.
-
Combine these new organic extracts, dry them over Na₂SO₄, filter, and concentrate. This recovered product can be combined with your main batch.
-
FAQ 5: I am struggling with a persistent emulsion during extraction. How can I break it?
Emulsions are common in reactions containing salts and amphiphilic molecules. They trap product and make phase separation nearly impossible.
Solutions (in order of preference):
-
Add Brine: Add a significant amount of saturated NaCl (brine) solution to the separatory funnel and swirl gently. This increases the ionic strength of the aqueous phase, which often destabilizes the emulsion.[4]
-
Filter: Filter the entire emulsified mixture through a pad of Celite® (diatomaceous earth). This can break up the microscopic droplets causing the emulsion. Rinse the Celite pad with fresh organic solvent.
-
Patience & Gentle Agitation: Allow the separatory funnel to stand undisturbed for an extended period (15-60 minutes). Sometimes, gentle swirling or rolling the funnel, rather than vigorous shaking, can prevent emulsion formation in the first place.
-
Change Solvent: If emulsions are a persistent problem, consider switching your extraction solvent from EtOAc to DCM, which is denser and often less prone to emulsion formation.
Section 3: Advanced Purification & Handling
When a standard workup is insufficient to achieve the desired purity, further steps are necessary.
FAQ 6: When is column chromatography necessary, and what are the recommended conditions?
Column chromatography is required when impurities are neutral and have similar solubility profiles to the product, making them difficult to remove by simple extraction.
Challenge: The basic pyridine nitrogen can interact strongly with the acidic silanol groups on standard silica gel, leading to significant peak tailing and poor separation.[5]
Protocol 2: Flash Column Chromatography
-
Stationary Phase: Standard silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A non-polar/polar solvent system is typically used. A good starting point is a gradient of Ethyl Acetate in Hexanes or Heptane.
-
Tailing Reduction: To mitigate peak tailing, add a small amount of a competing base to your eluent system.[5]
-
Add 0.5-1% triethylamine (TEA) to the mobile phase.
-
Causality: The TEA will preferentially bind to the active silanol sites on the silica, effectively "masking" them from your pyridine-containing product, resulting in a more symmetrical peak shape and better resolution.
-
-
Loading: Use the "dry loading" technique for best results. Dissolve your crude product in a minimal amount of a strong solvent (like DCM or Methanol), add a small amount of silica gel, and evaporate the solvent to dryness. This creates a free-flowing powder that can be carefully added to the top of your column.
| Parameter | Recommendation | Rationale & Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective choice. |
| Mobile Phase | Hexanes/Ethyl Acetate | Good starting polarity range. |
| DCM/Methanol | For more polar impurities. | |
| Additive | 0.5 - 1.0% Triethylamine (TEA) | Critical for good peak shape. Acts as a competing base to reduce tailing.[5] |
| Loading Method | Dry Loading | Prevents solvent effects and improves band sharpness. |
FAQ 7: What is the best way to recrystallize this compound?
Recrystallization is an excellent final purification step to obtain a high-purity, crystalline solid, especially after chromatography.
Protocol 3: Recrystallization
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Based on known solubility data[1], good candidates include:
-
Isopropanol
-
Ethyl Acetate / Hexanes mixture
-
Methanol / Water mixture
-
-
Procedure (using Isopropanol as an example):
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of hot isopropanol, swirling until the solid is fully dissolved. Add the solvent portion-wise to avoid using too much.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once crystal formation appears to have stopped, place the flask in an ice bath for 30 minutes to maximize precipitation.
-
Collect the crystals by vacuum filtration, washing the filter cake with a small amount of cold isopropanol to remove any residual soluble impurities.
-
Dry the purified crystals in a vacuum oven. The reported melting point is 142-145°C.[1]
-
FAQ 8: What are the recommended storage conditions for the final product?
Proper storage is essential to maintain the purity and integrity of your compound.
Recommendations:
-
Temperature: Store at 2-8°C.[1]
-
Atmosphere: Store under an inert atmosphere (e.g., Nitrogen or Argon) to protect against moisture and potential long-term degradation.[1]
-
Container: Use a well-sealed, airtight container to prevent moisture ingress.
References
Technical Support Center: Stability and Handling of 4-Chloro-N,N-dimethylpicolinamide
Welcome to the technical support guide for 4-Chloro-N,N-dimethylpicolinamide (CAS No. Not Available for this specific N,N-dimethyl analog, but related to 220000-87-3 for the N-methyl analog). This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights into the stability and handling of this versatile building block. Our goal is to equip you with the knowledge to anticipate potential challenges, troubleshoot experimental outcomes, and ensure the integrity of your reactions.
Frequently Asked Questions (FAQs)
Section 1: General Stability and Storage
Q1: What are the recommended storage conditions for this compound?
A1: To ensure long-term stability and purity, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1][2][3] For optimal preservation, particularly for long-term storage, maintaining an inert atmosphere (e.g., under nitrogen or argon) at 2-8°C is recommended.[4] This minimizes exposure to atmospheric moisture and oxygen, which can contribute to slow degradation over time.
Q2: How can I assess the purity of my this compound before use?
A2: It is crucial to verify the purity of your starting material to avoid downstream complications. The most common and effective methods are:
-
High-Performance Liquid Chromatography (HPLC): This is the industry standard for purity assessment, providing quantitative data on the main component and any impurities.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the compound's structure and detect organic impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is excellent for identifying the mass of the parent compound and detecting trace-level impurities or degradation products.
A quick purity check via HPLC is highly recommended before initiating a critical reaction, especially if the material has been stored for an extended period.
Section 2: Reactivity and Stability Under Reaction Conditions
Q3: Is this compound susceptible to nucleophilic aromatic substitution (SNAr)?
A3: Yes, this is the primary mode of reactivity and a key consideration for stability. The pyridine ring, activated by the electron-withdrawing N,N-dimethylpicolinamide group, makes the chloride at the C4 position a good leaving group. The compound is expected to react readily with various nucleophiles. Strong nucleophiles such as amines, thiols, and alkoxides can displace the chloride under relatively mild conditions.[5][6][7] This reactivity is often desired for synthesis but means the compound will be unstable in the presence of un-protected nucleophilic functional groups or reagents.
Q4: How stable is the amide bond to hydrolysis under acidic or basic conditions?
A4: Amide bonds are generally robust but can be hydrolyzed under forcing acidic or basic conditions, typically requiring elevated temperatures.
-
Acidic Conditions: Strong aqueous acids (e.g., 6M HCl) at high temperatures will likely lead to hydrolysis of the N,N-dimethylamide to the corresponding carboxylic acid. Under milder acidic conditions, such as those used in reaction workups (e.g., 1M HCl, aqueous), the compound is generally stable. The pyridine nitrogen will likely be protonated first.
-
Basic Conditions: Strong aqueous bases (e.g., 6M NaOH) combined with heating will also promote amide hydrolysis.[8] However, the compound is generally stable to milder inorganic bases like K₂CO₃ or Cs₂CO₃ at moderate temperatures, which are commonly used in cross-coupling reactions.[9] Be cautious with strong, non-nucleophilic bases at high temperatures, as they can promote other side reactions.
Q5: What is the stability of this compound in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig)?
A5: this compound is a suitable substrate for various palladium-catalyzed cross-coupling reactions. Aryl chlorides are known to be less reactive than the corresponding bromides or iodides, often requiring more active catalysts, ligands, and higher temperatures.[9]
Key Stability Considerations:
-
Thermal Stability: While the compound itself is thermally stable to a point, prolonged exposure to very high temperatures (>150°C) typical of some cross-coupling reactions could lead to degradation.
-
Ligand Compatibility: The pyridine nitrogen and amide oxygen could potentially coordinate to the palladium center, acting as a ligand themselves. This could influence the catalytic cycle, either beneficially or detrimentally. Careful selection of a strongly binding phosphine or N-heterocyclic carbene (NHC) ligand is recommended to outcompete substrate coordination and maintain catalytic activity.[10]
-
Base Compatibility: As discussed in Q4, the choice of base is critical. While bases are necessary for the catalytic cycle (e.g., in Suzuki or Buchwald-Hartwig reactions), strongly nucleophilic bases like NaOH or alkoxides could compete with the desired cross-coupling and lead to SNAr side products.[11] Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are generally preferred.
Troubleshooting Guide
Issue: My cross-coupling reaction with this compound is failing or giving low yield.
This guide provides a logical workflow to diagnose and resolve common issues encountered during reactions involving this compound.
Troubleshooting Workflow Diagram
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. nbinno.com [nbinno.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. Suzuki–Miyaura Cross-Coupling of Amides by N–C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts: Reaction Development, Scope and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Key Reagents in Sorafenib Synthesis: Moving Beyond 4-Chloro-N,N-dimethylpicolinamide Intermediates
For Researchers, Scientists, and Drug Development Professionals
The synthesis of sorafenib, a multi-kinase inhibitor vital in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma, has traditionally relied on a synthetic pathway involving the key intermediate 4-chloro-N,N-dimethylpicolinamide. While this route has proven effective, the landscape of chemical synthesis is continually evolving, with a strong emphasis on developing safer, more efficient, and scalable processes. This guide provides a detailed comparison of the established synthetic route with a significant alternative that avoids the use of hazardous isocyanates, offering a safer and more environmentally benign approach to the production of this critical therapeutic agent.
The Established Pathway: A Double-Edged Sword
The conventional synthesis of sorafenib hinges on the coupling of two key fragments: 4-(4-aminophenoxy)-N-methylpicolinamide and 4-chloro-3-(trifluoromethyl)phenyl isocyanate. The former is typically prepared from picolinic acid through a series of steps including chlorination and amidation to first yield 4-chloro-N-methylpicolinamide, which is then reacted with 4-aminophenol.
While this method is well-documented and has been scaled for industrial production, it possesses a significant drawback: the use of 4-chloro-3-(trifluoromethyl)phenyl isocyanate. Isocyanates are highly reactive and toxic compounds. Their large-scale production often involves the use of phosgene or its derivatives, such as triphosgene, which are extremely hazardous materials, posing significant safety and environmental risks.[1]
A Safer Alternative: The Phenyl Carbamate Route
An increasingly adopted alternative to the isocyanate-based synthesis of sorafenib involves the use of phenyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate. This approach circumvents the need for the hazardous isocyanate intermediate by forming the crucial urea linkage through a mechanistically different and safer pathway.
The overall synthetic strategy remains convergent, but the final urea formation step is modified. Instead of reacting 4-(4-aminophenoxy)-N-methylpicolinamide with an isocyanate, it is coupled with phenyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate. This reaction proceeds via aminolysis of the carbamate, a process that is generally milder and avoids the handling of highly toxic reagents.[1][2]
Mechanistic Advantage of the Phenyl Carbamate Route
The preference for the phenyl carbamate route extends beyond simply avoiding toxic precursors. The mechanism of urea formation from a phenyl carbamate and an amine is a nucleophilic acyl substitution. The amino group of 4-(4-aminophenoxy)-N-methylpicolinamide attacks the carbonyl carbon of the carbamate, leading to the displacement of the phenoxy group. This reaction is typically driven to completion by heating and can be catalyzed by a base.
Crucially, this method avoids the in situ generation of isocyanates under harsh conditions, which can be prone to side reactions, such as the formation of symmetric urea byproducts. The phenyl carbamate itself is a stable, crystalline solid that is easier and safer to handle, transport, and store compared to the corresponding isocyanate.[3]
Comparative Analysis: Isocyanate vs. Phenyl Carbamate Routes
| Feature | Established Isocyanate Route | Alternative Phenyl Carbamate Route | Rationale and Supporting Data |
| Key Reagent for Urea Formation | 4-chloro-3-(trifluoromethyl)phenyl isocyanate | Phenyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate | The carbamate is a stable solid, while the isocyanate is a highly reactive and toxic reagent. The synthesis of the isocyanate often requires phosgene or its derivatives.[1][4] |
| Safety and Handling | High risk due to the toxicity and reactivity of isocyanate and its precursors (phosgene). | Significantly lower risk. Phenyl carbamate is a more stable and less hazardous compound. | The avoidance of phosgene and isocyanates is a major driver for the adoption of the carbamate route in industrial settings.[1] |
| Overall Yield | Reported overall yields vary, with optimized processes reaching up to 74%.[5] | Overall yields are comparable or potentially higher due to cleaner reactions and fewer side products. Specific examples show high yields in the final coupling step.[6] | While a direct comparative study with identical starting materials and conditions is scarce in the public domain, the high-yielding nature of both the carbamate formation and its subsequent aminolysis suggests a highly efficient overall process. |
| Purity and Side Products | Can be prone to the formation of symmetrical urea byproducts from the isocyanate. | Generally cleaner reaction profile with a lower propensity for symmetric urea formation. | The controlled aminolysis of the carbamate allows for more selective formation of the desired unsymmetrical urea.[2] |
| Scalability | Scalable, but with significant safety and engineering controls required for handling hazardous materials. | More amenable to large-scale synthesis due to the use of safer and more stable intermediates. | The improved safety profile of the carbamate route makes it a more attractive option for industrial-scale production of sorafenib.[5] |
Experimental Protocols
Synthesis of 4-(4-aminophenoxy)-N-methylpicolinamide
This key intermediate is common to both the traditional and the alternative route.
Step 1: Synthesis of 4-chloro-N-methylpicolinamide
-
To a solution of 4-chloropicolinoyl chloride (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF), a solution of methylamine (typically a 2M solution in THF) is added dropwise at a low temperature (e.g., 0-5 °C).[7]
-
The reaction mixture is stirred for a specified period, typically a few hours, while allowing it to warm to room temperature.
-
The solvent is then removed under reduced pressure, and the residue is worked up, often by partitioning between an organic solvent (like ethyl acetate) and water.
-
The organic layer is washed, dried, and concentrated to yield 4-chloro-N-methylpicolinamide, often as a solid. Yields for this step are typically high, in the range of 80-95%.[7][8]
Step 2: Synthesis of 4-(4-aminophenoxy)-N-methylpicolinamide
-
To a solution of 4-aminophenol (1 equivalent) in a polar aprotic solvent like N,N-dimethylformamide (DMF), a strong base such as potassium tert-butoxide is added.[9]
-
The mixture is stirred at room temperature to form the potassium phenoxide salt.
-
4-chloro-N-methylpicolinamide (1 equivalent) and a milder base like potassium carbonate are then added to the reaction mixture.
-
The mixture is heated (e.g., to 80°C) for several hours until the reaction is complete (monitored by TLC or HPLC).[9]
-
After cooling, the reaction mixture is subjected to an aqueous workup and extraction with an organic solvent.
-
The product, 4-(4-aminophenoxy)-N-methylpicolinamide, is typically isolated as a solid after purification, with reported yields around 80%.[9]
Synthesis of Phenyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate
This is the key reagent in the alternative synthetic route.
-
4-chloro-3-(trifluoromethyl)aniline (1 equivalent) is dissolved in a suitable solvent, such as dichloromethane (DCM), along with a base, typically a tertiary amine like triethylamine or pyridine.[10][11]
-
The solution is cooled in an ice bath.
-
Phenyl chloroformate (a slight excess, e.g., 1.1 equivalents) is added dropwise to the cooled solution.
-
The reaction mixture is stirred for a period, allowing it to warm to room temperature.
-
An aqueous workup is performed to remove the amine salt and any excess reagents.
-
The organic layer is dried and concentrated to yield phenyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate, which can be further purified by recrystallization. This step is also high-yielding, often exceeding 90%.[10]
Final Step: Sorafenib Synthesis via the Phenyl Carbamate Route
-
4-(4-aminophenoxy)-N-methylpicolinamide (1 equivalent) and phenyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate (1 equivalent) are dissolved in a high-boiling polar solvent such as pyridine or DMF.[1]
-
The reaction mixture is heated (e.g., to 80-100°C) for several hours.
-
The progress of the reaction is monitored by an appropriate analytical technique.
-
Upon completion, the solvent is removed under vacuum, and the crude product is purified, typically by recrystallization or column chromatography, to afford sorafenib.
Visualizing the Synthetic Pathways
Established Isocyanate Route
Caption: Established synthetic route to sorafenib via the hazardous isocyanate intermediate.
Alternative Phenyl Carbamate Route
Caption: Safer, alternative synthetic route to sorafenib using a stable phenyl carbamate intermediate.
Conclusion
The synthesis of sorafenib has evolved from its initial conception to more refined, safer, and potentially more efficient industrial processes. While the traditional route involving this compound and a subsequent isocyanate coupling has been the bedrock of its production, the alternative pathway utilizing a phenyl carbamate intermediate presents a compelling case for its adoption as the new standard. The significant improvement in safety by avoiding highly toxic reagents like phosgene and isocyanates, coupled with a clean reaction profile and high yields, makes the phenyl carbamate route a superior choice from both an environmental and an economic perspective. For researchers and drug development professionals, understanding and implementing these advanced synthetic strategies is crucial for the sustainable and responsible production of life-saving medicines.
References
- 1. tarjomefa.com [tarjomefa.com]
- 2. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 3. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate - Google Patents [patents.google.com]
- 5. WO2009054004A2 - Process for the preparation of sorafenib - Google Patents [patents.google.com]
- 6. thieme-connect.de [thieme-connect.de]
- 7. Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 4-(4-Aminophenoxy)-N-methylpicolinamide synthesis - chemicalbook [chemicalbook.com]
- 10. Carbamic acid,N-[4-chloro-3-(teifluoromethyl)phenyl]-,phenyl ester synthesis - chemicalbook [chemicalbook.com]
- 11. Phenyl N-[4-chloro-3-(trifluoromethyl)phenyl]carbamate - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Kinase Inhibitor Scaffolds: A Comparative Analysis of 4-Chloro-N,N-dimethylpicolinamide and Other Privileged Building Blocks
Introduction: The Central Role of Scaffolds in Kinase Inhibitor Design
The human kinome, comprising over 500 protein kinases, represents one of the most critical families of drug targets in modern medicine. The aberrant activity of these enzymes is a cornerstone of numerous pathologies, most notably cancer, making the development of small molecule protein kinase inhibitors (PKIs) a central focus of therapeutic research.[1][2] At the heart of this endeavor lies the concept of the "privileged scaffold"—a molecular framework that has repeatedly demonstrated the ability to bind to the highly conserved ATP-binding site of kinases.[1][3][4] These scaffolds serve as the foundational blueprint upon which medicinal chemists build potency, selectivity, and drug-like properties.
This guide provides an in-depth comparison of several key building blocks used in the synthesis of kinase inhibitors. We will begin with a detailed examination of 4-Chloro-N,N-dimethylpicolinamide, a versatile and reactive building block, and then benchmark it against other widely recognized privileged scaffolds: pyrazoles, indazoles, and pyrazolopyrimidines. Through a lens of synthetic accessibility, mechanistic rationale, and comparative performance data, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their kinase inhibitor discovery programs.
Featured Building Block: this compound
This compound has emerged as a valuable intermediate in pharmaceutical synthesis due to its defined reactivity and utility in constructing complex molecular architectures.[5] Its structure, featuring a chlorinated pyridine ring and a dimethylcarboxamide group, offers specific handles for synthetic elaboration.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₉ClN₂O | [6] |
| Molecular Weight | 184.62 g/mol | [6] |
| CAS Number | 245293-41-4 | [6] |
| Appearance | White to off-white crystalline powder | [5] |
| Melting Point | 142-145°C (decomposes) | [5] |
| Solubility | Soluble in DMSO, methanol; sparingly soluble in water | [5] |
Synthesis and Reactivity
The synthesis of this compound is typically achieved from picolinic acid. The process involves chlorination, often using a combination of thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃), followed by amidation with dimethylamine.[7][8] The use of potassium carbonate (K₂CO₃) as a base in the amidation step has been shown to be an effective alternative to triethylamine, offering milder reaction conditions and improved yields.[7]
Caption: Synthetic pathway for this compound.
The primary value of this building block lies in the reactivity of the chloro-substituent, which readily participates in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[5] This allows for the strategic introduction of diverse aryl and heteroaryl moieties, a cornerstone of modern kinase inhibitor design.
Alternative Privileged Scaffolds: A Comparative Overview
While the picolinamide core is effective, a significant portion of successful kinase inhibitors are built upon other heterocyclic systems. Here, we evaluate three of the most prominent classes.
-
Pyrazoles and Aminopyrazoles : The pyrazole ring is a quintessential privileged scaffold in medicinal chemistry, featured in eight FDA-approved small molecule kinase inhibitors.[1][9] Its synthetic accessibility and versatile nature as a bioisosteric replacement for other groups make it a staple in PKI development.[1][10] Aminopyrazole derivatives are particularly effective as they can form critical hydrogen bond interactions with the kinase hinge region.[11][12] This scaffold is found in inhibitors targeting a wide array of kinases, including JAK, Aurora, MAPK, B-Raf, and c-Met.[1][10]
-
Indazoles : The indazole core is another key pharmacophore, forming the foundation of approved drugs such as Axitinib and Pazopanib.[13][14] Indazole derivatives have demonstrated broad utility as inhibitors of both tyrosine and serine/threonine kinases, with significant applications in targeting angiogenesis through VEGFR inhibition.[13][15][16]
-
Pyrazolopyrimidines : Fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyrimidines are highly effective kinase inhibitor scaffolds.[2][3][17] Their structure is bioisosteric to the adenine base of ATP, allowing them to act as effective "hinge-binders" that mimic the natural substrate's interactions.[2][3] This scaffold is famously represented by the BTK inhibitor Ibrutinib.[2][3]
Comparative Analysis: Choosing the Right Scaffold
The selection of a building block is a multi-faceted decision, balancing synthetic feasibility with the desired biological activity profile.
Synthetic Accessibility and Versatility
-
This compound : Offers a straightforward and often high-yielding synthesis.[7] Its primary utility comes from the predictable reactivity of the C4-chloro group in cross-coupling reactions, allowing for late-stage diversification.
-
Pyrazoles/Indazoles : These scaffolds benefit from well-established and diverse synthetic methodologies, allowing for functionalization at multiple positions on the ring systems.[13] This provides chemists with extensive opportunities to modulate potency, selectivity, and pharmacokinetic properties.
-
Pyrazolopyrimidines : While their synthesis can be more complex than simple monocyclic heterocycles, established routes exist.[17] Their rigid, fused structure can offer advantages in pre-organizing the molecule for optimal binding, though it may present greater synthetic challenges for diversification.
Structural and Mechanistic Rationale
Nearly all competitive kinase inhibitors function by occupying the ATP-binding site. The chosen scaffold plays a pivotal role in anchoring the molecule to the "hinge region," a flexible loop connecting the N- and C-lobes of the kinase domain.
Caption: Competitive inhibition at the kinase ATP-binding site.
All the discussed scaffolds—picolinamides, pyrazoles, indazoles, and pyrazolopyrimidines—are excellent hydrogen bond acceptors and/or donors, enabling them to form the key interactions with the backbone amides of the hinge region that are critical for potent inhibition.[2][3][4][11] The choice between them often depends on the specific topology of the target kinase's active site and the desired vectors for substitution to achieve selectivity.
Performance Data: A Head-to-Head Look at Potency
Directly comparing IC₅₀ values across different publications can be challenging due to variations in assay conditions.[16] However, by examining inhibitors developed for the same target class, we can discern trends in the potency achievable with each scaffold.
Table 1: Comparative Inhibitory Activity Against Aurora Kinases
Aurora kinases are critical regulators of mitosis and are frequently overexpressed in tumors.
| Scaffold Class | Example Compound | Target | IC₅₀ | Reference |
| Picolinamide | Compound 6p Derivative | Aurora-B | Selective Inhibition (potency not quantified as IC₅₀) | [18] |
| Indazole | Indazole Derivative 17 | Aurora-A | 26 nM | [16] |
| Indazole | Indazole Derivative 21 | Aurora-B | 31 nM | [16] |
| Indazole | Tozasertib (VX-680) | Aurora-A | 2.5 nM | [16] |
| Indazole | Barasertib (AZD1152) | Aurora-B | 0.37 nM | [16] |
| Pyrazole | Tozasertib (contains pyrazole) | Aurora-A | Potent Inhibition | [10] |
Insight: The indazole and pyrazole scaffolds have been extensively optimized to produce highly potent, nanomolar inhibitors of Aurora kinases, with several advancing to clinical trials. While picolinamide-based inhibitors also show activity, the public data for this specific target class is less mature compared to the indazole family.
Table 2: Comparative Inhibitory Activity Against VEGFR-2
VEGFR-2 is a primary mediator of angiogenesis, a critical process for tumor growth.
| Scaffold Class | Example Compound | Target | IC₅₀ | Reference |
| Indazole | Pazopanib | VEGFR-2 | 30 nM | [13] |
| Indazole | Indazole-sulfonamide 13i | VEGFR-2 | 34.5 nM | [13] |
| Pyrimido[4,5-b]indole | Compound 5 | VEGFR-2 | Potent & Selective (comparable to Sunitinib) | [19] |
Insight: The indazole scaffold is a validated and highly effective core for potent VEGFR-2 inhibitors, as exemplified by the approved drug Pazopanib. Other heterocyclic systems, such as the pyrimido[4,5-b]indole scaffold, have also been successfully employed to achieve comparable potency.
Key Experimental Protocols
To ensure the principles of trustworthiness and reproducibility, this section provides detailed, actionable protocols for key synthetic and analytical procedures.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Chloro-Heterocycle
This palladium-catalyzed reaction is fundamental for elaborating building blocks like this compound.
Caption: Standard workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Chloro-heterocycle (e.g., this compound) (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (degassed, typically in a 4:1 ratio)
-
Schlenk flask or similar reaction vessel suitable for inert atmosphere chemistry
Procedure:
-
To a Schlenk flask under a positive pressure of nitrogen or argon, add the chloro-heterocycle, arylboronic acid, Pd(dppf)Cl₂, and the carbonate base.[20]
-
Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[20]
-
Add the degassed solvent mixture (e.g., 4:1 dioxane/water) via syringe to achieve a final substrate concentration of approximately 0.1 M.[20]
-
Heat the reaction mixture to 80-100°C with vigorous stirring.[21]
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).[20][21]
-
Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Separate the layers. Extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[20]
-
Purify the crude product by silica gel column chromatography to yield the desired coupled product.
Protocol 2: In Vitro Kinase Inhibition Assay (General Principle)
This protocol outlines a general method, such as the ADP-Glo™ Kinase Assay, to determine the IC₅₀ of a test compound.
Principle: The assay quantifies the amount of ADP produced during the kinase reaction. As kinase activity is inhibited, the amount of ADP decreases. The luminescence signal is inversely proportional to kinase activity.
Procedure:
-
Kinase Reaction: In a multi-well plate, combine the kinase, the appropriate substrate, ATP, and varying concentrations of the test inhibitor in a suitable kinase buffer. Incubate at the optimal temperature (e.g., 30°C) for a set period (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for approximately 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent, which contains luciferase and luciferin, to convert the newly produced ADP into ATP, and then into a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Signal Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve (e.g., four-parameter logistic fit) to calculate the IC₅₀ value.
Protocol 3: Kinome Profiling for Selectivity Assessment
For a comprehensive understanding of an inhibitor's selectivity, kinome-wide profiling is the gold standard. Techniques like chemical proteomics using multiplex inhibitor beads (MIBs) or broad kinase screening panels provide invaluable data.[22][23][24]
Principle (Kinobeads):
-
A mixture of broad-spectrum kinase inhibitors is immobilized on beads.[24][25]
-
These "Kinobeads" are incubated with a cell lysate, capturing a large portion of the expressed kinome.[24]
-
A test inhibitor is added in competition. The inhibitor will displace kinases from the beads according to its binding affinity.
-
After washing, the proteins remaining on the beads are identified and quantified by mass spectrometry.
-
By comparing the protein profile with and without the competing inhibitor, a comprehensive, unbiased selectivity profile can be generated.[26]
Conclusion and Future Perspectives
The choice of a core scaffold is a foundational decision in the design of a kinase inhibitor.
-
This compound represents a highly practical and synthetically tractable building block. Its value lies in its predictable reactivity in key cross-coupling reactions, making it an excellent choice for library synthesis and lead optimization campaigns where rapid diversification is paramount.
-
Pyrazoles and Indazoles are validated, "battle-tested" privileged scaffolds. Their rich synthetic history provides a vast toolbox for chemists, and their presence in numerous clinical and approved drugs demonstrates their inherent drug-like qualities and ability to form high-potency interactions with a multitude of kinase targets.[1][9][13]
-
Pyrazolopyrimidines offer the distinct advantage of being direct bioisosteres of adenine.[2][3] This inherent mimicry of the natural substrate makes them powerful starting points for designing potent ATP-competitive inhibitors, particularly when a rigid, pre-organized conformation is desired.
Ultimately, the optimal building block is context-dependent. For programs targeting well-understood kinases, leveraging a validated scaffold like a pyrazole or indazole may be the most efficient path. For exploratory programs or those requiring novel chemical space, the synthetic flexibility offered by building blocks like this compound provides an excellent platform for innovation. The continuous evolution of synthetic methodologies and a deeper understanding of kinase structural biology will undoubtedly unveil new privileged scaffolds, further enriching the arsenal available to drug discovery scientists in the fight against kinase-driven diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. 4-Chloro-N-methylpicolinamide | C7H7ClN2O | CID 1476814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 4-Chloro-N, N-Dimethyl Pyridine Car Box Amide | Atlantis Press [atlantis-press.com]
- 9. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents | MDPI [mdpi.com]
- 19. Synthesis and biological activity of 5-chloro-N4-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Dynamic profiling of the glioma kinome – C. Ryan Miller Lab [sites.uab.edu]
- 23. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 24. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Chemoproteomic Selectivity Profiling of PIKK and PI3K Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Activity-Based Kinome Profiling Using Chemical Proteomics and ATP Acyl Phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 4-Chloro-N,N-dimethylpicolinamide and 4-chloro-N-methylpicolinamide
In the landscape of pharmaceutical and agrochemical intermediate synthesis, the choice between structurally similar building blocks can have profound implications on reaction efficiency, scalability, and overall cost-effectiveness. This guide provides an in-depth, objective comparison of the synthetic routes to two closely related picolinamide derivatives: 4-Chloro-N,N-dimethylpicolinamide and 4-chloro-N-methylpicolinamide. By examining the nuances of reagent selection, reaction conditions, and product isolation, we aim to equip researchers and process chemists with the insights needed to make informed decisions in their synthetic endeavors.
The core distinction between these two molecules lies in the substitution on the amide nitrogen—a dimethylamino group versus a methylamino group. This seemingly minor difference introduces variability in the physical properties and reactivity of the amine nucleophiles, which in turn influences the optimal conditions for synthesis.
General Synthetic Approach: Nucleophilic Acyl Substitution
The most common and direct pathway to both target amides is the nucleophilic acyl substitution of an activated 4-chloropicolinic acid derivative. The reaction typically proceeds by converting 4-chloropicolinic acid to a more reactive species, such as an acyl chloride, which is then treated with the corresponding amine (dimethylamine or methylamine) to form the desired amide bond.
Caption: General reaction scheme for picolinamide synthesis.
Comparative Synthesis Analysis
The choice between synthesizing the N,N-dimethyl or the N-methyl analog hinges on several key experimental factors. Below, we dissect these variables to provide a clear comparison.
Reagent Selection and Handling
The primary difference lies in the choice of the amine nucleophile:
-
Dimethylamine ((CH₃)₂NH): A secondary amine, it is commercially available as a gas or, more commonly, as a solution in water (typically 40%), ethanol, or tetrahydrofuran (THF).[1] It is a stronger base (pKa 10.73) than methylamine.[2] The use of an aqueous solution is often cost-effective for large-scale synthesis, while solutions in organic solvents are preferred when strict anhydrous conditions are necessary.
-
Methylamine (CH₃NH₂): A primary amine, it is also available as a gas or in aqueous or alcoholic solutions.[3] It is slightly less basic (pKa 10.64) than dimethylamine.[2] The presence of two N-H protons makes it theoretically capable of double acylation, although this is rarely an issue under controlled conditions.
The choice of reagent form (gas vs. solution) impacts reactor setup and safety protocols. Gaseous amines require specialized handling equipment, whereas solutions are generally easier to manage in standard laboratory glassware.
Reaction Conditions and Performance
The synthesis of both compounds typically starts from a common intermediate, 4-chloropicolinoyl chloride, which can be generated by reacting 4-chloropicolinic acid with thionyl chloride (SOCl₂).[4] An optimized procedure for this activation step involves using a mixture of SOCl₂ and phosphorus oxychloride (POCl₃), which can increase the yield of the acyl chloride to over 93%.[5]
Once the acyl chloride is formed, the subsequent amidation step is where the pathways diverge.
For 4-chloro-N-methylpicolinamide:
-
A high-yield synthesis involves reacting methyl 4-chloropicolinate with an aqueous solution of methylamine.[6] This method avoids the need for an organic solvent in the amidation step, presenting a greener and more cost-effective option. Yields as high as 98% with 98% purity have been reported using this process.[6]
-
Another approach utilizes a solution of methylamine in THF with magnesium chloride, which also reports a very high yield of 98.5%.[7] The role of MgCl₂ is likely to coordinate with the reactants and facilitate the reaction.
For this compound:
-
Synthesis often involves the reaction of 4-chloropicolinoyl chloride with dimethylamine. One study highlights an optimized process using potassium carbonate (K₂CO₃) as the base instead of triethylamine.[5] This change was reported to shorten the reaction time from 28 hours to 4.5 hours and increase the yield from 78.2% to 87.8%.[5] This demonstrates a significant process improvement by simply changing the base.
| Parameter | 4-chloro-N-methylpicolinamide | This compound | Reference |
| Amine Reagent | Methylamine (Primary Amine) | Dimethylamine (Secondary Amine) | [3] |
| Typical Precursor | Methyl 4-chloropicolinate | 4-Chloropicolinoyl chloride | [5][6] |
| Base | Not always required (amine is base) | K₂CO₃ (optimized) or Et₃N | [5] |
| Solvent | Water or THF | Chlorobenzene or other organic solvents | [5][6][7] |
| Reported Yield | Up to 98.5% | Up to 87.8% (optimized) | [5][6][7] |
| Reaction Time | ~2 hours | ~4.5 hours (optimized) | [5][7] |
Work-up and Purification
The final stage of the synthesis involves isolating and purifying the product. The methods are generally similar for both compounds but can be influenced by their physical properties. 4-chloro-N-methylpicolinamide is described as a white to off-white crystalline powder, whereas some reports describe the crude product as an oil.[7][8]
Standard purification techniques for these amides include:
-
Extraction: After quenching the reaction, the product is typically extracted into an organic solvent like ethyl acetate. The combined organic phases are then washed with brine, dried, and concentrated.[7]
-
Crystallization/Recrystallization: This is often the method of choice for purifying solid amides to achieve high purity.[9] Solvents like ethanol or acetonitrile can be effective.[9]
-
Chromatography: For laboratory-scale purifications or when high purity is critical and crystallization is difficult, column chromatography is employed.[4][10]
The choice of purification method will depend on the scale of the reaction and the required purity of the final product.[11][12] For industrial-scale production, crystallization is generally preferred over chromatography due to cost and scalability.
Experimental Protocols
Below are representative, step-by-step protocols derived from the literature for the synthesis of each compound.
Protocol 1: Synthesis of 4-chloro-N-methylpicolinamide[7]
Caption: Workflow for 4-chloro-N-methylpicolinamide synthesis.
-
Reaction Setup: Dissolve methyl 4-chloropicolinate (1.0 eq) and dry magnesium chloride (0.5 eq) in anhydrous tetrahydrofuran (THF).
-
Amine Addition: To the solution, add a 2M solution of methylamine in THF (1.76 eq) dropwise over 10 minutes.
-
Reaction: Stir the resulting suspension for 2 hours at room temperature.
-
Work-up: Quench the reaction by adding water and 1M hydrochloric acid.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product.
Protocol 2: Optimized Synthesis of this compound[5]
-
Acid Chloride Formation: Prepare 4-chloropicolinoyl chloride by reacting 4-chloropicolinic acid with a 5:1 mixture of SOCl₂:POCl₃ in chlorobenzene at 85°C for 15 hours. Concentrate the mixture to obtain the crude acyl chloride.
-
Amidation Setup: In a separate flask, dissolve dimethylamine hydrochloride (1.0 eq) and potassium carbonate (K₂CO₃) in a suitable solvent.
-
Acyl Chloride Addition: Slowly add the crude 4-chloropicolinoyl chloride (1.05 eq) to the amine mixture while maintaining the temperature.
-
Reaction: Stir the mixture for approximately 4.5 hours.
-
Work-up and Purification: Follow a standard aqueous work-up and extraction procedure as described in Protocol 1 to isolate the final product.
Mechanistic and Practical Considerations
The underlying mechanism for both reactions is a nucleophilic acyl substitution. The amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the activated acyl chloride.
-
Basicity and Nucleophilicity: Dimethylamine is slightly more basic than methylamine due to the inductive electron-donating effect of the two methyl groups, which increases the electron density on the nitrogen atom.[2][13] This can sometimes translate to higher reactivity, although steric hindrance from the two methyl groups can counteract this effect. In this specific case, the reaction conditions appear to be the more dominant factor in determining overall efficiency.
-
Scalability: For large-scale industrial synthesis, the route for 4-chloro-N-methylpicolinamide that uses an aqueous methylamine solution and avoids organic solvents in the amidation step is highly advantageous.[6] It reduces costs, simplifies handling, and improves the environmental footprint of the process.
-
Byproducts: A potential side reaction in the synthesis of 4-chloro-N-methylpicolinamide is the nucleophilic substitution of the 4-chloro group on the pyridine ring by methylamine, especially at higher temperatures.[6] The described methods, which run at or near room temperature, effectively minimize this impurity.
Conclusion
Both this compound and 4-chloro-N-methylpicolinamide can be synthesized in high yields from common starting materials. The choice between them from a synthetic standpoint may be guided by the following considerations:
-
For 4-chloro-N-methylpicolinamide: The synthesis is exceptionally high-yielding (up to 98.5%) and can be performed using environmentally friendly conditions (aqueous amine solution), making it an attractive option for large-scale production.[6][7]
-
For this compound: While historical yields were lower, optimized procedures using K₂CO₃ as a base have significantly improved efficiency, achieving yields up to 87.8% with drastically reduced reaction times.[5]
Ultimately, the decision will depend on the specific project requirements, including scale, cost constraints, and available equipment. The data presented here indicates that highly efficient and optimized routes are available for both compounds, allowing chemists to select the most appropriate molecule and process for their drug development or research programs.
References
- 1. chemcess.com [chemcess.com]
- 2. Methylamine vs Dimethylamine: How Structural Differences Impact Fragrance Applications [elchemy.com]
- 3. differencebetween.com [differencebetween.com]
- 4. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN102675197A - Method for preparing 4-chlorin-N-methylpyridine-2-formamide serving as sorafenib intermediate - Google Patents [patents.google.com]
- 7. 4-Chloro-N-methylpicolinamide synthesis - chemicalbook [chemicalbook.com]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. openaccesspub.org [openaccesspub.org]
- 11. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
- 12. physics.emu.edu.tr [physics.emu.edu.tr]
- 13. quora.com [quora.com]
A Senior Application Scientist's Guide to Picolinamide-Assisted C–H Functionalization: A Comparative Analysis
In the landscape of modern drug discovery, the pressure to rapidly synthesize and modify complex molecular architectures is immense. Traditional synthetic routes, often encumbered by multi-step sequences for installing and manipulating functional groups, are giving way to more elegant and efficient strategies. Among these, transition-metal-catalyzed C–H functionalization has emerged as a paramount tool, allowing for the direct conversion of ubiquitous C–H bonds into valuable C–C and C-heteroatom linkages. However, the chief challenge in C–H functionalization is control—specifically, regioselectivity. This guide delves into the distinct advantages of using picolinamide (PA) and its derivatives, such as 4-Chloro-N,N-dimethylpicolinamide, as a premier directing group to achieve unparalleled precision in drug synthesis.
The picolinamide moiety functions as a robust, bidentate directing group, capable of forming a stable five-membered palladacycle intermediate that steers the catalyst to a specific C–H bond. This chelation-assisted strategy is the key to its effectiveness. While other directing groups exist, the picolinamide auxiliary offers a compelling combination of reactivity, versatility, and, most critically, ease of removal under mild conditions—a factor that profoundly impacts its practical utility in complex synthetic campaigns.
The Core Advantage: Mechanism and Unrivaled Selectivity
The primary function of the picolinamide group is to act as an "internal ligand," coordinating to a metal catalyst (most commonly palladium) and delivering it to a proximate C–H bond.[1] This mechanism effectively overrides the inherent reactivity of the substrate, enabling functionalization at sites that would be otherwise inaccessible.
References
A Senior Application Scientist's Guide to the Spectroscopic Validation of 4-Chloro-N,N-dimethylpicolinamide Derivatives
Introduction: Beyond Synthesis - The Imperative of Structural Verification
This guide provides an in-depth comparison of the essential spectroscopic techniques required to validate the structure and purity of 4-Chloro-N,N-dimethylpicolinamide and its derivatives. We will move beyond rote protocols to discuss the causality behind our experimental choices, demonstrating how a multi-technique approach forms a self-validating system, essential for meeting the stringent standards of pharmaceutical research and regulatory bodies.[1][2][3] The methods discussed—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—are complementary, each providing a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[4] For substituted picolinamides, NMR is indispensable for confirming the precise arrangement of substituents on the pyridine ring and verifying the integrity of the amide moiety.
Expertise & Experience: Why NMR is Paramount
The ¹H and ¹³C NMR spectra of this compound derivatives are rich with information. The electron-withdrawing nature of the pyridine nitrogen atom significantly deshields adjacent protons and carbons, causing them to resonate at higher chemical shifts (downfield).[4][5][6] The chlorine atom at the 4-position and the dimethylamide group at the 2-position further influence the electronic environment, creating a unique spectral fingerprint. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are then used to piece together the molecular framework by establishing proton-proton and proton-carbon correlations, respectively. This interconnected data provides a self-validating system; a proposed structure is only considered correct when every proton and carbon signal, along with their correlations, is fully and consistently accounted for.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound into a clean, dry NMR tube.
-
Solvent Selection: Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a known internal standard, typically 0.03% v/v Tetramethylsilane (TMS). The choice of solvent is critical as it can influence chemical shifts.[4]
-
Dissolution: Cap the NMR tube and gently invert it until the sample is fully dissolved. If necessary, use a vortex mixer or sonicator.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal magnetic field homogeneity and spectral resolution.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. A typical experiment involves 16-64 scans, a spectral width of ~16 ppm, and a relaxation delay of 1-2 seconds.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) signal. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate the signals to determine the relative number of protons for each resonance.
Data Presentation: Comparative ¹H NMR Data
The table below outlines the expected ¹H NMR signals for the parent compound, this compound, and a hypothetical alternative, 4-Fluoro-N,N-dimethylpicolinamide, illustrating how a change in the halogen substituent is clearly reflected in the spectrum.
| Compound | Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-6 (α to N) | ~8.50 | d | ~5.2 |
| H-5 (β to N) | ~7.80 | dd | ~5.2, 1.8 | |
| H-3 (β to N) | ~7.40 | d | ~1.8 | |
| N(CH₃)₂ | ~3.10, ~3.00 (rotamers) | s, s | N/A | |
| 4-Fluoro-N,N-dimethylpicolinamide | H-6 (α to N) | ~8.55 | d | ~5.5 |
| H-5 (β to N) | ~7.65 | ddd | ~8.5 (JH-F), 5.5, 2.0 | |
| H-3 (β to N) | ~7.15 | dd | ~5.0 (JH-F), 2.0 | |
| N(CH₃)₂ | ~3.12, ~3.02 (rotamers) | s, s | N/A |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. The presence of rotamers for the N,N-dimethyl group is common due to restricted rotation around the C-N amide bond.
Visualization: NMR Analysis Workflow & Molecular Structure
Caption: General workflow for NMR spectroscopic analysis.
Caption: Structure of this compound with key protons labeled.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Rapid Functional Group Confirmation
FT-IR spectroscopy is a fast, non-destructive technique that provides information about the vibrational modes of functional groups within a molecule. For this compound derivatives, it serves as an excellent complementary technique to NMR, rapidly confirming the presence of the critical amide carbonyl group and other key structural features.
Expertise & Experience: What to Look For
The diagnostic value of FT-IR lies in its ability to identify characteristic absorptions. The most crucial peak for this class of compounds is the amide I band (C=O stretch), which is typically strong and appears in the 1680-1630 cm⁻¹ region.[7] Its presence is a primary indicator of successful amide bond formation. Other important vibrations include the C-N stretch of the amide, aromatic C=C stretching, and the C-Cl stretch, which provides evidence of the halogen's incorporation.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Perform a background scan to record the spectrum of the ambient environment, which will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed for the presence of characteristic functional group peaks.
Data Presentation: Characteristic FT-IR Absorptions
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Amide C=O | Stretch (Amide I Band) | 1680 - 1630 | Strong |
| Aromatic C=C | Stretch | 1600 - 1450 | Medium to Strong |
| Amide C-N | Stretch | 1350 - 1250 | Medium |
| C-H (Aromatic) | Stretch | 3100 - 3000 | Medium to Weak |
| C-H (Alkyl) | Stretch | 3000 - 2850 | Medium |
| C-Cl | Stretch | 800 - 600 | Medium to Strong |
Visualization: FT-IR Experimental Workflow
Caption: Workflow for ATR-FT-IR analysis.
Mass Spectrometry (MS): Unambiguous Molecular Weight and Formula Confirmation
Mass spectrometry is the definitive technique for determining the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) further provides an extremely accurate mass measurement, which can be used to confirm the elemental formula. For halogenated compounds, MS offers a unique and powerful validation feature: the isotopic pattern.
Expertise & Experience: The Chlorine Isotope Signature
Nature has provided a built-in validation marker for chlorinated compounds. Chlorine exists as two stable isotopes: ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance).[8][9][10] Consequently, any molecule containing a single chlorine atom will exhibit two molecular ion peaks in its mass spectrum, separated by two mass units (m/z). The peak corresponding to the molecule with ³⁵Cl (the M peak) and the one with ³⁷Cl (the M+2 peak) will appear in a characteristic intensity ratio of approximately 3:1.[8][9] Observing this pattern is unequivocal proof of the presence of one chlorine atom in the molecule.
Experimental Protocol: Electrospray Ionization (ESI) MS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The solvent should be of high purity (LC-MS grade).
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 μL/min).
-
Instrument Parameters: Set the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve a stable ion signal. Positive ion mode is typically used to detect the protonated molecule, [M+H]⁺.
-
Mass Analysis: Acquire the mass spectrum over a relevant m/z range. For HRMS, use a Time-of-Flight (TOF) or Orbitrap mass analyzer to achieve mass accuracy in the low ppm range.
-
Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion and its corresponding [M+H+2]⁺ isotopic peak. Compare the measured accurate mass to the calculated theoretical mass for the proposed elemental formula. Verify that the M and M+2 peaks exhibit the expected ~3:1 intensity ratio.
Data Presentation: MS Data and Isotopic Pattern
| Parameter | This compound (C₈H₉ClN₂O) |
| Calculated Exact Mass ([M]) | 184.0403 |
| Expected [M+H]⁺ (for ³⁵Cl) | 185.0476 |
| Expected [M+H+2]⁺ (for ³⁷Cl) | 187.0447 |
| Expected Intensity Ratio | ~100 : 32 (3:1) |
Visualization: Mass Spectrometry Workflow
Caption: Conceptual workflow for ESI-Mass Spectrometry.
Conclusion: A Triad of Techniques for Unimpeachable Validation
The spectroscopic validation of this compound derivatives is not achieved by a single technique but by the convergence of evidence from a triad of complementary methods.
-
NMR provides the definitive structural framework and connectivity.
-
FT-IR offers rapid confirmation of essential functional groups.
-
MS confirms the molecular weight and elemental formula, with the chlorine isotopic pattern serving as an unambiguous signature.
When the data from all three analyses are consistent with the proposed structure, a high degree of confidence in the compound's identity and purity is achieved. This rigorous, multi-faceted approach ensures the generation of reliable, reproducible data, which is the bedrock of successful drug development and a non-negotiable requirement for regulatory submission.[1][11][12]
References
- 1. upm-inc.com [upm-inc.com]
- 2. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 3. emerypharma.com [emerypharma.com]
- 4. benchchem.com [benchchem.com]
- 5. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 6. What is the NMR spectrum of Pyridine Series compounds like? - Blog [m.btcpharmtech.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. scielo.br [scielo.br]
- 12. wjarr.com [wjarr.com]
The Chemist's Compass: A Cost-Benefit Analysis of Sorafenib Synthesis Precursors
For researchers and process chemists in the pharmaceutical industry, the synthesis of an active pharmaceutical ingredient (API) like sorafenib is a multi-faceted challenge. The chosen synthetic route must not only be efficient in terms of yield and purity but also economically viable and environmentally sustainable for large-scale production. This guide provides an in-depth cost-benefit analysis of different precursors and synthetic strategies for sorafenib, moving beyond simple procedural descriptions to explain the underlying chemical logic and practical implications of each approach.
Introduction to Sorafenib and its Synthetic Challenges
Sorafenib is a multi-kinase inhibitor crucial for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. Its structure features a central diaryl urea moiety connecting a pyridine ring to a trifluoromethyl-substituted phenyl ring. The primary challenge in its synthesis lies in the efficient and safe formation of this urea linkage and the diaryl ether bond. Historically, syntheses have relied on hazardous reagents like phosgene and isocyanates, prompting the development of safer and more cost-effective alternatives.[1]
This guide will dissect three prevalent synthetic strategies, evaluating them based on precursor cost, overall yield, process safety, and operational simplicity.
Synthetic Strategies: A Comparative Overview
The synthesis of sorafenib can be broadly categorized into three approaches, primarily differing in the sequence of key bond formations: the "Ether First" linear approach, the "Urea First" convergent approach, and routes employing safer urea formation reagents.
Caption: High-level overview of the main synthetic approaches to sorafenib.
Route 1: The "Ether First" Linear Approach
This classical and widely documented strategy involves the initial formation of the diaryl ether bond, followed by the construction of the urea linkage in the final step. The key intermediate is 4-(4-aminophenoxy)-N-methylpicolinamide.
Synthetic Pathway
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Chloro-N,N-dimethylpicolinamide
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to protecting laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-Chloro-N,N-dimethylpicolinamide, a chlorinated picolinamide derivative.
Understanding the Hazard Profile
Before any handling or disposal, a thorough understanding of the potential hazards is essential. Based on data for structurally similar compounds, this compound should be treated as a hazardous substance.
Key Hazard Considerations:
-
Skin and Eye Irritation: Aromatic amides can cause significant irritation upon contact with skin and eyes[1][2].
-
Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory tract irritation[1][2].
-
Environmental Hazard: Chlorinated organic compounds can be persistent in the environment and may be toxic to aquatic life. Therefore, discharge into sewer systems or the environment must be strictly avoided[1].
| Hazard Classification (Presumed) | GHS Hazard Statement (Presumed) |
| Skin Irritation | H315: Causes skin irritation[1][2] |
| Eye Irritation | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation[1][2] |
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE protocol is non-negotiable when handling this compound. The following table outlines the minimum required PPE.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards. | Protects eyes from dust, splashes, and vapors. |
| Face Shield | To be worn in conjunction with safety goggles, especially when handling larger quantities. | Provides full-face protection from splashes. | |
| Skin and Body Protection | Chemical-resistant Gloves | Nitrile or Viton gloves are recommended. Inspect for integrity before each use and change frequently. | Prevents skin contact with the chemical. Viton gloves may offer superior resistance to chlorinated aromatic compounds[3]. |
| Lab Coat | A long-sleeved lab coat. | Protects skin and personal clothing from contamination. | |
| Respiratory Protection | Chemical Fume Hood or Respirator | All handling of the solid compound should be performed in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used. | Prevents inhalation of hazardous dust and vapors[4]. |
Disposal Workflow: A Step-by-Step Approach
The primary recommended disposal method for chlorinated organic compounds like this compound is high-temperature incineration by a licensed chemical destruction facility[1]. This ensures the complete breakdown of the molecule into less harmful components.
Caption: Disposal workflow for this compound.
Step 1: Waste Segregation and Collection
-
Identify Waste Streams: Differentiate between the following:
-
Neat (Unused) Chemical: The original compound.
-
Contaminated Solids: Items such as used weigh boats, contaminated paper towels, or TLC plates.
-
Contaminated Liquids: Solutions containing the compound.
-
Contaminated PPE: Used gloves, disposable lab coats, etc.
-
-
Segregate Waste: It is crucial to segregate chlorinated waste from other chemical waste streams to prevent dangerous reactions and to ensure proper disposal[5]. Do not mix with non-hazardous waste.
-
Use Designated, Compatible Containers:
-
Collect solid waste in a clearly labeled, sealable, and chemically resistant container (e.g., a high-density polyethylene (HDPE) pail).
-
Collect liquid waste in a sealed, compatible container (e.g., a glass or HDPE bottle). Ensure the container is compatible with the solvent used.
-
All containers must be in good condition and free from leaks[5].
-
-
Proper Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Include the date of accumulation.
Step 2: Storage
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
The storage area should have secondary containment to manage any potential leaks.
Step 3: Final Disposal
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Never attempt to dispose of this chemical down the drain or in regular trash[1].
Disposal of Empty Containers
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or methanol).
-
The rinsate must be collected and disposed of as hazardous liquid waste.
-
After triple-rinsing, the container can be punctured to render it unusable for other purposes and disposed of in a sanitary landfill, or as directed by your institution's EHS guidelines[1].
Emergency Procedures for Spills
In the event of a spill, prompt and appropriate action is critical to mitigate exposure and environmental contamination.
Caption: Emergency spill response workflow.
Small Spills (Manageable by trained lab personnel):
-
Evacuate and Alert: Alert personnel in the immediate area.
-
Don PPE: Wear the appropriate PPE as outlined in Section 2.
-
Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a cloth dampened with a suitable solvent (e.g., acetone or methanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Ventilation: Ensure the area is well-ventilated during and after the cleanup.
Large Spills:
-
Evacuate Immediately: Evacuate the laboratory and secure the area to prevent entry.
-
Alert Authorities: Contact your institution's EHS or emergency response team immediately.
-
Provide Information: Be prepared to provide the name of the chemical, the quantity spilled, and a copy of the relevant safety information.
Concluding Remarks
The responsible disposal of this compound is a critical component of laboratory safety and environmental stewardship. By adhering to these procedures, researchers can ensure that their work is conducted in a manner that is safe for themselves, their colleagues, and the wider community. Always consult your institution's specific EHS guidelines and protocols.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. 4-Chloro-N-methylpicolinamide | C7H7ClN2O | CID 1476814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. wiki.nanofab.usc.edu [wiki.nanofab.usc.edu]
Mastering the Safe Handling of 4-Chloro-N,N-dimethylpicolinamide: A Guide for Laboratory Professionals
An In-Depth Guide to Personal Protective Equipment, Spill Management, and Disposal
As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. The handling of novel chemical entities like 4-Chloro-N,N-dimethylpicolinamide demands a meticulous and informed approach to personal protection and laboratory practice. This guide provides essential, experience-driven directives to ensure the safe handling, storage, and disposal of this compound, safeguarding both personnel and the integrity of your research.
Core Safety Directives: A Proactive Stance on Protection
Given the known hazards of similar picolinamide structures, a multi-layered PPE strategy is essential. This approach moves beyond mere compliance, creating a system of redundant safeguards that accounts for the potential for unforeseen risks.
Engineering Controls: The First Line of Defense
Before any personal protective equipment is donned, engineering controls should be in place to minimize exposure.
-
Fume Hood: All handling of this compound, including weighing, reconstitution, and aliquoting, must be conducted in a certified chemical fume hood.[3] This is the most critical engineering control for preventing the inhalation of any dust or aerosols.
-
Ventilation: Ensure the laboratory has adequate general ventilation to supplement the localized exhaust of the fume hood.[2]
Personal Protective Equipment (PPE): Your Essential Barrier
The following PPE is mandatory when handling this compound. The selection of specific items should be guided by a risk assessment of the planned procedure.
| PPE Component | Specifications & Rationale |
| Hand Protection | Double-gloving with nitrile gloves is required. The outer glove should be changed immediately upon known or suspected contact with the compound. Nitrile provides good chemical resistance, and double-gloving offers an additional layer of protection in case of a breach in the outer glove.[4] |
| Eye & Face Protection | Chemical safety goggles are the minimum requirement to protect against splashes and dust.[5][6] For procedures with a higher risk of splashing, such as transfers of larger volumes or reactions under pressure, a face shield worn over safety goggles is mandatory.[4][7] |
| Body Protection | A fully buttoned, long-sleeved laboratory coat is required to protect the skin and personal clothing from contamination. For larger scale operations, a chemical-resistant apron worn over the lab coat is recommended.[7] |
| Respiratory Protection | For routine handling within a fume hood, respiratory protection is not typically required. However, in the event of a significant spill or if working outside of a fume hood becomes unavoidable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates must be used.[4][6] Proper fit-testing and training are essential for respirator use. |
Procedural Guidance: From Receipt to Disposal
A systematic workflow is crucial for minimizing risk throughout the lifecycle of the chemical in the laboratory.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][3]
-
The container should be tightly closed and clearly labeled.[5]
Handling and Use
-
Preparation: Before handling the compound, ensure all necessary PPE is correctly donned and that the fume hood is functioning properly.
-
Weighing: If the compound is a solid, handle it as a powder. Use a spatula to carefully transfer the required amount to a tared weigh boat or container within the fume hood. Avoid creating dust.
-
Dissolving: When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water, even after removing gloves.[5]
Spill Response Protocol
In the event of a spill, immediate and decisive action is required to contain the material and protect personnel.
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Isolate: Isolate the spill area to prevent the spread of contamination.
-
Protect: Don the appropriate PPE, including respiratory protection if the spill is large or outside of a fume hood.
-
Contain: For small spills, use an inert absorbent material like vermiculite or sand to cover the spill.
-
Clean: Carefully sweep or scoop the absorbed material into a labeled, sealable waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Disposal Plan
All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Segregation: Collect all waste in a designated, labeled, and sealed container.
-
Disposal: The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2] Do not discharge to sewer systems.[2]
Visualizing the PPE Selection Workflow
To aid in the rapid and accurate selection of appropriate PPE, the following workflow diagram illustrates the decision-making process based on the nature of the handling procedure.
References
- 1. 4-Chloro-N-methylpicolinamide | C7H7ClN2O | CID 1476814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. pppmag.com [pppmag.com]
- 5. fishersci.com [fishersci.com]
- 6. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 7. hazmatschool.com [hazmatschool.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
